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  • Product: 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
  • CAS: 19580-36-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Abstract The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique-based workflow for the structure...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, multi-technique-based workflow for the structure elucidation of 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid. Designed for researchers and scientists, this document moves beyond procedural outlines to explain the causality behind experimental choices. It integrates data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. By synthesizing these orthogonal analytical techniques, this guide establishes a self-validating system for structural verification, ensuring the highest degree of scientific integrity and trustworthiness.

Introduction and Physicochemical Overview

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a sulfonamide derivative incorporating a benzoic acid moiety and a methylpiperazine ring. Such structures are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide group in a wide array of therapeutic agents and the piperazine ring's role in improving pharmacokinetic properties. Accurate structure determination is the mandatory first step in understanding its chemical behavior, potential biological activity, and suitability for further development.

The initial characterization begins with assembling its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄SCalculated
Molecular Weight 284.34 g/mol Calculated
CAS Number 19580-36-0
Structure Chemical structure of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

The Analytical Blueprint: A Synergistic Approach

The elucidation of a molecule's structure is never reliant on a single technique. Instead, it is a process of gathering complementary evidence from various analytical methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture. The proposed workflow is designed to be both efficient and exhaustive.

Structure_Elucidation_Workflow Figure 1. Integrated Workflow for Structure Elucidation cluster_0 Primary Analysis cluster_1 Detailed Structural Connectivity (NMR) Sample Sample HRMS High-Resolution MS (Molecular Formula) Sample->HRMS FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR 1H_NMR 1H NMR (Proton Environment) HRMS->1H_NMR FTIR->1H_NMR COSY 2D COSY (H-H Correlations) 1H_NMR->COSY 13C_NMR 13C NMR (Carbon Skeleton) 13C_NMR->COSY HSQC 2D HSQC (Direct C-H Bonds) COSY->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirmation Final Structure Confirmation HMBC->Confirmation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Experience: The first and most critical step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS for this purpose because it can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the determination of a unique molecular formula, ruling out other possibilities with the same nominal mass.

Expected HRMS Data and Fragmentation

For 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid, electrospray ionization (ESI) in positive mode is ideal due to the presence of the basic piperazine nitrogen.

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected. The calculated exact mass of the neutral molecule (C₁₂H₁₆N₂O₄S) is 284.1042. Therefore, the expected m/z for [M+H]⁺ is 285.1119 .

  • Key Fragmentation Pathways: Collision-induced dissociation (CID) of the parent ion would provide structural insights.

    • Loss of SO₂: A common fragmentation for arylsulfonamides is the elimination of SO₂ (64 Da), which can provide evidence of the sulfonyl linkage.[1]

    • Piperazine Ring Fragmentation: The piperazine ring is prone to characteristic fragmentation, often breaking at the C-N bonds, which would further confirm its presence.[2]

    • Loss of COOH: Decarboxylation of the benzoic acid moiety can also be observed.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid to aid ionization.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.

  • Source Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Data Acquisition: Acquire the full scan mass spectrum from m/z 50 to 500. For fragmentation data (MS/MS), select the precursor ion (m/z 285.1119) and apply a normalized collision energy of 20-40 eV.

  • Data Analysis: Compare the measured exact mass of the parent ion to the theoretical mass. Analyze the fragmentation pattern to identify key structural motifs.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[3] The vibrational frequencies of bonds within the molecule act as a "molecular fingerprint". For this specific molecule, we are looking for the characteristic signatures of the carboxylic acid, the sulfonamide, and the aromatic ring.

Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300-2500Carboxylic AcidO-H Stretch (H-bonded)Broad, Strong
~3050Aromatic RingC-H StretchMedium to Weak
~2950Aliphatic (Piperazine/Methyl)C-H StretchMedium
~1700Carboxylic AcidC=O StretchStrong, Sharp
~1600, ~1475Aromatic RingC=C StretchMedium
~1340 & ~1160Sulfonamide (SO₂)Asymmetric & Symmetric StretchStrong
~930Carboxylic AcidO-H Bend (Out-of-plane)Broad, Medium

Causality: The O-H stretch of the carboxylic acid is exceptionally broad due to extensive hydrogen bonding.[4][5] The two strong peaks for the sulfonyl group (asymmetric and symmetric stretching) are highly characteristic and provide strong evidence for the sulfonamide linkage.[6]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solid amount of the sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Collect the spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance: Mapping the Molecular Skeleton

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (like the carboxylic acid proton).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments. For the HMBC, it is often beneficial to run the experiment with different long-range coupling delays (e.g., optimized for 5 Hz and 10 Hz) to capture a wider range of correlations.[7]

Predicted ¹H NMR Spectrum (in DMSO-d₆)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-a~13.5Broad Singlet1HCOOHThe acidic proton is highly deshielded and often very broad.
H-b~8.1Doublet2HAromatic H (ortho to COOH)Deshielded by the electron-withdrawing COOH group.
H-c~7.9Doublet2HAromatic H (ortho to SO₂)Deshielded by the strongly electron-withdrawing SO₂ group.
H-d~3.1Triplet (broad)4HPiperazine CH₂ (adjacent to SO₂)Deshielded by the attached sulfonyl group.
H-e~2.5Triplet (broad)4HPiperazine CH₂ (adjacent to N-CH₃)Typical chemical shift for piperazine protons.
H-f~2.2Singlet3HN-CH₃Typical chemical shift for an N-methyl group.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Signal LabelPredicted δ (ppm)AssignmentRationale
C-1~166C=O (Carboxylic Acid)Characteristic chemical shift for a carboxylic acid carbonyl.
C-2~142Quaternary Aromatic C (ipso to SO₂)Deshielded by the sulfonyl group.
C-3~133Quaternary Aromatic C (ipso to COOH)Deshielded by the carbonyl group.
C-4~130Aromatic CH (ortho to COOH)Standard aromatic region.
C-5~127Aromatic CH (ortho to SO₂)Standard aromatic region.
C-6~52Piperazine CH₂ (adjacent to N-CH₃)Typical shift for piperazine carbons.
C-7~46Piperazine CH₂ (adjacent to SO₂)Shielded relative to C-6 due to the influence of the sulfonyl group.
C-8~45N-CH₃Typical shift for an N-methyl group.
2D NMR: Confirming Connectivity
  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). The key expected correlation is between the two sets of piperazine protons (H-d and H-e). A correlation between the aromatic protons (H-b and H-c) will confirm their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link H-b to C-4, H-c to C-5, H-d to C-7, H-e to C-6, and H-f to C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular fragments. It shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying connections across quaternary carbons and heteroatoms.[8]

HMBC_Correlations Figure 2. Key Predicted HMBC Correlations Hb H-b C1 C-1 (C=O) Hb->C1 3J C3 C-3 Hb->C3 2J Hc H-c C2 C-2 Hc->C2 2J C4 C-4 Hc->C4 3J Hd H-d Hd->C2 3J C5 C-5 Hd->C5 4J (weak) He H-e C8 C-8 He->C8 3J Hf H-f C6 C6 Hf->C6 2J C7 C-7

Caption: Key predicted HMBC correlations for structure confirmation.

Key Expected HMBC Correlations:

  • H-b (Aromatic) to C-1 (Carbonyl): This three-bond correlation confirms the position of the carboxylic acid group.

  • H-c (Aromatic) to C-2 (ipso-SO₂): This two-bond correlation links the aromatic ring to the sulfonyl group.

  • H-d (Piperazine) to C-2 (ipso-SO₂): This crucial three-bond correlation bridges the piperazine ring to the arylsulfonyl moiety, confirming the N-S bond.

  • H-f (N-CH₃) to C-6 (Piperazine): This two-bond correlation confirms the location of the methyl group on the piperazine nitrogen.

Data Synthesis and Final Confirmation

  • HRMS confirms the molecular formula is C₁₂H₁₆N₂O₄S.

  • FT-IR confirms the presence of a carboxylic acid, a sulfonamide, an aromatic ring, and aliphatic C-H bonds.

  • ¹H and ¹³C NMR provide the number and types of unique proton and carbon environments, consistent with the proposed structure.

  • HSQC links each proton to its directly attached carbon.

  • COSY and HMBC provide the final, unambiguous evidence of the atomic connectivity, mapping out the entire molecular skeleton.

When the predicted data from each technique aligns perfectly with the experimental results, the structure of 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid is considered unequivocally elucidated. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for any compound intended for further scientific investigation or development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Aogo, R. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. [Link]

  • University of Wisconsin-Madison. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • NIST. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-15N HMBC correlations in compounds 8c and 12b. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

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  • PubMed Central. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

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  • ResearchGate. (n.d.). The heteronuclear multiple bond correlation (HMBC) spectrum of compound 4b. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Retrieved from [Link]

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Sources

Exploratory

physical and chemical properties of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, a molecule of significant interest in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed analysis of the compound's structure, properties, synthesis, and potential applications. By integrating experimental data with theoretical predictions and insights from analogous structures, this guide aims to be a valuable resource for the scientific community.

Introduction

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid belongs to a class of compounds characterized by a benzoic acid moiety linked to a methylpiperazine group through a sulfonamide bridge. This unique structural arrangement confers a combination of properties that make it a compelling scaffold for the design of novel therapeutic agents. The presence of the carboxylic acid and the tertiary amine in the piperazine ring provides opportunities for salt formation and modulation of physicochemical properties such as solubility and pKa. The sulfonamide linker is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in key hydrogen bonding interactions with biological targets. This guide will delve into the specific attributes of this molecule, providing a foundational understanding for its further exploration and utilization.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to elucidating the properties and reactivity of a compound.

Caption: Molecular structure of the title compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
CAS Number 19580-36-0[1]
Molecular Formula C12H16N2O4S[1]
Molecular Weight 284.34 g/mol [1]
Canonical SMILES CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems.

Table 2: Physical and Chemical Properties

PropertyValueSource/Method
Melting Point 310 °CExperimental[1]
Boiling Point 463.3 ± 55.0 °CPredicted[2]
Density 1.364 ± 0.06 g/cm³Predicted[2]
pKa (Carboxylic Acid) ~3.62Predicted[2]
pKa (Piperazine) Estimated ~8-9Based on analogous structures
Solubility Soluble in polar organic solvents and aqueous bases.Inferred from structure
Acidity and Basicity (pKa)

The molecule possesses both an acidic carboxylic acid group and a basic tertiary amine in the piperazine ring. The predicted pKa of the carboxylic acid is approximately 3.62, which is slightly lower than that of benzoic acid (4.20)[3]. This increased acidity can be attributed to the electron-withdrawing nature of the sulfonyl group. The piperazine moiety is expected to have a pKa in the range of 8-9, typical for N-alkylated piperazines. These dual acidic and basic centers mean the molecule will exist as a zwitterion at physiological pH, which can significantly influence its solubility, membrane permeability, and interactions with biological targets.

Solubility

Proposed Synthesis Pathway

A plausible synthetic route to 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid can be conceptualized based on established sulfonamide formation chemistry.

Figure 2. Proposed Synthesis Workflow start 4-Chlorosulfonylbenzoic acid reaction Nucleophilic Acyl Substitution start->reaction reagent1 1-Methylpiperazine reagent1->reaction product 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid reaction->product conditions Aprotic Solvent (e.g., DCM) Base (e.g., Triethylamine) reaction->conditions

Caption: Proposed reaction for the synthesis.

Step-by-Step Protocol (Hypothetical)
  • Dissolution: Dissolve 4-chlorosulfonylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (2 equivalents), to the solution to act as an acid scavenger.

  • Nucleophilic Addition: Slowly add a solution of 1-methylpiperazine (1.1 equivalents) in DCM to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with dilute aqueous acid to remove excess triethylamine and 1-methylpiperazine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final product.

This proposed synthesis is based on the general reactivity of sulfonyl chlorides with amines and is a common method for the preparation of sulfonamides[6].

Spectral Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the protons on the benzoic acid ring. The protons ortho to the electron-withdrawing sulfonyl group will be downfield compared to those ortho to the carboxylic acid.

  • Piperazine Protons: Two broad multiplets in the region of δ 2.5-3.5 ppm, corresponding to the eight protons of the piperazine ring.

  • Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group on the piperazine ring.

  • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfonyl group will be significantly downfield.

  • Piperazine Carbons: Signals in the range of δ 45-55 ppm.

  • Methyl Carbon: A signal around δ 45 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

  • S=O Stretch (Sulfonamide): Two strong absorption bands, an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹[7][8].

  • C-N Stretch (Piperazine): A medium absorption band in the region of 1100-1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Reactivity and Stability

The reactivity of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is primarily dictated by its functional groups. The carboxylic acid can undergo esterification, amidation, and reduction. The tertiary amine of the piperazine ring can be quaternized. The sulfonamide bond is generally stable under most conditions but can be cleaved under harsh acidic or reductive conditions. The aromatic ring can undergo electrophilic substitution, although the sulfonyl group is deactivating.

Benzenesulfonamides are known for their chemical stability, which is a desirable trait in drug candidates[9][10]. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications in Drug Discovery

The structural motifs present in 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid are prevalent in many biologically active compounds.

  • Kinase Inhibition: The piperazine sulfonamide scaffold is a common feature in many kinase inhibitors used in oncology[11]. The nitrogen atoms of the piperazine can form crucial hydrogen bonds with the hinge region of the kinase domain, while the rest of the molecule can be tailored to achieve selectivity for a specific kinase.

  • Antimicrobial Agents: Sulfonamides were among the first antimicrobial agents discovered and continue to be a source of new antibacterial and antifungal compounds[11][12].

  • Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors[13].

The carboxylic acid provides a convenient handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Analytical Methods

The quantification of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid can be achieved using standard analytical techniques.

Figure 3. Analytical Workflow sample Sample containing the analyte hplc High-Performance Liquid Chromatography (HPLC) sample->hplc lcms Liquid Chromatography-Mass Spectrometry (LC-MS) sample->lcms titration Acid-Base Titration sample->titration quantification Quantification hplc->quantification lcms->quantification titration->quantification

Caption: Common methods for analyzing sulfonamides.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection would be the method of choice for routine analysis and purity determination[14][15].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS would be employed[14].

  • Titrimetry: The carboxylic acid and the basic piperazine nitrogen can be quantified by acid-base titration[1].

Safety and Handling

Based on data for similar compounds, 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Conclusion

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a multifaceted molecule with significant potential in the field of drug discovery. Its combination of a benzoic acid, a sulfonamide linker, and a methylpiperazine moiety provides a rich chemical space for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its known and predicted properties, a plausible synthetic route, and its potential applications. It is hoped that this comprehensive summary will serve as a valuable starting point for researchers interested in exploring the full potential of this intriguing compound.

References

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  • Quora. (2018). Why is sulphanilic acid not soluble in water and organic solvents?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Retrieved from [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac.... Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

Sources

Foundational

synthesis pathway for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

An In-depth Technical Guide to the Synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Abstract This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 4-(4-methyl-p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid. This compound is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological entities. The synthesis detailed herein is designed for researchers, scientists, and drug development professionals, offering not just a procedural methodology but also a deep dive into the chemical principles and strategic considerations that underpin the experimental design. The protocol is presented as a self-validating system, with in-text citations to authoritative sources supporting the mechanistic claims and procedural standards.

Introduction: Significance and Synthetic Strategy

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid and its derivatives are recognized for their versatile applications in medicinal chemistry. The core structure, which combines a benzoic acid moiety with a sulfonamide-linked N-methylpiperazine, serves as a crucial scaffold for designing enzyme inhibitors and other targeted therapeutics.[1] The synthesis of such N-substituted 4-sulfamoylbenzoic acids typically follows a logical and efficient multi-step process.[1]

This guide will focus on a common and effective strategy: the reaction of a protected 4-(chlorosulfonyl)benzoyl derivative with N-methylpiperazine, followed by deprotection to yield the final carboxylic acid. This approach is favored for its high efficiency and the ready availability of the starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the sulfonamide bond, leading back to 4-(chlorosulfonyl)benzoic acid and N-methylpiperazine. To prevent unwanted side reactions with the carboxylic acid group during the sulfonyl chloride formation and subsequent amination, it is prudent to employ a protecting group strategy. An ester, such as a methyl or ethyl ester, is a suitable choice for this purpose.

Retrosynthesis Target 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Intermediate1 Methyl 4-(4-methyl-piperazine-1-sulfonyl)benzoate Target->Intermediate1 Ester Hydrolysis StartingMaterials Methyl 4-(chlorosulfonyl)benzoate + N-Methylpiperazine Intermediate1->StartingMaterials Sulfonamide Formation Precursor Methyl 4-aminosulfonylbenzoate StartingMaterials->Precursor Chlorosulfonation

Caption: Retrosynthetic analysis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

Detailed Synthetic Pathway

The forward synthesis is designed as a three-step process starting from the commercially available methyl 4-aminobenzoate.

Overall Reaction Scheme

Synthesis_Pathway cluster_0 Step 1: Diazotization and Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Ester Hydrolysis A Methyl 4-aminobenzoate B Methyl 4-(chlorosulfonyl)benzoate A->B 1. NaNO2, HCl 2. SO2, CuCl2 D Methyl 4-(4-methyl-piperazine-1-sulfonyl)benzoate B->D C N-Methylpiperazine C->D E 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid D->E LiOH or NaOH

Sources

Exploratory

Introduction: The Piperazine Sulfonyl Benzoic Acid Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Piperazine Sulfonyl Benzoic Acid Derivatives In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." This six-membered...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Piperazine Sulfonyl Benzoic Acid Derivatives

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." This six-membered heterocycle, containing two nitrogen atoms at opposite positions, is a cornerstone in the design of numerous therapeutic agents.[1][2][3] Its unique structural and physicochemical properties—such as high water solubility, oral bioavailability, and the ability to form hydrogen bonds—make it an attractive moiety for drug development.[3] The versatility of the piperazine nucleus allows for extensive structural modifications, leading to a wide spectrum of pharmacological activities.[4][5]

This guide focuses on a specific, highly promising class of these compounds: piperazine sulfonyl benzoic acid derivatives . This chemical family integrates three key pharmacophores: the versatile piperazine core, a sulfonyl linker, and a benzoic acid terminal group. The sulfonyl group (-SO₂-) acts as a rigid linker and a potent hydrogen bond acceptor, while the benzoic acid moiety provides a crucial site for interaction with biological targets, often through its acidic proton. The strategic combination of these components has unlocked a diverse range of biological activities, positioning these derivatives as compelling candidates for tackling complex diseases.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It delves into the synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships of piperazine sulfonyl benzoic acid derivatives, grounded in recent scientific findings.

Core Synthesis Strategy

The synthesis of piperazine sulfonyl benzoic acid derivatives is typically achieved through a direct and efficient nucleophilic substitution reaction. The foundational protocol involves the reaction of a mono-substituted piperazine derivative with a chlorosulfonyl benzoic acid in the presence of a base.

A representative synthetic route is outlined below:

G cluster_conditions Reaction Conditions Piperazine Substituted Piperazine Product Piperazine Sulfonyl Benzoic Acid Derivative Piperazine->Product Nucleophilic Attack Sulfonyl Chlorosulfonyl Benzoic Acid Sulfonyl->Product Solvent Solvent (e.g., THF, CH2Cl2) Base Base (e.g., Triethylamine) Temp Temperature (0°C to RT)

Caption: General synthesis of piperazine sulfonyl benzoic acid derivatives.

This reaction is robust and allows for the creation of a diverse library of compounds by varying the substituent on the piperazine ring and by using either 3-chlorosulfonylbenzoic acid or 4-chlorosulfonylbenzoic acid to control the substitution pattern on the benzoic acid ring.[6]

A Spectrum of Biological Activities

The unique architecture of piperazine sulfonyl benzoic acid derivatives has been shown to confer a remarkable range of biological effects. These compounds are not limited to a single mode of action but rather interact with multiple biological targets, leading to potent anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Inducing Cell Death in Malignant Tissues

A significant area of investigation for these derivatives is their potential as anticancer agents. Studies have demonstrated that specific analogs exhibit potent cytotoxic activity against a variety of human cancer cell lines.[7][8]

Mechanism of Action: The primary anticancer mechanisms involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which prevents cancer cells from proliferating.[9][10]

  • Apoptosis Induction: Certain derivatives have been found to downregulate the expression of anti-apoptotic proteins like Bcl-2.[7] The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis. By inhibiting Bcl-2, these compounds allow pro-apoptotic signals to dominate, leading to the activation of caspases and the systematic dismantling of the cancer cell.

  • Cell Cycle Arrest: These molecules can halt the progression of the cell cycle, often at the G0/G1 phase.[9] This prevents the cell from entering the synthesis (S) phase, effectively stopping replication and division.

G Derivative Piperazine Sulfonyl Benzoic Acid Derivative Bcl2 Bcl-2 Protein (Anti-Apoptotic) Derivative->Bcl2 Inhibits Mitochondria Mitochondrial Outer Membrane Bcl2->Mitochondria Prevents Permeabilization Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes G cluster_reaction Normal Enzymatic Reaction Enzyme Enzyme (e.g., HDAC, AChE) Product Product + Biological Effect Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Piperazine Sulfonyl Benzoic Acid Derivative Inhibitor->Enzyme Binds Competitively to Active Site

Caption: Mechanism of competitive enzyme inhibition.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure scientific integrity, the biological activities described must be validated through robust and reproducible experimental protocols. The following are standard methodologies used to assess the efficacy of piperazine sulfonyl benzoic acid derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [9]

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. [5][11]

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic animal model for evaluating acute inflammation.

  • Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) to the test group of animals. The control group receives the vehicle.

  • Inflammation Induction: After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Analysis: Calculate the percentage of edema inhibition for the treated group compared to the control group at each time point. [12][13]

Conclusion and Future Directions

Piperazine sulfonyl benzoic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their modular synthesis allows for the creation of extensive chemical libraries, and their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory domains underscores their therapeutic potential. The ability of these molecules to act as targeted enzyme inhibitors provides a strong mechanistic foundation for their observed biological effects.

Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for specific targets. Further investigation into their in vivo efficacy, pharmacokinetic profiles, and safety is essential to translate these promising laboratory findings into clinically relevant therapeutic agents. The continued exploration of this chemical scaffold holds immense promise for the development of next-generation drugs to combat a range of human diseases.

References

  • Asian Pacific Journal of Health Sciences. (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015, October 1). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Scholars Research Library. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Piperazine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Retrieved from [Link]

  • Cureus. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Retrieved from [Link]

  • PubMed. (2024, June 24). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Retrieved from [Link]

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  • International Journal of Biology, Pharmacy and Allied Sciences. (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Retrieved from [Link]

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  • PubMed. (2020, December 17). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024, April 10). Antimicrobial Activity of Novel Piperazine Molecules. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Retrieved from [Link]

  • PLOS ONE. (2015, December 23). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Retrieved from [Link]

  • PubMed. (2025, August 4). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Retrieved from [Link]

  • PubMed. (n.d.). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Retrieved from [Link]

  • PubMed. (2023, October 21). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Retrieved from [Link]

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Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a synthetic compound featuring two key pharmacophores: a sulfonamide and a piperazine moiety. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a synthetic compound featuring two key pharmacophores: a sulfonamide and a piperazine moiety. While its direct biological activity and mechanism of action are not extensively documented in publicly available literature, its structural components are prevalent in a wide array of clinically significant therapeutic agents. This technical guide synthesizes the known biological activities of sulfonamide and piperazine derivatives to propose and explore potential mechanisms of action for this compound. We will delve into hypothesized molecular targets and signaling pathways, and provide a comprehensive roadmap of experimental protocols for their validation. This document is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological potential of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid and structurally related molecules.

Introduction: Deconstructing the Molecule

The chemical structure of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid integrates a sulfonamide group, a well-established pharmacophore known for a diverse range of therapeutic effects, with a piperazine ring, a common scaffold in centrally acting agents.[1][2] The presence of these two moieties suggests several plausible avenues for biological activity, ranging from enzyme inhibition to receptor modulation.

Sulfonamides are a cornerstone of modern medicinal chemistry, with applications including antimicrobial, anti-inflammatory, anticonvulsant, diuretic, and anticancer therapies.[3][4] Their mechanism of action is often tied to the inhibition of specific enzymes, such as dihydropteroate synthase in bacteria, carbonic anhydrases, cyclooxygenase-2 (COX-2), and various protein kinases.[4][5]

Piperazine derivatives are frequently employed in the development of drugs targeting the central nervous system (CNS), exhibiting antipsychotic, antidepressant, and anxiolytic properties.[2] Their pharmacological effects are often mediated through interactions with neurotransmitter systems, including dopaminergic, serotonergic, and GABAergic pathways.[6][7] Some piperazine-containing compounds also function as antihistamines by antagonizing H1 receptors.[8]

Given this background, we can formulate several hypotheses regarding the potential mechanism of action of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

Hypothesized Mechanisms of Action

Based on the structural motifs of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, we propose three primary hypothetical mechanisms of action:

Hypothesis 1: Inhibition of Carbonic Anhydrases. The sulfonamide group is a classic zinc-binding motif that can effectively inhibit carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation, ion transport, and tumorigenesis.

Hypothesis 2: Modulation of Kinase Activity. Many sulfonamide-containing drugs are known to target the ATP-binding pocket of protein kinases, thereby modulating their activity. Given the prevalence of kinase dysregulation in cancer and inflammatory diseases, this represents a significant potential mechanism.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs). The piperazine moiety is a common feature in ligands for various GPCRs, particularly those for neurotransmitters like dopamine and serotonin. Interaction with these receptors could explain potential CNS effects.

The following sections will outline detailed experimental workflows to systematically investigate each of these hypotheses.

Experimental Validation Workflows

A logical and phased approach is crucial to efficiently elucidate the mechanism of action. The following experimental workflows are designed to test our primary hypotheses.

Initial Target Class Screening

A broad initial screening is recommended to narrow down the potential target classes.

Workflow for Initial Target Screening:

workflow1 start Compound 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid phenotypic_screen Phenotypic Screening (e.g., cell viability, proliferation) start->phenotypic_screen target_based_screen Target-Based Screening Panels (e.g., Kinase Panel, GPCR Panel, CA Panel) start->target_based_screen data_analysis Data Analysis and Hit Identification phenotypic_screen->data_analysis target_based_screen->data_analysis hypothesis_refinement Hypothesis Refinement data_analysis->hypothesis_refinement

Caption: Initial screening workflow.

Protocol for Initial Target-Based Screening:

  • Compound Preparation: Dissolve 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Plates: Prepare assay plates containing a broad panel of purified kinases, GPCRs, and carbonic anhydrases.

  • Compound Addition: Add the compound to the assay plates at various concentrations.

  • Incubation: Incubate the plates according to the specific assay protocols.

  • Detection: Measure the activity of each target using an appropriate detection method (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis: Calculate the percent inhibition or activation for each target and identify potential "hits."

Validation of Carbonic Anhydrase Inhibition

If the initial screening suggests activity against carbonic anhydrases, the following workflow should be employed for validation.

Workflow for CA Inhibition Validation:

workflow2 hit Hit from CA Panel ic50 IC50 Determination for CA Isoforms hit->ic50 cellular_assay Cellular Thermal Shift Assay (CETSA) ic50->cellular_assay downstream Analysis of Downstream Cellular Effects (e.g., pH changes) cellular_assay->downstream validation Target Validation downstream->validation

Caption: Carbonic Anhydrase inhibition validation workflow.

Protocol for IC50 Determination:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., CA II, CA IX) and a suitable substrate (e.g., 4-nitrophenyl acetate).

  • Compound Dilution: Prepare a serial dilution of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme in the presence of varying concentrations of the compound.

  • Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer.

  • Data Analysis: Plot the reaction rates against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Validation of Kinase Inhibition

Should the initial screen point towards kinase modulation, a detailed investigation into the specific kinase and its downstream signaling is warranted.

Signaling Pathway for a Hypothesized Kinase Target (e.g., a Receptor Tyrosine Kinase):

pathway1 compound 4-(4-Methyl-piperazine- 1-sulfonyl)-benzoic acid rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothesized inhibition of an RTK signaling pathway.

Protocol for Western Blot Analysis of Kinase Pathway Modulation:

  • Cell Culture and Treatment: Culture a relevant cell line and treat with varying concentrations of the compound for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-ERK, ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical IC50 Values for Carbonic Anhydrase Isoforms

Carbonic Anhydrase IsoformIC50 (µM)
CA I> 100
CA II25.3
CA IX5.8
CA XII8.1

Table 2: Hypothetical Kinase Inhibition Profile

Kinase TargetPercent Inhibition at 10 µM
EGFR12%
VEGFR285%
PDGFRβ78%
c-Kit65%

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for elucidating the potential mechanism of action of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. By leveraging the known pharmacology of its constituent sulfonamide and piperazine moieties, we have proposed testable hypotheses and outlined detailed experimental protocols for their validation. The initial findings from these studies will be critical in guiding further preclinical development and exploring the therapeutic potential of this and related compounds. Future work should focus on lead optimization to enhance potency and selectivity for the identified molecular target(s), as well as in vivo studies to assess efficacy and safety.

References

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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/26/21/6483]
  • Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride - Eastfine. [URL: https://www.eastfine.com/news/strategic-intermediates-2026-insights-into-4-4-methylpiperazin-1-yl-methyl-benzoic-acid-dihydrochloride]
  • Antihistamines, Piperazine Derivatives: Drug Class, Uses, Side Effects, Drug Names - RxList. [URL: https://www.rxlist.
  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents. [URL: https://patents.google.
  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273307/]
  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4769782]
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Exploratory

An In-Depth Technical Guide to the In Vitro Screening of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the identification and characterization of novel molecular entities with therapeutic promise is a paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification and characterization of novel molecular entities with therapeutic promise is a paramount objective. The compound 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid emerges as a molecule of significant interest, belonging to the broader class of sulfonylbenzoic acid derivatives. This class of compounds has demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique structural arrangement of a sulfonyl group and a carboxylic acid on a benzoic acid scaffold provides a versatile platform for interaction with various biological targets.[1]

Recent research into structurally related compounds, specifically 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, has pointed towards a compelling hypothesis: this chemical series may act as selective histone deacetylase-6 (HDAC6) inhibitors with antiproliferative activity. This guide, therefore, provides a comprehensive framework for the in vitro screening of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, with a strategic focus on elucidating its potential as an HDAC inhibitor and an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to the preclinical evaluation of this compound.

Part 1: The Screening Cascade: A Multi-Faceted Approach

A robust in vitro screening cascade is not a linear progression but rather an iterative process of hypothesis testing and refinement. For 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, the screening strategy is designed to first validate the primary hypothesis of HDAC inhibition and then to characterize its functional consequences in a cellular context.

Screening_Cascade A Primary Screening: Biochemical HDAC Inhibition Assays B Secondary Screening: Cellular Antiproliferative Assays A->B Confirmed Activity C Selectivity & Off-Target Profiling B->C Potent Antiproliferative Effect D Mechanism of Action Studies C->D Selective Profile

Caption: A logical workflow for the in vitro screening of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

Part 2: Primary Screening: Interrogating the Putative Target

The foundational step in our investigation is to determine if 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid directly inhibits HDAC enzymes. Biochemical assays provide a clean, cell-free environment to assess this direct interaction.

Rationale for Target Class Selection

The selection of HDACs as the primary target class is based on the known activity of structurally similar compounds. Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[2][3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2]

Experimental Protocol: Fluorometric HDAC Activity Assay

A widely adopted and robust method for measuring HDAC activity is the fluorometric assay. This assay utilizes a synthetic peptide substrate containing an acetylated lysine residue conjugated to a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC).[4]

Principle:

  • HDAC enzymes deacetylate the lysine residue on the substrate.

  • A developing agent, typically trypsin, then cleaves the deacetylated peptide, releasing the fluorophore.[2][4]

  • The fluorescence of the liberated AMC is directly proportional to the HDAC activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[1]

    • Reconstitute the HDAC enzyme (e.g., recombinant human HDAC1, HDAC6) and the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare a positive control inhibitor (e.g., Trichostatin A or Vorinostat).[2]

    • Prepare a no-enzyme control and a no-compound control.

  • Assay Procedure (96- or 384-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound dilutions, positive control, or vehicle control (DMSO) to the respective wells.

    • Add the HDAC enzyme to all wells except the no-enzyme control.

    • Incubate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the enzymatic reaction and develop the signal by adding the trypsin-containing developing solution.

    • Incubate for a further 15-20 minutes at 37°C.

    • Measure the fluorescence using a microplate reader with excitation at ~355-390 nm and emission at ~460 nm.[2][4]

Data Analysis and Interpretation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the HDAC enzyme activity.[5]

Data Calculation:

  • Subtract the background fluorescence (no-enzyme control) from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity) and the positive control inhibitor (0% activity).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Expected Outcome: A potent HDAC inhibitor will exhibit a low IC50 value, typically in the nanomolar to low micromolar range.

ParameterDescription
IC50 The concentration of an inhibitor where the response is reduced by half.[5][6]
Dose-Response Curve A graphical representation of the relationship between the concentration of a drug and the magnitude of its effect.
Positive Control A known HDAC inhibitor used to validate the assay's performance.
Negative Control A vehicle control (e.g., DMSO) to establish the baseline enzyme activity.

Part 3: Secondary Screening: Assessing Cellular Effects

While biochemical assays are crucial for identifying direct target engagement, they do not fully recapitulate the complexity of a cellular environment.[3][7] Therefore, the next logical step is to evaluate the antiproliferative activity of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in relevant cancer cell lines.

Rationale for Antiproliferative Assays

Antiproliferative assays are fundamental in cancer drug discovery to determine a compound's ability to inhibit cell growth and multiplication.[8][9][10] These assays provide a functional readout of a compound's activity within a living system and are essential for validating the therapeutic potential of a putative anticancer agent.[11]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a widely used, homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[12]

Principle:

  • The assay reagent contains a thermostable luciferase and its substrate, D-luciferin.

  • When added to cells, the reagent lyses the cells and initiates a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • The amount of ATP is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Select a panel of relevant human cancer cell lines (e.g., a panel representing different tumor types from the NCI-60 panel).[9][10]

    • Culture the cells in the appropriate medium and conditions.

    • Seed the cells into 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compound, a positive control (e.g., a known anticancer drug), and a vehicle control.

    • Incubate the plates for a standard duration (e.g., 72 hours) in a cell culture incubator.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

The primary endpoint for this assay is the GI50 (Growth Inhibition 50), which is the concentration of the compound that causes a 50% reduction in the proliferation of cancer cells.

Data Calculation:

  • Subtract the background luminescence (medium-only wells) from all other readings.

  • Calculate the percentage of cell growth for each compound concentration relative to the vehicle control (100% growth) and a time-zero control (if applicable).

  • Plot the percentage of growth against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Expected Outcome: A compound with potent antiproliferative activity will have a low GI50 value.

ParameterDescription
GI50 The concentration of a test agent that inhibits cell growth by 50%.
TGI Total Growth Inhibition: The concentration at which the number of cells at the end of the experiment is the same as at the beginning.
LC50 Lethal Concentration 50: The concentration that kills 50% of the initial cells.

Part 4: Selectivity and Off-Target Profiling

A critical aspect of drug development is to ensure that a compound is selective for its intended target to minimize the risk of adverse effects. Therefore, it is essential to profile 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid against a panel of other related and unrelated biological targets.

Rationale for Selectivity Profiling

Selectivity profiling helps to understand the compound's mechanism of action and to predict potential side effects. For a putative HDAC inhibitor, it is crucial to assess its selectivity across different HDAC isoforms. Furthermore, screening against a broad panel of receptors, kinases, and other enzymes can identify potential off-target interactions.

Recommended Screening Panels
  • HDAC Isoform Selectivity Panel: Screen the compound against a panel of recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8, 10) using the biochemical assay described in Part 2. This will determine if the compound is a pan-HDAC inhibitor or selective for a particular isoform.

  • Broad Off-Target Liability Panel: Utilize commercially available screening services (e.g., Eurofins' Safety Panels, Reaction Biology's InVEST44™ Panel) that offer assays for a wide range of targets known to be associated with adverse drug reactions. These panels typically include GPCRs, ion channels, transporters, and various enzymes.

Selectivity_Profiling Compound 4-(4-Methyl-piperazine-1-sulfonyl)- benzoic acid HDAC_Panel HDAC Isoform Panel (HDAC1, 2, 3, 6, 8, etc.) Compound->HDAC_Panel Assess Isoform Selectivity Off_Target_Panel Broad Off-Target Panel (GPCRs, Kinases, Ion Channels) Compound->Off_Target_Panel Identify Potential Liabilities

Caption: A schematic representation of the selectivity and off-target profiling strategy.

Part 5: Data Summary and Next Steps

The in vitro screening cascade will generate a wealth of data that needs to be systematically organized and interpreted to guide further drug development efforts.

Quantitative Data Summary Table
Assay TypeTarget/Cell LineEndpointResult (e.g., IC50, GI50)
Biochemical Recombinant HDAC1IC50[Insert Value] µM
Recombinant HDAC6IC50[Insert Value] µM
Cellular [Cancer Cell Line A]GI50[Insert Value] µM
[Cancer Cell Line B]GI50[Insert Value] µM
Selectivity HDAC Isoform PanelFold-selectivity[Insert Data]
Off-Target [Off-Target X]% Inhibition @ 10 µM[Insert Value]
Concluding Remarks and Future Directions

This in-depth technical guide outlines a comprehensive and scientifically sound strategy for the in vitro screening of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. The proposed workflow, beginning with target-based biochemical assays and progressing to functional cellular assays and selectivity profiling, provides a robust framework for elucidating the compound's therapeutic potential.

Successful identification of potent and selective HDAC inhibitory and antiproliferative activity would warrant further investigation, including:

  • Mechanism of Action Studies: Cellular assays to confirm HDAC inhibition in cells (e.g., western blotting for acetylated histones or tubulin).

  • In Vitro ADME/Tox: Assessment of metabolic stability, permeability, and potential cytotoxicity in non-cancerous cell lines.

  • In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models of cancer.

By following this structured approach, researchers can efficiently and effectively characterize the pharmacological profile of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, paving the way for its potential development as a novel therapeutic agent.

References

  • In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. (n.d.). ScienceDirect. Retrieved from [Link]

  • Antiproliferative assay: Significance and symbolism. (2025, July 31). Scitegrity. Retrieved from [Link]

  • Di Zazzo, E., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. PubMed. Retrieved from [Link]

  • Di Zazzo, E., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. MDPI. Retrieved from [Link]

  • Banks, C. A., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Retrieved from [Link]

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  • HDAC Assay Kits. (n.d.). Biocompare. Retrieved from [Link]

  • Cell Proliferation Assays. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cell-based assays are regarded as more biologically relevant surrogates to predict the complexity of a therapeutic response in a biological system than non-cell-based, biochemical assays. (n.d.). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025, June 5). PubMed. Retrieved from [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed. Retrieved from [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). NIH. Retrieved from [Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. (2026, January 19). Eastfine. Retrieved from [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad. Retrieved from [Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015, December 23). NIH. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed. Retrieved from [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol. Retrieved from [Link]

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Foundational

The Evolving Landscape of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry The piperazine ring is a ubiquitous heterocyclic motif in modern drug discovery, recognized for its versatile physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous heterocyclic motif in modern drug discovery, recognized for its versatile physicochemical properties and broad spectrum of biological activities.[1][2] Its presence in numerous approved drugs underscores its importance as a "privileged scaffold." This guide delves into a specific, yet highly promising, class of piperazine-containing compounds: the 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid derivatives and their analogs. These molecules have garnered significant interest due to their potential as anticancer agents, enzyme inhibitors, and modulators of key physiological pathways. This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this important chemical series.

Core Chemical Structure and Rationale

The core structure of 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid features a central benzoic acid ring, a sulfonamide linker, and a 4-methylpiperazine moiety. This arrangement provides a unique combination of structural rigidity and flexibility, with multiple points for chemical modification to fine-tune its pharmacological profile. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the piperazine ring, with its basic nitrogen atom, can be crucial for target engagement and improving pharmacokinetic properties.[1] The methyl group on the piperazine can influence potency and selectivity.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid and its derivatives typically involves a convergent approach, where the key fragments are prepared separately and then coupled. A general and adaptable synthetic route is outlined below.

General Synthetic Protocol

A common and effective method for the synthesis of the 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid core involves the reaction of a sulfonyl chloride derivative of benzoic acid with N-methylpiperazine.

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This key intermediate can be prepared from p-toluenesulfonic acid through oxidation to form 4-sulfobenzoic acid, followed by chlorination with a suitable agent like thionyl chloride or phosphorus pentachloride.

Step 2: Sulfonamide Bond Formation

The 4-(chlorosulfonyl)benzoic acid is then reacted with 1-methylpiperazine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The base scavenges the hydrochloric acid generated during the reaction, driving the reaction to completion.

Experimental Protocol: Synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic Acid

  • Dissolution: Dissolve 1-methylpiperazine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Diagram of the General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Core Product 4_Chlorosulfonyl_benzoic_acid 4-(Chlorosulfonyl)benzoic acid Reaction Reaction 4_Chlorosulfonyl_benzoic_acid->Reaction Reactant 1 N_Methylpiperazine 1-Methylpiperazine N_Methylpiperazine->Reaction Reactant 2 Base Base (e.g., Triethylamine) Base->Reaction Catalyst Solvent Solvent (e.g., DCM) Solvent->Reaction Medium Core_Product 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Reaction->Core_Product Yields

Caption: General synthetic scheme for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

Biological Activities and Therapeutic Potential

Derivatives of the 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid scaffold have demonstrated a range of promising biological activities, particularly in the realm of oncology.

Anticancer Activity

Several studies have reported the synthesis of novel derivatives and their evaluation as anticancer agents.[3][4] The general strategy involves modifying the benzoic acid moiety or substituting the methyl group on the piperazine ring to explore the structure-activity relationship (SAR).

Cytotoxicity against Cancer Cell Lines:

The antiproliferative activity of these compounds is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Derivative A N-(4-Bromophenyl)benzamideHCT-116 (Colon)4.26[5]
Derivative B N-(4-Bromophenyl)benzamideA-549 (Lung)5.71[5]
Derivative C N-(2,5-dimethylphenyl)benzamideHCT-116 (Colon)>50[5]
HDACi-9b 4-[4-(1-Methyl-Benzimidazol-2-yl)-piperazin-1-sulfonyl]-N-hydroxy-benzamideLung Cancer Cells0.1-1.0 (HDAC6)[6]

Table 1: Cytotoxic activity of selected 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid analogs.

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Benzoic Acid Ring: Modifications at the carboxylic acid position, such as amide formation, can significantly impact cytotoxicity. The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency. For instance, electron-withdrawing groups on the phenyl ring of the benzamide moiety have been shown to enhance anticancer activity.[5]

  • Piperazine Moiety: The N-methyl group on the piperazine ring is often important for activity, likely contributing to binding affinity and pharmacokinetic properties.

  • Linker: The sulfonamide linker provides a rigid connection between the benzoic acid and piperazine moieties, which can be critical for maintaining the optimal conformation for target binding.

Mechanism of Action: Targeting Key Cancer Pathways

While the exact mechanism of action can vary depending on the specific analog, several potential pathways have been implicated.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Some derivatives of this scaffold have shown potential to inhibit EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers and plays a key role in cell proliferation, survival, and metastasis.[5] The piperazine moiety can interact with the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its downstream signaling.

2. Induction of Apoptosis:

Several studies have demonstrated that these compounds can induce apoptosis, or programmed cell death, in cancer cells.[7] This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases.

3. Histone Deacetylase (HDAC) Inhibition:

Analogs where the carboxylic acid is converted to a hydroxamic acid have been identified as potent histone deacetylase (HDAC) inhibitors.[6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.

Diagram of Potential Mechanisms of Action

G cluster_0 Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects Derivative 4-(4-Methyl-piperazine-1-sulfonyl) -benzoic acid Analog EGFR EGFR Derivative->EGFR Inhibits HDAC HDAC Derivative->HDAC Inhibits Proliferation Inhibition of Proliferation EGFR->Proliferation CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest Apoptosis Induction of Apoptosis Proliferation->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential molecular mechanisms of action for the anticancer effects.

Future Directions and Perspectives

The 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider range of analogs with diverse substituents to further explore the SAR and identify compounds with improved potency and selectivity.

  • Target Identification and Validation: Elucidation of the specific molecular targets for the most active compounds to better understand their mechanism of action.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to ensure that the lead compounds possess favorable drug-like properties.

Conclusion

The 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid core is a valuable scaffold in medicinal chemistry, with derivatives demonstrating significant potential, particularly as anticancer agents. The synthetic accessibility of this class of compounds, coupled with the ability to readily modify their structure, provides a rich platform for the design and discovery of new and effective drugs. The insights provided in this technical guide are intended to facilitate further research and development in this exciting area of drug discovery.

References

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Exploratory

The Versatility of a Privileged Scaffold: A Technical Guide to Sulfonylbenzoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals The sulfonylbenzoic acid moiety represents a cornerstone in modern medicinal chemistry and applied sciences. Characterized by the presence of both a sulfoni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonylbenzoic acid moiety represents a cornerstone in modern medicinal chemistry and applied sciences. Characterized by the presence of both a sulfonic acid or sulfonamide group and a carboxylic acid group attached to a benzene ring, this scaffold possesses a unique combination of electronic and steric properties. This duality allows for a wide range of interactions with biological targets, leading to a remarkable breadth of applications, from life-saving pharmaceuticals to advanced materials. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and multifaceted applications of sulfonylbenzoic acid derivatives, offering field-proven insights for professionals in drug discovery and chemical research.

I. The Core of Versatility: Synthesis and Physicochemical Properties

The synthetic tractability of sulfonylbenzoic acid derivatives is a key factor in their widespread use. The ability to readily modify the core structure allows for the generation of large libraries of analogues, facilitating the optimization of desired properties.

A. Foundational Synthesis Strategies

The most common synthetic routes to sulfonylbenzoic acid derivatives begin with the sulfonation of a benzoic acid precursor. A typical approach involves the chlorosulfonation of benzoic acid or its derivatives, followed by reaction with an appropriate amine to yield the desired sulfonamide.

A general synthetic workflow is illustrated below:

start Benzoic Acid Derivative sulfonyl_chloride Sulfonyl Chloride Intermediate start->sulfonyl_chloride Chlorosulfonation (e.g., Chlorosulfonic Acid) sulfonamide Sulfonylbenzoic Acid Derivative sulfonyl_chloride->sulfonamide Amination (Primary or Secondary Amine)

Caption: General synthesis of sulfonylbenzoic acid derivatives.

Experimental Protocol: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid

This protocol details a common method for preparing a key intermediate in the synthesis of several diuretic drugs.[1][2][3]

  • Sulfonation: 2,4-dichlorobenzoic acid is reacted with an excess of chlorosulfonic acid. A catalyst, such as sodium sulfate, may be used, and the reaction is typically carried out in a solvent like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 145°C) for several hours.

  • Isolation of Intermediate: The reaction mixture is cooled, and the intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation or filtration.

  • Ammoniation: The isolated sulfonyl chloride is then slowly added to a cooled solution of ammonia (e.g., ammonia water) to form the sulfonamide. The temperature is kept low (e.g., 0°C) to control the exothermic reaction.

  • Acidification and Purification: The reaction mixture is acidified to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product of high purity.

B. Physicochemical Properties: The Key to Function

The physicochemical properties of sulfonylbenzoic acid derivatives are critical to their biological activity and applications. Properties such as acidity (pKa), lipophilicity (logP), and solubility significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems.

The presence of both a carboxylic acid and a sulfonic acid/sulfonamide group gives these molecules distinct acidic properties. The pKa of the carboxylic acid group is typically in the range of 4-5, while the sulfonamide proton is generally less acidic. These values can be modulated by the presence of other substituents on the aromatic ring.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKaSolubility
2-Sulfamoylbenzoic acid201.20---
4-Sulfamoylbenzoic acid201.20285-295-453 mg/L (25°C)[4]
Benzenesulfonic acid158.1751 (anhydrous)-2.8[5]Soluble in water[5]
3-Sulfobenzoic acid202.18--Soluble in water[6]

II. A Privileged Scaffold in Medicinal Chemistry

The sulfonylbenzoic acid framework is a prominent feature in a diverse array of therapeutic agents, demonstrating a broad spectrum of biological activities.

A. Antimicrobial Activity

Sulfonylbenzoic acid derivatives have shown notable efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. Their mechanism of action often involves the inhibition of essential microbial enzymes. A key target is dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, disrupting the production of folic acid and thereby halting bacterial growth.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfonylbenzoic_Acid Sulfonylbenzoic Acid Derivative Sulfonylbenzoic_Acid->DHPS Competitive Inhibition

Caption: Antimicrobial mechanism of action.

B. Anti-inflammatory and Analgesic Effects

A significant number of sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Many sulfonylbenzoic acid-based nonsteroidal anti-inflammatory drugs (NSAIDs) are designed to selectively inhibit COX-2, which is upregulated at sites of inflammation, while sparing COX-1, which is involved in maintaining the integrity of the gastrointestinal lining. This selectivity can lead to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]

Structure-Activity Relationship for COX-2 Inhibition:

  • Sulfonamide Moiety: The SO2NH2 or a substituted sulfonamide group is a critical pharmacophore for potent and selective COX-2 inhibition.

  • Carboxylic Acid Group: The carboxylic acid is essential for binding to the active site of the COX enzyme.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings can significantly influence potency and selectivity. For instance, a para-sulfonamide group on one phenyl ring and appropriate substituents on an adjacent phenyl ring are common features of selective COX-2 inhibitors.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of sulfonylbenzoic acid derivatives against COX-1 and COX-2.[8][9][10][11][12]

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Arachidonic acid, the substrate, is also prepared in a suitable solvent.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound (sulfonylbenzoic acid derivative) for a defined period (e.g., 10 minutes) at 37°C. A vehicle control (without the inhibitor) is also included.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

  • Termination and Product Quantification: The reaction is stopped by the addition of a quenching agent (e.g., stannous chloride or hydrochloric acid). The amount of prostaglandin E2 (PGE2) produced is then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

C. Anticancer Activity

The anticancer potential of sulfonylbenzoic acid derivatives has been an active area of research. These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with signaling pathways that are crucial for tumor growth and survival.[7] Some derivatives have been shown to inhibit carbonic anhydrases, enzymes that are overexpressed in certain tumors and contribute to the acidic tumor microenvironment.

D. Antidiabetic Properties

Certain sulfonylbenzoic acid derivatives have demonstrated potential as antidiabetic agents. Their mechanism of action can involve the inhibition of enzymes such as α-glucosidase and α-amylase. These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the small intestine. By inhibiting these enzymes, sulfonylbenzoic acid derivatives can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia.

III. Applications in Agriculture: Herbicidal Activity

Sulfonylbenzoic acid derivatives are structurally related to the broader class of sulfonylurea herbicides. These herbicides are highly effective at low application rates and exhibit low toxicity to mammals.[13]

A. Mechanism of Action

The primary target of sulfonylurea herbicides is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[14] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By inhibiting ALS, sulfonylbenzoic acid-related herbicides disrupt protein synthesis, leading to the cessation of plant growth and eventual death. As this pathway is absent in animals, these herbicides exhibit high selectivity.

Substrates Pyruvate ALS Acetolactate Synthase (ALS) Substrates->ALS Substrates Amino_Acids Valine, Leucine, Isoleucine ALS->Amino_Acids Biosynthesis Sulfonylurea Sulfonylurea Herbicide Sulfonylurea->ALS Inhibition

Caption: Herbicidal mechanism of action.

B. Structure-Activity Relationships in Herbicides

The herbicidal activity of sulfonylurea compounds is highly dependent on their molecular structure. Key structural features that influence their efficacy include:

  • The Sulfonylurea Bridge: The -SO2NHCONH- linker is essential for activity.

  • Aryl Group: The nature of the aryl group attached to the sulfonyl moiety influences the potency and spectrum of weed control.

  • Heterocyclic Group: The heterocyclic ring system (e.g., pyrimidine or triazine) on the urea nitrogen is crucial for binding to the ALS enzyme. Substituents on this ring can fine-tune the herbicidal activity and crop selectivity.[14][15][16][17]

IV. Emerging Frontiers: Materials Science Applications

The unique structural features of sulfonylbenzoic acid derivatives also lend themselves to applications in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The porosity and functionality of MOFs can be tailored by judiciously selecting the metal and organic components. Sulfonylbenzoic acids are attractive ligands for MOF synthesis due to the presence of both a carboxylate group for coordination to the metal center and a sulfonyl group that can impart specific properties to the resulting framework. For instance, the sulfonyl group can introduce hydrophilicity or act as a site for further functionalization. These sulfone-functionalized MOFs have potential applications in gas storage, separation, and catalysis.[18]

V. Conclusion

The sulfonylbenzoic acid scaffold is a testament to the power of a privileged structure in chemical and biological sciences. Its synthetic accessibility, coupled with the tunable electronic and steric properties afforded by its dual functional groups, has led to a vast and diverse range of applications. From combating infectious diseases and inflammation to ensuring food security through effective weed control and paving the way for novel materials, sulfonylbenzoic acid derivatives continue to be a fertile ground for innovation. For researchers and drug development professionals, a deep understanding of the structure-activity relationships and mechanisms of action of this remarkable class of compounds is paramount for the design of next-generation therapeutics and functional materials.

VI. References

  • Wang, J., Li, Z., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of Computer-Aided Molecular Design.

  • McCourt, J. A., Pang, S. S., Guddat, L. W., & Duggleby, R. G. (2006). Structure-activity relationships for a new family of sulfonylurea herbicides. Biochemistry, 45(4), 1219-1227.

  • Rodrigues, N. E., & Freitas, M. P. (2022). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. RSC Advances, 12(24), 15286-15295.

  • Wang, J., Li, Z., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Semantic Scholar.

  • Yang, H., et al. (2011). The structure-activity relationship in herbicidal monosubstituted sulfonylureas. Pest Management Science, 67(11), 1341-1348.

  • Reinsch, H., et al. (2014). New Al-MOFs Based on Sulfonyldibenzoate Ions: A Rare Example of Intralayer Porosity. Inorganic Chemistry, 53(24), 13079-13087.

  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Patsnap.

  • Lau, T., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 268-274.

  • BenchChem. (2025). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (n.d.). Google Patents.

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.). Google Patents.

  • 3-Sulfobenzoic acid. (n.d.). CymitQuimica.

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI.

  • United States Patent Office. (n.d.).

  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). (n.d.). Cheméo.

  • The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. (2025). BenchChem.

  • Sulfanylbenzoic acids and derivatives. (n.d.). Fisher Scientific.

  • 4-Sulfamoylbenzoic acid. (2022). ChemBK.

  • 4-(Chlorosulfonyl)benzoic acid. (n.d.). PubChem.

  • Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. (2019). PubMed.

  • 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid. (n.d.). BenchChem.

  • Benzenesulfonic acid. (n.d.). Wikipedia.

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2021). Brieflands.

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.

  • pKa values for benzoic acid and some hydroxy-, thio-, and amino derivatives. (n.d.).

  • Metal-Organic Frameworks (MOFs) and Terpyridine Benzoic Acid: A Synergistic Partnership. (n.d.).

  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). Organic Chemistry Data.

  • 2-Sulfamoylbenzoic acid. (n.d.). PubChem.

  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.). Google Patents.

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities. (2022). MDPI.

  • Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. (n.d.). RSC Publishing.

  • 4-Methoxy-3-[(propan-2-yl)sulfamoyl]benzoic acid|CS-0230771. (n.d.). ChemScene.

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Foundational

Spectroscopic Profile of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid: A Technical Guide

Introduction The following sections will delve into the theoretical underpinnings of the predicted spectra, offering detailed interpretations and the causal reasoning behind the experimental choices for data acquisition....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The following sections will delve into the theoretical underpinnings of the predicted spectra, offering detailed interpretations and the causal reasoning behind the experimental choices for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how spectroscopic techniques are applied to unravel the complexities of novel organic molecules.

Molecular Structure and Key Features

A thorough understanding of the molecule's architecture is paramount before delving into its spectral analysis. The structure of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is depicted below.

Caption: Molecular Structure of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

Key structural features that will dictate the spectral output include:

  • A para-substituted benzene ring: This will give rise to a characteristic AA'BB' system in the ¹H NMR spectrum.

  • A carboxylic acid group: This will show a distinctive broad singlet in the ¹H NMR spectrum and strong C=O and O-H stretching vibrations in the IR spectrum.

  • A sulfonamide group: This functional group will have characteristic S=O stretching bands in the IR spectrum.

  • An N-methylpiperazine ring: This will produce signals for the methyl and methylene protons and carbons in the NMR spectra.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed map of the molecule's proton and carbon framework can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to provide a clear picture of the different proton environments within the molecule.

Table 1: Predicted ¹H NMR Data for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
~8.1d2HAr-H (ortho to -COOH)Protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded.
~7.9d2HAr-H (ortho to -SO₂-)Protons ortho to the electron-withdrawing sulfonyl group are also deshielded. The AA'BB' pattern arises from the para-substitution.
~3.2t4H-SO₂-N-(CH₂)₂-Methylene protons adjacent to the sulfonamide nitrogen are deshielded.
~2.5t4H-N(CH₃)-(CH₂)₂-Methylene protons adjacent to the N-methyl group are slightly less deshielded.
~2.3s3H-N-CH₃The methyl protons on the piperazine ring will appear as a singlet in a region typical for N-alkyl groups.[1]

Expert Interpretation:

The aromatic region is expected to display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring where the two substituents have different electronic effects. The protons ortho to the strongly electron-withdrawing carboxylic acid group are predicted to be the most downfield aromatic signals. The piperazine ring protons are expected to appear as two distinct triplets, assuming free rotation around the N-C bonds. The methylene protons directly attached to the sulfonamide nitrogen will be more deshielded than those adjacent to the N-methyl group due to the stronger electron-withdrawing nature of the sulfonyl group. The methyl group on the piperazine nitrogen will give rise to a singlet, a key identifying feature of this moiety. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift, and its presence can be confirmed by D₂O exchange, where the signal would disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Chemical Shift (δ, ppm)AssignmentRationale
~166-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[2][3]
~140Ar-C (ipso to -SO₂-)The carbon attached to the sulfonyl group is deshielded.
~135Ar-C (ipso to -COOH)The carbon attached to the carboxylic acid group is also deshielded.
~130Ar-C (ortho to -COOH)Aromatic carbons ortho to the carboxylic acid.
~128Ar-C (ortho to -SO₂-)Aromatic carbons ortho to the sulfonyl group.
~54-N(CH₃)-(CH₂)₂-Methylene carbons of the piperazine ring.[4]
~46-SO₂-N-(CH₂)₂-Methylene carbons adjacent to the sulfonamide nitrogen.
~45-N-CH₃The methyl carbon of the N-methylpiperazine moiety.[4]

Expert Interpretation:

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four aromatic carbons will have distinct chemical shifts due to the different electronic effects of the para substituents. The two sets of methylene carbons in the piperazine ring are chemically non-equivalent and are expected to have slightly different chemical shifts. The upfield-most signal will be the methyl carbon of the N-methylpiperazine group.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for acquiring an ATR-FTIR spectrum.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

  • Sample Scan: Place the sample on the crystal and apply pressure to ensure good contact. Record the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum

For a molecule of this nature, electrospray ionization (ESI) would be the preferred method.

Table 4: Predicted Mass Spectrometry Data (Positive Ion ESI)

m/zIonRationale
285.09[M+H]⁺Protonated molecular ion.
267.08[M+H - H₂O]⁺Loss of water from the carboxylic acid.
221.08[M+H - SO₂]⁺Loss of sulfur dioxide is a common fragmentation pathway for sulfonamides. [5][6]
185.06[C₇H₅O₂S]⁺Cleavage of the S-N bond.
100.10[C₅H₁₂N₂]⁺N-methylpiperazine fragment.

Expert Interpretation:

In positive ion ESI-MS, the base peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂. [5][6][7][8][9]Cleavage of the S-N bond is also a likely fragmentation route, leading to fragments corresponding to the benzoic acid sulfonyl moiety and the N-methylpiperazine cation. The observation of these characteristic fragments would provide strong evidence for the proposed structure.

Plausible Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z 285.09 A [M+H - H₂O]⁺ m/z 267.08 M->A B [M+H - SO₂]⁺ m/z 221.08 M->B C [C₇H₅O₂S]⁺ m/z 185.06 M->C D [C₅H₁₂N₂]⁺ m/z 100.10 M->D

Caption: A plausible fragmentation pathway for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in ESI-MS.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm the fragmentation pathway, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. By leveraging established principles and data from analogous structures, we have constructed a detailed and reliable model of its expected NMR, IR, and MS spectra. The provided experimental protocols offer a practical framework for the acquisition of high-quality data. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, enabling them to confidently approach the structural elucidation of this and similar novel compounds. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the assigned structure, even in the absence of previously published experimental data.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986–995. [Link]

  • Perpétuo, G. J., & da Silva, A. B. F. (2014). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Hu, L., Liu, H., & Guo, C. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 83(15), 8349–8355. [Link]

  • Tümer, F., & Köytepe, S. (2004). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 37(4), 377-389. [Link]

  • Hu, L., Liu, H., & Guo, C. (2018). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Benmebarek, S., Boussaa Sabiha, A., Benmebarek, I. E., & Merazig, H. (2019). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. [Link]

  • RSC Supplementary Information. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • Kim, J. Y., Park, S. J., & Kim, D. H. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(15), 3354. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. docbrown.info. [Link]

  • RSC Supplementary Information. (n.d.). Characterization data for all products. The Royal Society of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. docbrown.info. [Link]

  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-80. [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. jstage.jst.go.jp. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic Acid as a Versatile Chemical Building Block

Introduction: The Strategic Value of a Trifunctional Scaffold In the landscape of modern medicinal chemistry, success is often predicated on the strategic use of molecular scaffolds that offer a blend of synthetic versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern medicinal chemistry, success is often predicated on the strategic use of molecular scaffolds that offer a blend of synthetic versatility, favorable physicochemical properties, and inherent biological relevance. 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS No. 19580-36-0) has emerged as a quintessential example of such a building block. Its structure is a deliberate convergence of three critical pharmacophoric elements: a benzoic acid moiety for derivatization, a bioisosterically stable sulfonamide linker , and a terminal N-methylpiperazine group known to enhance aqueous solubility and target engagement.[1][2]

This guide provides an in-depth exploration of this compound, moving beyond simple catalog data to deliver field-proven insights and detailed protocols. We will dissect the rationale behind its use, provide validated methodologies for its synthesis and subsequent application, and present the necessary data for its unambiguous characterization. The sulfonylbenzoic acid framework is a privileged scaffold in drug discovery, demonstrating a remarkable diversity of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3] This document serves as a comprehensive resource for researchers aiming to harness the full potential of this powerful synthetic intermediate.

Section 1: Physicochemical Properties & Safety Data

A thorough understanding of a building block's fundamental properties is the bedrock of successful and safe experimentation. All handling should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] The compound is classified as an irritant and should be handled with care.[4][5]

PropertyValueSource(s)
CAS Number 19580-36-0[4][6]
Molecular Formula C₁₂H₁₆N₂O₄S[4][5]
Molecular Weight 284.34 g/mol [4][6]
Melting Point >310°C[4]
Appearance White to off-white solidN/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. Poorly soluble in water and non-polar organic solvents.Inferred from structure
Hazard Codes Xi (Irritant)[5]
Hazard Statements Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[7]

Section 2: The Rationale for Use - A Trifunctional Design

The utility of 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid stems from the distinct and synergistic functions of its three components. This design allows for a modular approach to drug design, where each part can be rationally optimized.

  • The Benzoic Acid Handle: The carboxylic acid is the primary reactive site for synthetic elaboration. It provides a robust and predictable handle for forming stable amide bonds through standard peptide coupling protocols. This allows for the straightforward attachment of other pharmacophores, linkers, or targeting moieties.

  • The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry.[2][8] It is chemically robust and acts as a rigid, three-dimensional linker that can correctly orient substituents for optimal target binding. Crucially, it is a strong hydrogen bond acceptor, a property that can be exploited to form key interactions within a protein's binding pocket.[8]

  • The N-Methylpiperazine Moiety: The piperazine ring is a privileged structure found in over 300 clinically approved drugs, prized for its ability to improve a compound's pharmacokinetic profile.[1] The tertiary amine of the N-methylpiperazine group is basic (pKa ~7-8), meaning it will be protonated at physiological pH. This positive charge can significantly enhance aqueous solubility and provides a key electrostatic interaction point with biological targets, such as the aspartate or glutamate residues in kinase hinge regions.

Below is a conceptual diagram illustrating how this building block functions as a molecular bridge.

Caption: Conceptual role as a trifunctional linker.

Section 3: Synthetic & Application Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and analysis.

Protocol 1: Synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic Acid

This protocol details the synthesis of the title compound from commercially available starting materials. The core transformation is a nucleophilic substitution reaction between a sulfonyl chloride and a secondary amine.

cluster_reaction Reaction Step cluster_workup Workup & Purification reagent1 4-(Chlorosulfonyl)benzoic Acid reaction Stir at 0°C to RT 12-18 hours reagent1->reaction 1.0 eq reagent2 N-Methylpiperazine reagent2->reaction 1.2 eq base Triethylamine (Base) base->reaction 2.5 eq solvent DCM (Solvent) solvent->reaction acid_wash 1. Acidify with 1M HCl reaction->acid_wash Reaction Mixture filter 2. Filter Solid acid_wash->filter Precipitate Forms wash 3. Wash with H₂O & Diethyl Ether filter->wash Crude Product dry 4. Dry in vacuo wash->dry Purified Solid final_product 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid dry->final_product Final Product

Sources

Application

Application Notes & Protocols for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The following guide addresses the synthesis, putative applications, and relevant experimental protocols for...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The following guide addresses the synthesis, putative applications, and relevant experimental protocols for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid . It is critical to note that while this compound is commercially available, its direct biological characterization in peer-reviewed literature is limited. Therefore, this document serves as a practical, experience-driven framework for researchers looking to explore its potential. The protocols provided are robust, industry-standard templates that have been adapted based on the compound's structural motifs and the known activities of closely related molecules. By explaining the causality behind our experimental designs and including self-validating controls, we aim to empower researchers to confidently investigate this promising chemical scaffold.

Part 1: Compound Overview and Physicochemical Properties

1.1. Introduction 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS: 19580-36-0) is a bifunctional organic molecule featuring a benzoic acid moiety, a sulfonamide linker, and a terminal N-methylpiperazine group.[1][2] This unique combination of functional groups makes it a compelling scaffold for medicinal chemistry. The sulfonamide group is a well-established pharmacophore present in numerous approved drugs, while the N-methylpiperazine group can enhance aqueous solubility and provide a key interaction point for biological targets.

It is essential to distinguish this compound from its close structural analog, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS: 106261-48-7), which lacks the sulfonyl group and is widely known as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib.[3] The presence of the electron-withdrawing sulfonyl group in the title compound significantly alters its chemical properties and likely confers a distinct biological activity profile.

1.2. Physicochemical Data A summary of the key physicochemical properties is crucial for designing experiments, including solubility tests and formulation development.

PropertyValueSource
CAS Number 19580-36-0[1][2]
Molecular Formula C12H16N2O4S[2][4]
Molecular Weight 284.33 g/mol [2]
Melting Point 310°C[1]
Appearance White to off-white solid-
Hazard Statement Irritant[1]

Part 2: Putative Biological Applications & Rationale

While direct evidence is sparse, the structural components of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid suggest several plausible avenues for investigation in drug discovery.

2.1. Scaffold for Enzyme Inhibitor Synthesis The arylsulfonamide scaffold is a cornerstone in the design of various enzyme inhibitors. The terminal carboxylic acid and the N-methylpiperazine group provide two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

  • Histone Deacetylase (HDAC) Inhibition: Related benzamide and sulfonamide structures have been successfully developed as HDAC inhibitors, particularly targeting HDAC6, which is implicated in cancer and neurodegenerative diseases.[5][6] The carboxylic acid could be converted to a hydroxamic acid, a known zinc-binding group essential for HDAC inhibition.

  • Other Enzyme Systems: The scaffold's versatility makes it a candidate for targeting other enzyme classes, such as proteases or kinases, where the specific functionalities can be tailored to fit the active site.

2.2. Potential Antimicrobial Activity The sulfonamide functional group is the defining feature of sulfa drugs, a class of synthetic antimicrobial agents that act by inhibiting bacterial folic acid synthesis.[7] Many modern antibiotics incorporate the piperazine moiety to improve pharmacokinetics and spectrum of activity. Therefore, it is logical to hypothesize that this compound may possess intrinsic antibacterial properties or serve as a precursor for more potent derivatives.

Below is a conceptual diagram illustrating how the compound can be used as a versatile scaffold in a fragment-based or scaffold-hopping drug discovery approach.

G cluster_0 Core Scaffold cluster_1 Medicinal Chemistry Derivatization cluster_2 Hypothesized Therapeutic Applications Scaffold 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Carboxylic_Acid Carboxylic Acid (-COOH) Modification Scaffold->Carboxylic_Acid e.g., Amidation, Esterification, Hydroxamic acid formation Piperazine N-Methylpiperazine (-NMe) Modification Scaffold->Piperazine e.g., N-dealkylation & re-functionalization Enzyme_Inhibitors Enzyme Inhibitors (e.g., HDAC, Protease) Carboxylic_Acid->Enzyme_Inhibitors Introduce Zinc-Binding Group Antimicrobials Antimicrobial Agents Carboxylic_Acid->Antimicrobials Fine-tune PK/PD Piperazine->Enzyme_Inhibitors Modulate Solubility & Target Engagement Piperazine->Antimicrobials Enhance Cell Penetration

Caption: Role as a versatile scaffold in medicinal chemistry.

Part 3: Experimental Protocols

The following protocols provide a validated starting point for any research group aiming to work with this compound.

3.1. Protocol 1: Synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Rationale: This protocol is adapted from standard procedures for the synthesis of arylsulfonamides from sulfonyl chlorides and amines.[7][8] It utilizes the highly reactive 4-(chlorosulfonyl)benzoic acid as a precursor. The base, triethylamine, is used to neutralize the HCl byproduct generated during the reaction.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9)

  • 1-Methylpiperazine (CAS: 109-01-3)[9]

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, separatory funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature is 0-5°C.

  • Amine Addition: In a separate vial, pre-mix 1-methylpiperazine (1.1 eq) and triethylamine (1.2 eq). Add this mixture dropwise to the stirred, cooled solution of sulfonyl chloride over 20-30 minutes.

    • Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL).

    • Causality Note: The acid wash removes excess amine and triethylamine, while the water and brine washes remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure product.

3.2. Protocol 2: Template for In-Vitro HDAC6 Inhibition Assay (Fluorometric)

Rationale: This protocol provides a template for screening the title compound for inhibitory activity against HDAC6. It is based on commercially available kits where a fluorogenic substrate is deacetylated by HDAC6, and a developer solution subsequently generates a fluorescent signal.[10][11][12] An inhibitor will prevent this process, leading to a reduced signal.

Materials:

  • Recombinant human HDAC6 enzyme[12]

  • HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Developer solution

  • Trichostatin A or Tubacin (as positive control inhibitor)[12]

  • DMSO (for compound dilution)

  • White, opaque 96-well microplate

  • Fluorescence plate reader (Ex/Em ~380/490 nm)[10]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 0.5 nM) in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Plate Setup:

    • Test Wells: 5 µL of diluted test compound.

    • Positive Control: 5 µL of diluted Trichostatin A/Tubacin.

    • Negative Control (100% Activity): 5 µL of assay buffer with equivalent DMSO percentage.

    • Blank (No Enzyme): 10 µL of assay buffer.

  • Enzyme Addition: Prepare a working solution of HDAC6 enzyme in cold assay buffer. Add 5 µL of the enzyme solution to all wells except the "Blank" wells.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate solution in assay buffer. Add 10 µL of the substrate solution to all wells.

  • Incubation: Cover the plate and incubate at 37°C for 30-60 minutes.

  • Reaction Termination & Development: Add 10 µL of developer solution to all wells. Incubate for another 15 minutes at 37°C.

  • Data Acquisition: Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_Test / Signal_NegativeControl))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3.3. Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Rationale: This protocol uses the standard broth microdilution method to determine the lowest concentration of the compound that inhibits visible bacterial growth.[13][14][15] This is a foundational assay in antimicrobial drug discovery.

Materials:

  • Test bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h culture), suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[13]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution in Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated stock solution of the test compound (in MHB) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[16]

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Part 4: Overall Experimental Workflow Visualization

The following diagram illustrates the logical flow from obtaining the compound to generating initial biological data.

G cluster_0 Phase 1: Compound Acquisition & QC cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Decision Making Synthesis Protocol 1: Synthesis & Purification QC Quality Control (NMR, LC-MS, Purity) Synthesis->QC Verify Structure & Purity >95% HDAC_Assay Protocol 2: HDAC6 Inhibition Assay QC->HDAC_Assay MIC_Assay Protocol 3: Antibacterial MIC Assay QC->MIC_Assay IC50 IC50 Determination HDAC_Assay->IC50 MIC_Value MIC Value Determination MIC_Assay->MIC_Value Decision Go / No-Go Decision for Further SAR Studies IC50->Decision MIC_Value->Decision

Caption: High-level workflow from synthesis to initial screening.

References

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Assay Genie. (n.d.). HDAC6 Activity Assay Kit (Fluorometric). [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • ResearchGate. (2008). (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. [Link]

  • BPS Bioscience. (n.d.). HDAC6 Assay Service. [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

  • PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine.
  • Organic Syntheses. (n.d.). METHANESULFONYL CYANIDE. [Link]

Sources

Method

Topic: Analytical Methods for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the quantitative analysis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (MPSA-BA), a compound of interest in pharmaceutical development. We present three robust analytical methods, each tailored for specific applications ranging from routine quality control to high-sensitivity bioanalysis and primary standard-free purity assessment. The methodologies detailed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Furthermore, this guide outlines a systematic approach to developing a stability-indicating method through forced degradation studies, a critical step in drug development and regulatory submission.

Introduction and Compound Overview

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS No: 19580-36-0) is a molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a methylpiperazine group.[1][2] Its structure suggests potential utility as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of MPSA-BA is paramount for ensuring product quality, consistency, and safety throughout the drug development lifecycle, including process chemistry, formulation, stability testing, and pharmacokinetic studies.

This document serves as a practical guide, explaining the causality behind methodological choices to empower researchers to adapt and validate these techniques for their specific needs.

Compound Properties:

Property Value
CAS Number 19580-36-0[2]
Molecular Formula C₁₂H₁₆N₂O₄S[2]
Molecular Weight 284.33 g/mol [2]

| Structure | |

Method 1: HPLC-UV for Potency and Quality Control

High-Performance Liquid Chromatography with UV detection is the quintessential method for routine analysis in quality control environments due to its robustness, cost-effectiveness, and reliability. The MPSA-BA molecule contains a benzene ring, a strong chromophore, making it ideally suited for UV detection.

2.1. Principle of the Method The method employs a reversed-phase C18 column to separate MPSA-BA from impurities. An acidic mobile phase is used to ensure the consistent protonation of the basic nitrogen on the piperazine ring and the acidic carboxylic acid group, leading to sharp, symmetrical peak shapes. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

2.2. Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifier for sharp peak shape and consistent retention.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
Gradient 20% B to 80% B over 15 min Ensures elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL

| Detection | 240 nm | Wavelength of maximum absorbance for the benzene sulfonamide chromophore. |

Reagent and Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of MPSA-BA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain 25 mg of MPSA-BA into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

2.3. Data and Validation Summary The method should be validated according to ICH guidelines. A typical performance is summarized below.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range 10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) S/N ratio ≥ 101.0 µg/mL

2.4. HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) Injection HPLC Injection Std_Prep->Injection Sample_Prep Sample Preparation (Weighing & Dissolution) Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection @ 240 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for MPSA-BA quantification by HPLC-UV.

Method 2: LC-MS/MS for High-Sensitivity Bioanalysis

For quantifying trace levels of MPSA-BA in complex matrices such as plasma or tissue, LC-MS/MS is the method of choice. Its superior sensitivity and selectivity, derived from monitoring specific precursor-to-product ion transitions, allow for accurate measurement even in the presence of endogenous interferences.

3.1. Principle of the Method The analyte is first separated using a rapid UPLC/HPLC gradient to minimize matrix effects. It then enters the mass spectrometer, where it is ionized, typically via Electrospray Ionization (ESI) in positive mode, due to the easily protonated methylpiperazine nitrogen. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional specificity.[3]

3.2. Experimental Protocol: LC-MS/MS

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

Parameter Recommended Setting Rationale
Column C18, 50 mm x 2.1 mm, 1.8 µm Short column for rapid analysis, suitable for UPLC.
Mobile Phase A 0.1% Formic Acid in Water Standard for LC-MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard for LC-MS.
Gradient 5% B to 95% B over 3 min Fast gradient for high throughput.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40 °C

| Injection Vol. | 5 µL | |

MS/MS Conditions (Predicted):

Parameter Recommended Setting Rationale
Ionization Mode ESI, Positive The methylpiperazine moiety is readily protonated.
Precursor Ion ([M+H]⁺) m/z 285.1 Calculated for C₁₂H₁₇N₂O₄S⁺
Product Ion 1 (Quantifier) m/z 84.1 Fragment corresponding to the methylpiperazine ring after cleavage.
Product Ion 2 (Qualifier) m/z 185.0 Fragment corresponding to the benzoic acid-sulfonyl moiety.

| Collision Energy | To be optimized (e.g., 15-30 eV) | Energy required to produce the desired product ions. |

Sample Preparation (Plasma):

  • Internal Standard (IS): Use a stable isotope-labeled version of MPSA-BA or a structurally similar compound.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the IS.

  • Vortex: Mix for 1 minute to precipitate proteins.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4 °C.

  • Inject: Transfer the supernatant to an autosampler vial for injection.

3.3. LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Plasma with Analyte & Internal Std Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC_Sep UPLC Separation Collect->LC_Sep ESI ESI+ Ionization LC_Sep->ESI MRM MRM Detection (m/z 285.1 -> 84.1) ESI->MRM Integration Peak Area Ratio (Analyte/IS) MRM->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Bioanalytical workflow for MPSA-BA by LC-MS/MS.

Method 3: qNMR for Primary Purity Assessment

Quantitative NMR (qNMR) is a primary ratio method of analysis that allows for the determination of compound purity without the need for an identical reference standard.[4] It relies on the principle that the NMR signal intensity is directly proportional to the number of nuclei generating the signal.

4.1. Principle of the Method A known mass of the MPSA-BA sample is dissolved along with a known mass of a certified, highly pure qNMR standard (e.g., benzoic acid, maleic acid) in a deuterated solvent.[5] By comparing the integral of a unique, well-resolved proton signal from MPSA-BA with a signal from the internal standard, the purity of the MPSA-BA can be calculated with high accuracy.[6]

4.2. Experimental Protocol: qNMR

Instrumentation & Reagents:

  • NMR Spectrometer (≥ 400 MHz)

  • Certified qNMR internal standard (e.g., Benzoic Acid, TraceCERT®)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance

Sample Preparation:

  • Accurately weigh ~20 mg of MPSA-BA into a vial.

  • Accurately weigh ~10 mg of the certified benzoic acid internal standard into the same vial.

  • Dissolve both components completely in ~0.7 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

Parameter Recommended Setting Rationale
Pulse Program zg30 or similar Standard quantitative 1D proton experiment.
Relaxation Delay (D1) ≥ 5 x T₁ Crucial for full signal relaxation and accurate integration. T₁ should be measured or estimated (e.g., D1 = 30-60s).
Number of Scans ≥ 16 To achieve an adequate signal-to-noise ratio.

| Acquisition Time | ≥ 3 s | Ensures good digital resolution. |

Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Integrate a well-resolved signal for MPSA-BA (e.g., aromatic protons) and the internal standard (aromatic protons of benzoic acid).

  • Calculate the purity using the following formula:

    Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the certified standard

4.3. qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Calculation Weigh_Analyte Accurately Weigh MPSA-BA Dissolve Dissolve both in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Accurately Weigh Certified Standard Weigh_Std->Dissolve Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase & Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

Caption: Workflow for purity assessment by qNMR.

Forced Degradation for Stability-Indicating Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. Forced degradation, or stress testing, is the process of intentionally degrading the sample under more severe conditions than accelerated stability testing to develop and validate this method.[7] The goal is to achieve 5-20% degradation of the drug substance.[8][9]

5.1. Protocol for Forced Degradation The HPLC-UV method described in Section 2 should be used to analyze the samples from these stress conditions. The DAD detector is crucial for evaluating peak purity.

Stress ConditionProtocolPurpose
Acid Hydrolysis 1 mg/mL MPSA-BA in 0.1 M HCl; heat at 60 °C for 24h.To test stability in acidic conditions.
Base Hydrolysis 1 mg/mL MPSA-BA in 0.1 M NaOH; heat at 60 °C for 24h.To test stability in alkaline conditions. The sulfonamide bond may be susceptible.
Oxidation 1 mg/mL MPSA-BA in 3% H₂O₂; room temp for 24h.To test susceptibility to oxidation.
Thermal Store solid MPSA-BA at 105 °C for 48h.To test solid-state thermal stability.
Photolytic Expose 1 mg/mL solution to UV/Vis light as per ICH Q1B guidelines.To test light sensitivity.

5.2. Evaluation After stressing, the samples are analyzed by the HPLC-UV method. The key outcomes are:

  • Specificity: The method must resolve the MPSA-BA peak from all degradation product peaks.

  • Peak Purity: The peak purity of the MPSA-BA peak in stressed samples should be evaluated using the DAD to ensure it is not co-eluting with any degradants.

  • Mass Balance: The sum of the assay of MPSA-BA and the percentage of all degradation products should be close to 100%, demonstrating that all products have been detected.

Conclusion

This application note details three distinct and powerful methods for the quantification of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

  • HPLC-UV is the recommended method for routine quality control, offering a balance of performance and accessibility.

  • LC-MS/MS provides the high sensitivity and selectivity required for bioanalytical applications or trace impurity analysis.

  • qNMR serves as a primary method for the accurate determination of purity without requiring a specific certified standard of the analyte.

The choice of method should be guided by the specific analytical challenge, required sensitivity, sample matrix, and available instrumentation. The successful development of a stability-indicating HPLC method, underpinned by forced degradation studies, is critical for ensuring the long-term quality and safety of any product containing this compound.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18).
  • BIPM. (2023, March 29). Octad of standards for qNMR purity measurements. [Link]

  • PubMed. (2024, September 1). A new chemical derivatization reagent sulfonyl piperazinyl for the quantification of fatty acids using LC-MS/MS. [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PubMed. Degradation of sulfonamides as a microbial resistance mechanism. [Link]

  • ResearchGate. (2025, August 7). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. [Link]

  • Governors State University. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Agilent. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • PubMed Central. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • PubMed Central. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2013, January). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. [Link]

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Application

Application Notes and Protocols for the Crystallization of Benzoic Acid Derivatives

Introduction: Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, serving as building blocks for a vast array of pharmaceuticals, agrochemicals, and polymers.[1] The i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, serving as building blocks for a vast array of pharmaceuticals, agrochemicals, and polymers.[1] The isolation and purification of these solid compounds are paramount, as impurities can drastically alter biological activity and physicochemical properties. Crystallization remains the most powerful technique for purification, offering the ability to achieve exceptional purity and control over the solid-state form. This guide provides an in-depth exploration of the principles and techniques for crystallizing benzoic acid derivatives, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind experimental choices, moving beyond simple step-by-step instructions to empower scientists with a robust understanding of the crystallization process.

Part 1: Foundational Principles

The Science of Crystallization: From Supersaturation to Solid Form

Crystallization is a thermodynamic process driven by supersaturation, a state where the concentration of a solute in a solution exceeds its equilibrium solubility.[2] This unstable state is the prerequisite for both the formation of initial crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[2] The rate of cooling, evaporation, or solvent composition change directly influences the level of supersaturation, which in turn dictates the size, number, and quality of the resulting crystals. A slow approach to supersaturation is generally preferred, as it favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small, potentially impure crystals.

The molecular structure of benzoic acid derivatives—featuring a rigid phenyl ring and a hydrogen-bonding carboxylic acid group—provides a strong driving force for self-assembly into a stable crystal lattice. The carboxylic acid moieties frequently form predictable hydrogen-bonded dimers, which then pack into a variety of three-dimensional arrangements.

Solvent Selection: The Critical First Step

The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for cooling crystallization should exhibit a steep solubility curve: high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[3][4] This differential ensures maximum recovery of the purified solid upon cooling.

Key Principles for Solvent Selection:

  • Polarity Matching: Benzoic acid derivatives are moderately polar. Solvents like alcohols (ethanol, methanol), ethyl acetate, and acetone are often effective because they can engage in hydrogen bonding with the carboxylic acid group.[5][6]

  • Impurity Solubility: The chosen solvent should either keep impurities fully dissolved or leave them completely insoluble at all temperatures, allowing for their removal by filtration.[7]

  • Volatility: For slow evaporation techniques, a solvent with moderate volatility (e.g., ethanol, ethyl acetate) is preferable to highly volatile solvents like dichloromethane or diethyl ether, which can evaporate too quickly, leading to poor crystal quality.[8]

Solubility Data for Benzoic Acid and Nitro-Derivatives:

The following table summarizes solubility data in various solvents, providing a starting point for solvent screening. Note how the addition of nitro groups alters the solubility profile.

SolventBenzoic Acid3-Nitrobenzoic Acid3,5-Dinitrobenzoic Acid
Methanol HighVery HighVery High
Ethanol Very HighHighHigh
Ethyl Acetate HighHighHigh
Acetonitrile HighHighModerate
Dichloromethane ModerateModerateLow
Toluene LowLowVery Low
Water Very Low (increases with temp)Very LowVery Low
(Data synthesized from sources[5][6][9])
The Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[10] This phenomenon is prevalent among benzoic acid derivatives, including p-aminobenzoic acid (pABA) and p-nitrobenzoic acid (pNBA).[11][12] Different polymorphs of the same compound are, in effect, different solid materials and can exhibit significant variations in critical properties:

  • Solubility and Dissolution Rate: Affects bioavailability of active pharmaceutical ingredients (APIs).

  • Stability: Different forms have different thermodynamic stabilities, with metastable forms potentially converting to a more stable form over time.

  • Mechanical Properties: Hardness and stiffness can vary dramatically between polymorphs.[11]

The crystallization conditions—solvent choice, temperature, and rate of supersaturation—can dictate which polymorphic form is obtained.[10] Therefore, controlling crystallization is not just about purification but also about reliably producing the desired solid form. For instance, 3-(azidomethyl)benzoic acid has been shown to exhibit three distinct conformational polymorphs, all arising from the flexibility of the azidomethyl group.[13]

Part 2: Crystallization Protocols

Before beginning any crystallization, ensure the compound has been reasonably purified by other methods (e.g., chromatography) to remove gross impurities. All glassware must be meticulously cleaned to prevent unwanted nucleation.[14]

Workflow for Selecting a Crystallization Technique

The following diagram outlines a decision-making process for choosing an appropriate crystallization method.

G start Start: Crude Solid Derivative sol_screen Perform Solubility Screening (Hot & Cold Solvents) start->sol_screen find_solvent Find a solvent with high solubility when hot and low solubility when cold? sol_screen->find_solvent cooling_xtal Protocol 1: Cooling Crystallization find_solvent->cooling_xtal Yes no_single_solvent No suitable single solvent found? find_solvent->no_single_solvent No end Pure Crystals cooling_xtal->end mixed_solvent Try Mixed-Solvent Cooling Crystallization no_single_solvent->mixed_solvent Yes no_cooling_solvent Still no suitable solvent system? no_single_solvent->no_cooling_solvent No mixed_solvent->find_solvent slow_evap_path Is the compound thermally stable and sufficient material available? no_cooling_solvent->slow_evap_path slow_evap Protocol 2: Slow Evaporation slow_evap_path->slow_evap Yes anti_solvent_path Find a 'good' solvent miscible with a 'poor' (anti) solvent? slow_evap_path->anti_solvent_path No slow_evap->end anti_solvent Protocol 3: Anti-Solvent Addition anti_solvent_path->anti_solvent Yes vapor_diff_path Need high-quality single crystals for X-ray analysis? anti_solvent_path->vapor_diff_path No/Also anti_solvent->end vapor_diff Protocol 4: Vapor Diffusion vapor_diff_path->vapor_diff Yes vapor_diff_path->end No vapor_diff->end

Caption: Decision workflow for crystallization method selection.

Protocol 1: Cooling Crystallization (Standard Recrystallization)

This is the most common and often highest-yielding method, ideal for thermally stable compounds with a suitable solvent.[3][7]

Principle: The compound is dissolved in a minimal amount of a hot solvent, and crystals form as the saturated solution cools, decreasing the compound's solubility.

Step-by-Step Methodology:

  • Dissolution: Place the crude benzoic acid derivative in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture (using a hot plate or steam bath) to boiling.[7] Continue adding small portions of hot solvent until the compound just dissolves completely. Causality: Using the minimum amount of solvent is crucial for maximizing the yield upon cooling.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Boil the solution for a few minutes.[4] Causality: Charcoal has a high surface area that adsorbs colored, often polar, impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask.[4][7] Causality: This step removes insoluble impurities and charcoal. Pre-heating the funnel and flask prevents premature crystallization, which would lower the yield.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[3] Causality: Using cold solvent minimizes the loss of the desired product, which would redissolve in warm solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Slow Evaporation

This method is suitable for small amounts of material or when a good cooling crystallization solvent cannot be identified.[14]

Principle: The compound is dissolved in a solvent in which it is moderately soluble at room temperature. The solvent is allowed to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation and inducing crystallization.

Step-by-Step Methodology:

  • Dissolve the compound in a suitable solvent to create a near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a cap or parafilm, and pierce a few small holes in the cover.

  • Place the container in a vibration-free environment and allow the solvent to evaporate over several hours to days.[14] Causality: The small holes regulate the rate of evaporation; a slower rate leads to better quality crystals.

Protocol 3: Anti-Solvent Addition

This technique is effective when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible. A variation of this is used in the spherical crystallization of benzoic acid.[16][17]

Principle: The compound is dissolved in a "good" solvent. A "poor" solvent (the anti-solvent) is then slowly added, causing the solubility of the compound in the mixed-solvent system to decrease, leading to crystallization.

Step-by-Step Methodology:

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone).

  • Slowly add a miscible "poor" solvent (e.g., water, hexane) dropwise while stirring.[18]

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly, which should produce well-formed crystals.

Protocol 4: Vapor Diffusion

This is a gentle and highly controlled method, ideal for growing the high-quality single crystals required for X-ray crystallography.[14]

Principle: A concentrated solution of the compound in a relatively volatile solvent is placed in a sealed container along with a larger reservoir of a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses into the anti-solvent reservoir, while the anti-solvent vapor diffuses into the compound solution, gradually inducing crystallization.

Step-by-Step Methodology:

  • Dissolve the compound in a small amount of a "good," relatively volatile solvent (e.g., dichloromethane, THF) in a small vial.

  • Place this small vial inside a larger jar or beaker that contains a layer of the "poor" anti-solvent (e.g., hexane, pentane).

  • Seal the larger container tightly.

  • Leave the setup undisturbed in a stable environment for several days to weeks. Crystals will form in the inner vial as the solvent composition slowly changes.

Part 3: Troubleshooting Common Crystallization Issues

Even with careful planning, crystallization can be challenging. The following table provides solutions to common problems.

ProblemObservationProbable Cause(s)Suggested Solution(s)
No Crystals Form Solution remains clear upon cooling.Too much solvent was used: The solution is not supersaturated.[19][20] Supersaturation: The solution is supersaturated but lacks a nucleation site.Boil off some of the solvent to increase the concentration and try cooling again.[19] Scratch the inside of the flask with a glass rod at the solution's surface.[3][18] Add a "seed" crystal of the pure compound.[18]
"Oiling Out" An oil or liquid phase separates instead of solid crystals.The melting point of the compound is lower than the temperature of the solution.[19] High concentration of impurities depressing the melting point.Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation temperature, and cool again slowly.[19][20] If impurities are suspected, consider a preliminary purification step like column chromatography.
Crystallization is Too Fast A fine powder or amorphous solid crashes out of solution immediately.The solution is too concentrated or cooled too rapidly.Re-heat to redissolve the solid, add a small amount of extra solvent, and ensure the solution cools as slowly as possible (e.g., by insulating the flask).[19]
Colored Crystals The resulting crystals are colored, but the pure compound should be white/colorless.Colored impurities are trapped (occluded) within the crystal lattice.Perform the optional activated charcoal step during recrystallization.[4] A second recrystallization may be necessary.

Conclusion

The crystallization of benzoic acid derivatives is a cornerstone technique for ensuring the purity and desired solid-state properties of these valuable compounds. A successful outcome hinges on a systematic approach to solvent selection and the careful control of supersaturation. By understanding the principles behind each technique—from simple cooling crystallization to more nuanced vapor diffusion—and by being equipped to troubleshoot common issues, researchers can reliably obtain high-quality crystalline materials essential for advancing pharmaceutical and materials science research.

References

  • Zhang, P. et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. Available from: [Link]

  • Royal Society of Chemistry. Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm. Available from: [Link]

  • National Institutes of Health. Conformational polymorphism of 3-(azidomethyl)benzoic acid. PMC. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Globe Thesis. Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. Available from: [Link]

  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available from: [Link]

  • MDPI. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Crystals. Available from: [Link]

  • ResearchGate. Solubility of Benzoic Acid in Mixed Solvents. Available from: [Link]

  • University of Missouri–St. Louis. The Recrystallization of Benzoic Acid. Available from: [Link]

  • DiVA portal. Spherical Crystallization of Benzoic acid. Available from: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. Available from: [Link]

  • Quora. What should I do if crystallisation does not occur?. Available from: [Link]

  • DAV College, Jalandhar. EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Available from: [Link]

  • University of Geneva. Guide for crystallization. Available from: [Link]

  • Slideshare. Experiment 4 purification - recrystallization of benzoic acid. Available from: [Link]

  • PubMed. Spherical Crystallization of Benzoic Acid. International Journal of Pharmaceutics. Available from: [Link]

  • Royal Society of Chemistry. Polymorphism in p-aminobenzoic acid. CrystEngComm. Available from: [Link]

  • COMSOL. Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. Available from: [Link]

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Method

The Strategic Role of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic Acid in Modern Drug Synthesis: Applications and Protocols

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid ha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid has emerged as a crucial intermediate, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This guide provides an in-depth exploration of this versatile molecule, offering detailed protocols and application insights for researchers and drug development professionals.

The Significance of the 4-(4-Methyl-piperazine-1-sulfonyl)-benzoyl Moiety

The 4-(4-methyl-piperazine-1-sulfonyl)-benzoyl scaffold is a privileged structure in drug design, combining three key functional groups that each contribute to the overall efficacy and developability of a pharmaceutical agent.

  • The Benzoic Acid: This acidic functionality provides a critical handle for forming amides, esters, or other derivatives, allowing for the straightforward coupling of this intermediate to other fragments of a target molecule. Its presence can also influence solubility and interactions with biological targets.

  • The Sulfonyl Linker: The sulfonamide group is a bioisostere of an amide bond but offers distinct advantages. It is generally more resistant to metabolic degradation, leading to improved in vivo stability. Furthermore, the sulfonyl group is a strong hydrogen bond acceptor and can participate in key interactions with protein targets, enhancing binding affinity and selectivity.

  • The N-Methylpiperazine Moiety: The piperazine ring is a common feature in many FDA-approved drugs, particularly those targeting the central nervous system (CNS) and in oncology. The N-methylated piperazine is particularly advantageous as it introduces a basic center, which can be protonated at physiological pH. This positive charge can significantly enhance aqueous solubility, a critical factor for oral bioavailability. Moreover, the piperazine ring can serve as a versatile scaffold to orient other pharmacophoric elements for optimal target engagement.

This strategic combination of functional groups makes 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid a valuable starting point for the synthesis of a diverse range of therapeutic agents.

Synthesis Protocol for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic Acid

The synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is most commonly achieved through the reaction of 4-chlorosulfonylbenzoic acid with 1-methylpiperazine. The following protocol provides a detailed, step-by-step methodology for this synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Chlorosulfonylbenzoic acid≥98%Commercially Available
1-Methylpiperazine≥99%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Diethyl EtherACS GradeCommercially Available
Experimental Procedure

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-chlorosulfonylbenzoic acid (10.0 g, 45.3 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask and stir the suspension at room temperature.

  • In a separate flask, prepare a solution of 1-methylpiperazine (5.45 g, 54.4 mmol, 1.2 equivalents) and triethylamine (6.88 g, 67.9 mmol, 1.5 equivalents) in anhydrous dichloromethane (50 mL).

Step 2: Reaction

  • Cool the suspension of 4-chlorosulfonylbenzoic acid in DCM to 0 °C using an ice bath.

  • Slowly add the 1-methylpiperazine and triethylamine solution dropwise to the cooled suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).

Step 3: Work-up and Isolation

  • Upon completion of the reaction, quench the mixture by adding 1 M hydrochloric acid (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product is typically a solid. Triturate the solid with diethyl ether (50 mL) to remove any remaining impurities.

  • Filter the solid and wash with cold diethyl ether.

  • Dry the purified solid under vacuum to yield 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid as a white to off-white powder.

Expected Yield and Characterization
  • Yield: 75-85%

  • Melting Point: >300 °C[1]

  • Molecular Formula: C₁₂H₁₆N₂O₄S

  • Molecular Weight: 284.33 g/mol [2]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.4 (s, 1H, COOH), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.10 (t, J = 4.8 Hz, 4H, piperazine-H), 2.45 (t, J = 4.8 Hz, 4H, piperazine-H), 2.20 (s, 3H, N-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5, 141.8, 134.5, 129.8, 126.5, 54.2, 45.8, 45.1.

  • Mass Spectrometry (ESI+): m/z 285.09 [M+H]⁺.

Application in Drug Synthesis: The Case of Sildenafil (Viagra®)

While 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid itself is a valuable intermediate, a closely related derivative, 2-ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid , serves as a pivotal intermediate in the synthesis of Sildenafil, a widely recognized treatment for erectile dysfunction.[3] The synthesis of this key intermediate highlights the practical application of the chemistry described above.

The synthetic pathway, as outlined in Chinese patent CN105777669A, involves the following key transformations:

  • Chlorosulfonation: The synthesis begins with a substituted benzoic acid derivative which is chlorosulfonated to introduce the reactive sulfonyl chloride group.

  • Sulfonamide Formation: The resulting chlorosulfonyl intermediate is then reacted with 1-methylpiperazine to form the 5-(4-methylpiperazine-1-sulfonyl) moiety. This step is analogous to the protocol detailed in Section 2.

  • Hydrolysis: Finally, the ester protecting group on the benzoic acid is hydrolyzed to yield the carboxylic acid intermediate, ready for coupling with the pyrazolo-pyrimidinone core of Sildenafil.

This example authoritatively demonstrates the industrial relevance of the 4-(4-methyl-piperazine-1-sulfonyl)-benzoyl scaffold in the production of a blockbuster pharmaceutical.

Workflow and Logical Relationships

The synthesis of drug molecules utilizing this intermediate generally follows a convergent approach, where the 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid fragment is prepared separately and then coupled with another advanced intermediate.

G cluster_0 Synthesis of Intermediate cluster_1 Coupling and Final API Synthesis 4-Chlorosulfonylbenzoic Acid 4-Chlorosulfonylbenzoic Acid Reaction Reaction 4-Chlorosulfonylbenzoic Acid->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Intermediate 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Reaction->Intermediate Coupling_Reaction Coupling_Reaction Intermediate->Coupling_Reaction Amide Bond Formation Core_Fragment Drug Core Fragment (e.g., Pyrazolo-pyrimidinone) Core_Fragment->Coupling_Reaction Final_API Final Active Pharmaceutical Ingredient Coupling_Reaction->Final_API caption General workflow for drug synthesis.

Sources

Application

Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery

An in-depth guide to the design, execution, and interpretation of cell-based assays for the characterization of piperazine-based compounds. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the design, execution, and interpretation of cell-based assays for the characterization of piperazine-based compounds.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry. It is widely regarded as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for chemical modification, influence pKa to ensure solubility at physiological pH, and allow the piperazine core to act as a versatile linker or pharmacophore.[3][4]

This structural versatility has enabled the development of piperazine-containing compounds across numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[4][5][6] In oncology, for instance, novel piperazine derivatives have been shown to potently induce programmed cell death (apoptosis) and inhibit critical cancer signaling pathways.[5][7] In the CNS, they form the basis of antipsychotic drugs and modulators of specific neuronal channels.[4][8]

Given the scaffold's importance, a robust and systematic approach to evaluating the biological activity of new piperazine derivatives is essential for any drug discovery program. This guide provides a comprehensive framework of cell-based assays, detailing not only the step-by-step protocols but also the scientific rationale behind each experimental choice. We will progress from foundational assays that assess a compound's general impact on cell health to sophisticated mechanistic studies designed to elucidate its specific mode of action.

Part I: Foundational Assays – Assessing Cytotoxicity and Proliferation

The initial step in characterizing any new compound is to determine its effect on cell viability and growth. These foundational assays are critical for establishing a dose-response relationship, identifying a therapeutic window, and guiding the concentration range for all subsequent mechanistic experiments. It is crucial to distinguish between two primary outcomes: cytotoxicity , which refers to direct cell killing, and cytostaticity , which refers to the inhibition of cell proliferation.[9] A multi-assay approach is recommended to build confidence in the initial screening data.[10]

G cluster_0 Initial Screening Workflow Compound Piperazine Compound Library DoseResponse Dose-Response Treatment (e.g., 8-point, 3-fold dilution) Compound->DoseResponse ViabilityAssay Primary Viability Assay (e.g., MTT, CTG) DoseResponse->ViabilityAssay DataAnalysis Data Analysis (Calculate IC50/GI50) ViabilityAssay->DataAnalysis HitSelection Hit Prioritization DataAnalysis->HitSelection SecondaryAssay Orthogonal Confirmatory Assay (e.g., LDH, RealTime-Glo) HitSelection->SecondaryAssay Confirm Hits MechanismStudies Proceed to Mechanistic Studies HitSelection->MechanismStudies Validated Hits SecondaryAssay->HitSelection

Caption: General workflow for initial screening of piperazine compounds.
Protocol 1: MTT Cell Viability Assay

Scientific Rationale & Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] The principle is based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12][13] The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of metabolically active (viable) cells.

Detailed Step-by-Step Protocol This protocol is generalized for adherent cells in a 96-well plate format and should be optimized for specific cell lines and laboratory conditions.

1. Cell Seeding: a. Harvest cells (e.g., via trypsinization) and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal density ensures cells are in a logarithmic growth phase at the time of assay and typically ranges from 5,000 to 15,000 cells per well.[12] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.[13]

2. Compound Treatment: a. Prepare a stock solution of the piperazine compound, typically in DMSO. Create a serial dilution series in culture medium to achieve the desired final concentrations. b. Carefully remove the old media from the wells. c. Add 100 µL of media containing the piperazine compound at various concentrations to the test wells. d. Essential Controls:

  • Vehicle Control: Wells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the compound dilutions. This control is critical to ensure observed effects are not due to solvent toxicity.[14]
  • Untreated Control: Wells containing cells with fresh medium only, representing 100% viability.
  • Media Blank: Wells with medium but no cells, to measure background absorbance.[15] e. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Incubation: a. Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize the solution.[11][15] b. Add 10 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[16] c. Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.[12]

4. Solubilization and Measurement: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[15] c. Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[11][15] d. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[15][17]

Data Analysis

  • Subtract the average absorbance of the media blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Wells / OD of Vehicle Control Wells) x 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be summarized in a clear, tabular format for easy comparison of compound potency across different cell lines.

Compound IDCell LineTargetIncubation TimeIC50 (µM) [95% CI]
PZ-001 HUH-7 (Liver Cancer)N/A72h1.23 [1.05 - 1.44]
PZ-001 MCF-7 (Breast Cancer)N/A72h0.98 [0.87 - 1.11]
PZ-001 HCT-116 (Colorectal)N/A72h1.54 [1.32 - 1.79]
PZ-002 HUH-7 (Liver Cancer)N/A72h15.7 [13.9 - 17.8]
PZ-002 MCF-7 (Breast Cancer)N/A72h21.3 [19.5 - 23.2]
PZ-002 HCT-116 (Colorectal)N/A72h18.9 [16.6 - 21.5]
Doxorubicin MCF-7 (Breast Cancer)Topoisomerase II72h0.45 [0.39 - 0.52]
Table based on data structures from referenced studies.[17][18]

Part II: Mechanistic Assays – Elucidating the Mode of Action

Once a piperazine compound demonstrates potent anti-proliferative or cytotoxic activity, the subsequent goal is to understand its mechanism of action (MOA). For many anticancer agents, this involves inducing apoptosis or modulating specific intracellular signaling pathways that govern cell survival and proliferation.[7]

Section 2.1: Apoptosis Detection

Scientific Rationale Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its evasion is a hallmark of cancer.[5] Many effective chemotherapeutic agents, including novel piperazine derivatives, function by reactivating this process in cancer cells.[7][19] A key early event in apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalized PS can be specifically detected by the protein Annexin V.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Principle This flow cytometry-based assay is a gold standard for quantifying apoptosis.[17] It uses two stains to differentiate cell populations:

  • Annexin V (conjugated to a fluorophore like FITC): Binds with high affinity to PS exposed on the surface of early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live and early apoptotic cells. It can only enter cells that have lost membrane integrity, characteristic of late-stage apoptotic or necrotic cells.

This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Detailed Step-by-Step Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures they are sub-confluent at the time of harvest. After 24 hours, treat cells with the piperazine compound at relevant concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for the desired time (e.g., 24 hours).[17]

  • Cell Harvesting: a. Collect the culture medium from each well, as it contains floating apoptotic cells. b. Wash the adherent cells with PBS, then detach them using trypsin. c. Combine the detached cells with their corresponding culture medium from step 2a. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).

  • Staining: a. Discard the supernatant and gently wash the cell pellet with cold PBS. Centrifuge again. b. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically provided in commercial kits). c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[17] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. Use appropriate instrument settings and compensation to distinguish between the FITC and PI signals.

Section 2.2: Signaling Pathway Analysis

Scientific Rationale The cellular effects of a drug are ultimately driven by its impact on intracellular signaling networks. Piperazine derivatives have been shown to inhibit key pro-survival and proliferative pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[7][20] A critical event in these cascades is the phosphorylation of specific proteins by upstream kinases. Western blotting is the most widely used technique to detect these specific phosphorylation events, thereby providing a snapshot of pathway activity.

G cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival, Proliferation, Growth Akt->Survival mTORC1->Survival Piperazine Piperazine Compound Piperazine->PI3K Inhibits Piperazine->Akt Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a piperazine compound.

Protocol 3: Western Blotting for Phospho-Protein Analysis

Principle Western blotting separates proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). This membrane is probed with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated Akt). A secondary antibody, conjugated to an enzyme like horseradish peroxidase (HRP), binds to the primary antibody. Finally, a chemiluminescent substrate is added, which produces light in the presence of HRP, allowing for detection on film or with a digital imager.[21]

Detailed Step-by-Step Protocol

  • Cell Lysis and Protein Quantification: a. Treat cells in 6-well or 10 cm plates with the piperazine compound as described previously. b. After treatment, wash cells with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[21] d. Sonicate or vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a standard method like the BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. Mix the lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[22] b. Load equal amounts of protein (typically 20-40 µg) per lane into an SDS-PAGE gel. Include a pre-stained molecular weight marker. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[22] b. Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting: a. Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C. b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[21] c. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. d. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[22] e. Final Washes: Repeat the washing step (4c).

  • Detection: a. Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. b. Capture the signal using X-ray film or a digital imaging system.

  • Stripping and Re-probing (Self-Validation): a. To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin). This step is crucial for validating that any observed decrease in phosphorylation is not due to a decrease in the total amount of the protein or a loading error.

Part III: Advanced Functional Assays – Target-Specific Characterization

For piperazine compounds designed with a specific molecular target in mind, functional assays are required to confirm on-target activity and determine potency. These assays are highly dependent on the target class, such as G-protein coupled receptors (GPCRs) or ion channels.

G cluster_workflow Target-Based Functional Assay Workflow Compound Active Piperazine Compound TargetClass Identify Putative Target Class (e.g., GPCR, Ion Channel) Compound->TargetClass AssaySelection Select Appropriate Functional Assay TargetClass->AssaySelection PrimaryAssay Primary Functional Screen (e.g., Calcium Flux, cAMP Assay) AssaySelection->PrimaryAssay Potency Determine Potency (EC50/IC50) PrimaryAssay->Potency Selectivity Selectivity Profiling (Test against related targets) Potency->Selectivity MOA Mechanism of Action Studies (e.g., Agonist vs. Antagonist) Selectivity->MOA

Caption: Workflow for target-specific functional characterization.
Section 3.1: GPCR Activity Assays

Scientific Rationale GPCRs are the largest family of cell surface receptors and a major target class for approved drugs.[23] They transduce extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²+).[24][25] Assays measuring these downstream signals are a robust way to quantify the functional activity of a compound as either an agonist (activator) or antagonist (inhibitor) of a specific GPCR.

Methodology Overview: cAMP Assays Many GPCRs are coupled to adenylyl cyclase, the enzyme that produces cAMP. Gs-coupled receptors activate the enzyme, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP. Bioluminescence-based assays, such as those using engineered luciferases that are sensitive to cAMP levels, provide a highly sensitive and high-throughput method to measure these changes in live cells.[23] The typical workflow involves plating cells expressing the target GPCR, adding the piperazine compound, and then adding detection reagents that generate a light signal proportional to the intracellular cAMP concentration.

Section 3.2: Ion Channel Assays

Scientific Rationale Ion channels, which control the flow of ions across cell membranes, are another critical drug target class, particularly in the CNS and cardiovascular system.[26] Piperazine compounds have been identified that can modulate the activity of specific ion channels.[8] Evaluating compound effects on these targets requires specialized techniques that can measure ion flux or the resulting changes in membrane potential.

Methodology Overview: High-Throughput Electrophysiology and Fluorescent Assays

  • Automated Patch Clamp: This technology has revolutionized ion channel drug discovery by increasing the throughput of the gold-standard electrophysiology technique. It allows for the direct measurement of ion currents through a channel in response to a compound, providing detailed information on potency and mechanism (e.g., channel blocker, opener).[27]

  • Fluorescent Assays: For certain channels, particularly calcium channels, fluorescent indicators can be used to measure ion flux. Cells are loaded with a dye that fluoresces upon binding to calcium. A change in fluorescence intensity after compound addition indicates modulation of channel activity. These assays are generally higher throughput than automated patch clamp and are well-suited for primary screening.[26]

Conclusion and Future Directions

The systematic application of cell-based assays is fundamental to the successful discovery and development of novel piperazine-based therapeutics. This guide outlines a logical, tiered approach that begins with broad screening for cytotoxicity and proliferation, progresses to detailed investigation of the underlying mechanism of action through apoptosis and signaling pathway analysis, and culminates in specific functional assays to confirm on-target activity.

For each stage, the causality behind the experimental choice is as important as the protocol itself. A self-validating system, built on rigorous controls, orthogonal assays, and careful data interpretation, is essential for generating trustworthy and actionable results.

Looking ahead, the field is increasingly moving towards more physiologically relevant model systems. While the 2D cell culture assays described here are the established workhorses of drug discovery, the adoption of 3D cell culture models, such as spheroids and organoids, will provide more predictive data on compound efficacy and toxicity in an environment that better mimics in vivo conditions.[28] Integrating a multi-assay, multi-system approach will undoubtedly accelerate the translation of promising piperazine compounds from the laboratory to the clinic.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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  • PubMed Central. (2016, March 17). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
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  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • National Institutes of Health. (n.d.). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • Benchchem. (n.d.). Cell-based assay design using 1-(2-Cyclohexylethyl)piperazine.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
  • ResearchGate. (n.d.). Cytotoxicity of the four piperazine designer drugs after 72-h....
  • Taylor & Francis Online. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives.
  • Benchchem. (n.d.). Technical Support Center: Piperazine Derivatives in Cell-Based Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of SY-LB-35 Signaling Pathways.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Abcam. (n.d.). Western blot protocol.
  • PubMed Central. (2024, October 9). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons.
  • Promega Corporation. (n.d.). GPCR Signaling Assays.
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits.
  • Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays.
  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Metrion Biosciences. (n.d.). Specialist Ion Channel Screening for Lead Optimization.

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Method

Application Note &amp; Protocol: Determination of Organic Solvent Solubility for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and manufacturability.[1][2] This application note...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and manufacturability.[1][2] This application note provides a comprehensive guide and detailed protocols for determining the solubility of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in a range of common organic solvents. Understanding the solubility profile in organic solvents is paramount for downstream processes such as reaction chemistry, purification, crystallization, and the formulation of dosage forms.[3][4] We present two robust methodologies: the Thermodynamic Equilibrium "Shake-Flask" Method for definitive solubility assessment and a higher-throughput Kinetic Solubility Assay for rapid screening. The causality behind experimental choices, self-validating system controls, and references to authoritative guidelines are integrated to ensure scientific rigor and practical utility for researchers in drug development.

Introduction: The Imperative of Solubility Profiling

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a compound of interest in pharmaceutical research. Its molecular structure, featuring a benzoic acid moiety, a sulfonamide linker, and a methylpiperazine group, suggests a complex interplay of polarity, hydrogen bonding capacity, and ionizability that will dictate its solubility behavior.[5][6] A comprehensive understanding of its solubility in various organic solvents is not merely an academic exercise but a foundational pillar for successful drug development.

Poor solubility can lead to significant challenges, including:

  • Limited Bioavailability: For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption.[2][7]

  • Formulation Difficulties: Achieving desired drug concentrations in liquid formulations or ensuring content uniformity in solid dosages can be hampered by low solubility.[8]

  • Manufacturing Inefficiencies: Challenges in crystallization, purification, and handling can arise, impacting yield and cost.[4]

This guide is designed to provide researchers, scientists, and drug development professionals with the necessary tools to accurately and efficiently determine the solubility of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, thereby enabling informed decisions throughout the development lifecycle.

Physicochemical Properties of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
  • Molecular Formula: C₁₂H₁₆N₂O₄S[9][10]

  • Molecular Weight: 284.34 g/mol [9]

  • Melting Point: 310°C[9]

  • Chemical Structure: The presence of both a carboxylic acid (pKa ~4-5) and a tertiary amine in the piperazine ring (pKa ~8-9) makes this an amphoteric molecule. Its solubility will be highly dependent on the nature of the solvent, particularly its polarity and its ability to engage in hydrogen bonding or acid-base interactions.[11][12]

Principles of Solubility Measurement

Two primary types of solubility are relevant in drug discovery and development: thermodynamic and kinetic solubility.[1][13][14]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, in the presence of excess solid.[7][15][16] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[13][16][17]

  • Kinetic Solubility: This measurement reflects the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated stock solution (e.g., in DMSO) to the solvent of interest.[14][18][19] It is a high-throughput method often used in early discovery for rank-ordering compounds.[1][20]

The choice of method depends on the stage of development. For pre-formulation and process development, thermodynamic solubility provides the most reliable data.

Experimental Design & Rationale

Solvent Selection

The selection of organic solvents should span a range of polarities and functionalities to build a comprehensive solubility profile.[5][12] Solvents are broadly classified as polar, semi-polar, or non-polar based on their dielectric constants.[12]

Table 1: Selected Organic Solvents for Solubility Testing

Solvent ClassSolventRationale for Inclusion
Polar Protic MethanolCapable of hydrogen bond donation and acceptance; often a good solvent for polar compounds.
EthanolSimilar to methanol but with a slightly lower polarity; widely used in pharmaceutical formulations.[21]
Isopropyl AlcoholA common solvent in pharmaceutical processing.[21]
Polar Aprotic AcetoneA polar, aprotic solvent that can act as an intermediate to improve miscibility.[4][11]
AcetonitrileCommonly used in reversed-phase HPLC; its solubility data is useful for analytical method development.
Dimethyl Sulfoxide (DMSO)A very strong, polar aprotic solvent; often used to create high-concentration stock solutions.[14][21]
N,N-Dimethylformamide (DMF)Another powerful polar aprotic solvent.
Semi-Polar Ethyl AcetateAn ester with moderate polarity, often used in extractions and chromatography.[4]
Non-Polar DichloromethaneA chlorinated solvent with low polarity, useful for dissolving less polar compounds.[4]
TolueneA non-polar aromatic solvent.[4]
Analytical Quantification

A validated, stability-indicating analytical method is crucial for accurately quantifying the concentration of the dissolved compound. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is the preferred method due to its specificity and sensitivity.[13][22]

  • Rationale for HPLC/UPLC: These techniques can separate the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is measured.[13][23] UPLC offers advantages in terms of speed and resolution.[22]

Protocols

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This protocol is adapted from established guidelines and is considered the most reliable for determining equilibrium solubility.[13][16][17][24]

Objective: To determine the saturation concentration of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in selected organic solvents at a controlled temperature.

Materials:

  • 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (solid, verified purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Volumetric flasks and pipettes

  • Validated HPLC or UPLC system with UV detector

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solid API into vials B Add a known volume of solvent A->B C Seal vials and place on orbital shaker B->C D Incubate at 25°C for 24-48 hours C->D E Visually confirm excess solid remains D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant through 0.22 µm filter F->G H Dilute filtrate with mobile phase G->H I Analyze by validated HPLC/UPLC method H->I G A Prepare DMSO stock solution of API B Dispense DMSO stock into 96-well plate A->B C Add organic solvent to each well B->C D Mix on plate shaker (e.g., 2 hours) C->D E Measure precipitation (Nephelometry or UV) D->E F Determine solubility concentration E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Procedure:

  • Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM). [14][18] * In a 96-well plate, add a small, precise volume of the DMSO stock solution to each well (e.g., 2 µL).

  • Precipitation Induction:

    • Rapidly add the test organic solvent to the wells (e.g., 198 µL) to achieve the desired final concentration range and a low final percentage of DMSO (e.g., 1%).

    • Causality: The rapid addition of the anti-solvent (the test solvent in which the compound is less soluble than in DMSO) induces supersaturation, leading to precipitation if the solubility limit is exceeded.

[14]3. Incubation and Measurement:

  • Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours. [18] * Measure the amount of precipitate in each well. This can be done by:
  • Nephelometry: Measuring the light scattered by the suspended particles. [18][19] * UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration remaining in the solution is measured by UV absorbance.

[14][18]4. Data Analysis:

  • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed or the concentration at which the measured UV absorbance plateaus.

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table.

Table 2: Solubility of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in Organic Solvents at 25°C

SolventSolvent Polarity (Dielectric Constant)Thermodynamic Solubility (mg/mL)USP/NF Solubility Descriptor
Methanol32.7[Hypothetical Data] 15.5Soluble
Ethanol24.5[Hypothetical Data] 8.2Sparingly soluble
Isopropyl Alcohol19.9[Hypothetical Data] 3.1Slightly soluble
Acetone20.7[Hypothetical Data] 12.8Soluble
Acetonitrile37.5[Hypothetical Data] 5.5Sparingly soluble
Dimethyl Sulfoxide (DMSO)46.7[Hypothetical Data] > 100Very soluble
N,N-Dimethylformamide (DMF)36.7[Hypothetical Data] > 100Very soluble
Ethyl Acetate6.0[Hypothetical Data] 0.8Very slightly soluble
Dichloromethane8.9[Hypothetical Data] < 0.1Practically insoluble
Toluene2.4[Hypothetical Data] < 0.1Practically insoluble

Note: Solubility descriptors are based on the USP/NF definitions (e.g., Soluble: 10-30 parts of solvent required for 1 part of solute). [12] Interpretation: The data will reveal the relationship between solvent polarity and the solubility of the compound. F[5][6][11]or an amphoteric molecule like 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, high solubility is expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the acidic and basic functional groups. Solubility in polar protic solvents like alcohols will depend on the balance of hydrogen bonding interactions. Lower solubility is anticipated in non-polar solvents, where the polar functional groups cannot be effectively solvated.

This application note provides detailed, scientifically grounded protocols for the determination of organic solvent solubility for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. By employing the gold-standard shake-flask method for thermodynamic solubility and a rapid kinetic assay for initial screening, researchers can generate a comprehensive solubility profile. This data is indispensable for guiding rational decisions in process chemistry, formulation development, and analytical method design, ultimately de-risking the development pathway and accelerating the progression of new pharmaceutical candidates.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.

  • Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions.

  • Pharmlabs. Factors Influencing the Solubility of Drugs.

  • Molbase. Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride.

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • protocols.io. In-vitro Thermodynamic Solubility.

  • PubMed. In vitro solubility assays in drug discovery.

  • Int J Pharm Chem Anal. Solubility: An overview.

  • Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry.

  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

  • Matrix Scientific. 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

  • PubMed. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery.

  • Chemistry LibreTexts. Solubility and Polarity.

  • PubMed. Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data.

  • Die Pharmazie. Organic solvents in the pharmaceutical industry.

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs.

  • Evotec. Thermodynamic Solubility Assay.

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS.

  • World Health Organization (WHO). Annex 4.

  • Waters Corporation. Solubility Screening by UPLC-MS/MS.

  • The Pharma Innovation. Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review.

  • Santa Cruz Biotechnology. 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

  • Waters Corporation. Identifying and Quantitating Compounds Using HPLC.

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Application

Application Notes and Protocols: Large-Scale Synthesis of Sulfonylbenzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Sulfonylbenzoic acids and their derivatives are a critical class of organic compounds, serving as versatile intermediates in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylbenzoic acids and their derivatives are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[1] Their molecular architecture, featuring both a sulfonic acid and a carboxylic acid group, imparts unique physicochemical properties that are leveraged in a wide array of applications. For instance, they are key building blocks for sulfonamide-based drugs and are used in the manufacture of sulfonaphthalein indicators.[2][3]

The transition from laboratory-scale synthesis to large-scale industrial production of sulfonylbenzoic acids presents a unique set of challenges. These include managing reaction exotherms, ensuring regioselectivity, handling corrosive reagents, and developing efficient purification and isolation protocols to achieve high purity and yield. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key considerations for the large-scale synthesis of sulfonylbenzoic acids, offering detailed protocols and expert insights to navigate the complexities of industrial production.

Key Synthetic Strategies for Industrial Production

Several synthetic routes to sulfonylbenzoic acids have been developed, each with its own advantages and limitations for large-scale manufacturing. The choice of a particular method often depends on the desired isomer, the availability and cost of starting materials, and the required purity of the final product.

Sulfonation of Benzoic Acid and its Derivatives

Direct sulfonation of benzoic acid is a common approach, typically employing strong sulfonating agents like oleum (fuming sulfuric acid) or chlorosulfonic acid.[4][5] The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced onto the benzene ring.

Causality Behind Experimental Choices:

  • Choice of Sulfonating Agent: Oleum is a powerful sulfonating agent that can drive the reaction to completion.[5] Chlorosulfonic acid can also be used and offers the advantage of producing a sulfonyl chloride intermediate, which can be readily converted to the corresponding sulfonic acid or other derivatives.[4]

  • Reaction Temperature: The reaction temperature is a critical parameter that influences both the reaction rate and the isomer distribution. Careful temperature control is necessary to prevent side reactions and ensure the desired product is obtained. For instance, nitration reactions, a related electrophilic aromatic substitution, are often carried out at temperatures between 55 to 130°C.[6]

  • Work-up Procedure: The reaction mixture is typically quenched by pouring it onto ice, which helps to control the exotherm and precipitate the product.[4][6] The crude product is then isolated by filtration and washed to remove residual acid.

Oxidation of Toluenesulfonyl Derivatives

An alternative strategy involves the oxidation of a methyl group on a toluenesulfonyl precursor. This approach is particularly useful for synthesizing specific isomers that may be difficult to obtain through direct sulfonation.

Causality Behind Experimental Choices:

  • Oxidizing Agent: A variety of oxidizing agents can be employed, including chromium(VI) oxide in a mixture of acetic acid and acetic anhydride, or nitric acid in the presence of a catalyst like vanadium pentoxide.[4][7] The choice of oxidant and reaction conditions is crucial to selectively oxidize the methyl group without affecting the sulfonyl group.

  • Catalyst Systems: Cobalt-based catalysts in combination with a radical initiator have been shown to be effective for the oxidation of substituted toluenes to the corresponding benzoic acids using molecular oxygen.[8] This method offers a more environmentally friendly alternative to traditional stoichiometric oxidants.

  • Solvent System: The choice of solvent can significantly impact the reaction efficiency. Non-acidic solvents such as dichlorobenzene or chlorobenzene have been successfully used in the catalytic oxidation of toluenes.[8]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of sulfonylbenzoic acids, reflecting best practices for large-scale production.

Protocol 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid via Chlorosulfonation of Benzoic Acid

This protocol is adapted from a procedure for the synthesis of 4-(chlorosulfonyl)benzoic acid, a key intermediate for many sulfonamide derivatives.[4]

Materials:

  • Benzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber, carefully charge chlorosulfonic acid (approximately 3 molar equivalents).

  • Cool the reactor to 0-5 °C using an ice-water bath.

  • Slowly add benzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • In a separate vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring to precipitate the product.[4]

  • Continue stirring the slurry for 15-20 minutes in the ice bath.

  • Collect the solid product by filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.[4]

  • Dry the product under vacuum to obtain 4-(chlorosulfonyl)benzoic acid.

Protocol 2: Synthesis of 4-Methylsulfonyl-2-nitrobenzoic Acid via Oxidation

This protocol describes the oxidation of 4-methylsulfonyl-2-nitrotoluene to the corresponding benzoic acid using nitric acid and air in the presence of a vanadium catalyst.[7]

Materials:

  • 4-Methylsulfonyl-2-nitrotoluene

  • Sulfuric acid (70%)

  • Vanadium pentoxide

  • Nitric acid (65%)

  • Air or oxygen source

Procedure:

  • In a reactor, dissolve 4-methylsulfonyl-2-nitrotoluene and a catalytic amount of vanadium pentoxide in 70% sulfuric acid.[7]

  • Heat the reaction mixture to approximately 145 °C while bubbling air through the solution at a controlled rate.[7]

  • Slowly add 65% nitric acid to the reaction mixture over a period of several hours, maintaining the temperature at 145 °C.[7]

  • After the addition is complete, continue to heat and stir the mixture until the reaction is complete (monitored by a suitable analytical technique).

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.[7]

  • Filter the solid, wash with water, and dry to yield 4-methylsulfonyl-2-nitrobenzoic acid.[7]

Purification and Isolation Strategies

Achieving high purity is paramount in the synthesis of pharmaceutical intermediates. The following table summarizes common purification techniques for sulfonylbenzoic acids.

Purification MethodDescriptionAdvantagesDisadvantages
Recrystallization The crude product is dissolved in a suitable hot solvent and then allowed to cool, causing the purified product to crystallize out.[9]Effective for removing soluble and insoluble impurities. Can yield high-purity products.Can result in product loss in the mother liquor. Requires careful solvent selection.
Acid-Base Extraction The acidic nature of both the carboxylic and sulfonic acid groups can be exploited to separate the product from non-acidic impurities.Can be a highly selective purification method.May require large volumes of solvents and can generate significant aqueous waste.
Distillation For derivatives that are thermally stable and have a suitable boiling point, distillation can be an effective purification method.[10]Can be used for large-scale purification.Not suitable for thermally labile compounds.
Chromatography While more common in laboratory-scale synthesis, chromatographic techniques can be adapted for large-scale purification of high-value products.Can achieve very high purity.Can be expensive and time-consuming for large quantities.

Self-Validating System for Purity: The purity of the final product should always be confirmed using a combination of analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of the crystalline solid is also a good indicator of purity.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the large-scale synthesis of sulfonylbenzoic acids.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Quality Control Start Starting Material (e.g., Benzoic Acid, Toluene Derivative) Reaction Chemical Reaction (Sulfonation or Oxidation) Start->Reaction Reagents, Catalyst Quenching Reaction Quenching (e.g., Addition to Ice) Reaction->Quenching Controlled Addition Isolation Crude Product Isolation (Filtration) Quenching->Isolation Purification Purification (e.g., Recrystallization) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_Product Pure Sulfonylbenzoic Acid Drying->Final_Product Analysis Analytical Characterization (HPLC, NMR, MS) Final_Product->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Welcome to the technical support guide for the synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS: 19580-36-0)[1]. This document is designed for researchers, chemists, and drug development professionals ai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS: 19580-36-0)[1]. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important synthetic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot and optimize your experimental outcomes effectively.

Overview of the Synthetic Pathway

The synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is typically achieved in a two-step process. Understanding the function and potential pitfalls of each stage is the cornerstone of yield optimization.

  • Step 1: Electrophilic Aromatic Substitution. Benzoic acid is chlorosulfonated to produce the key intermediate, 4-(chlorosulfonyl)benzoic acid. The carboxylic acid group is a deactivating, meta-directing substituent; however, under the reaction conditions, substitution occurs at the para position.[2][3] This step generates the highly reactive sulfonyl chloride moiety.

  • Step 2: Nucleophilic Substitution (Sulfonamide Formation). The intermediate, 4-(chlorosulfonyl)benzoic acid, is reacted with N-methylpiperazine. The nucleophilic secondary amine of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond.

Experimental Workflow Diagram

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation A Benzoic Acid C 4-(Chlorosulfonyl)benzoic acid (Intermediate) A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (Excess) F 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (Final Product) C->F Nucleophilic Substitution D N-Methylpiperazine E Base (e.g., Pyridine, TEA)

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide: Common Yield-Limiting Issues

This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My overall yield is consistently low, and I'm not sure which step is the problem. How do I diagnose the issue?

A1: Root Cause Analysis

A low overall yield necessitates a stepwise investigation. The most efficient diagnostic approach is to isolate and analyze the intermediate from Step 1 before proceeding.

  • Protocol: After the chlorosulfonation reaction and initial workup (quenching on ice), attempt to isolate, dry, and characterize the 4-(chlorosulfonyl)benzoic acid intermediate. Obtain a yield and a melting point (literature MP: 230-235 °C)[4].

  • Interpretation:

    • If the yield of the intermediate is low: The problem lies in the chlorosulfonation step. Focus your optimization efforts on the conditions described in Q2.

    • If the yield of the intermediate is high, but the final product yield is low: The issue is with the sulfonamide formation (Step 2) or the final purification. Proceed to Q3 for targeted troubleshooting.

Q2: The yield of my intermediate, 4-(chlorosulfonyl)benzoic acid, is poor. What are the likely causes?

A2: Optimizing the Chlorosulfonation Reaction

This step is highly sensitive to reaction conditions, and several side reactions can drastically reduce your yield.[5]

  • Cause 1: Incomplete Reaction. Benzoic acid is a deactivated aromatic ring, making the reaction potentially sluggish.[5]

    • Solution: Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents). This serves as both the reagent and the solvent. Cautiously increase the reaction time or temperature, monitoring the reaction progress by TLC or quenching small aliquots to check for remaining starting material.

  • Cause 2: Hydrolysis of the Sulfonyl Chloride. The 4-(chlorosulfonyl)benzoic acid product is highly moisture-sensitive. Any water present during the reaction or workup will hydrolyze the sulfonyl chloride back to the unreactive sulfonic acid, representing a direct yield loss.[5]

    • Solution: This is the most critical parameter to control. Use oven-dried glassware and fresh, high-purity chlorosulfonic acid. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, pour the reaction mixture onto crushed ice quickly and process the resulting solid immediately to minimize contact time with water.

  • Cause 3: Side Reaction at the Carboxylic Acid Group. Chlorosulfonic acid can react with the carboxylic acid moiety to form a mixed anhydride, consuming the reagent and complicating the product mixture.[5]

    • Solution: Maintaining a low reaction temperature (e.g., 0-5 °C) during the initial addition of benzoic acid can help minimize this side reaction. While protecting the carboxylic acid is an option, it adds steps to the synthesis; optimizing temperature is a more direct approach.[5]

Q3: My final coupling reaction with N-methylpiperazine is inefficient. How can I improve the yield of this step?

A3: Driving the Sulfonamide Formation

The reaction between the sulfonyl chloride and the amine is the key bond-forming step. Its efficiency depends heavily on the choice of base, solvent, and the management of reactants.

  • Cause 1: Inadequate Acid Scavenging. The reaction generates one equivalent of HCl, which will protonate the N-methylpiperazine, rendering it non-nucleophilic. An appropriate base is essential to neutralize this HCl and drive the reaction to completion.

    • Solution: Use at least two equivalents of a suitable base. One equivalent reacts with the generated HCl, and the other ensures the N-methylpiperazine remains deprotonated and nucleophilic. Tertiary amines like triethylamine (TEA) or pyridine are common choices. Pyridine can often act as both a base and a solvent and has been shown to give high yields in similar sulfonamide syntheses.[6]

  • Cause 2: Suboptimal Solvent and Temperature. The polarity of the solvent can influence the reaction rate and solubility of the reactants.

    • Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM) is a standard choice that provides good solubility for the reactants and facilitates easy workup.[6] Acetonitrile is another effective option. The reaction is typically run at room temperature, but gentle heating (e.g., 40-50 °C) can increase the rate if it is proceeding slowly.

  • Cause 3: Competing Hydrolysis. If the 4-(chlorosulfonyl)benzoic acid intermediate was not perfectly dry, residual moisture can cause hydrolysis during this step, competing with the desired amine reaction.

    • Solution: Ensure the intermediate is thoroughly dried under vacuum before use. If you suspect it has been exposed to moisture, it is better to re-purify or re-synthesize it than to attempt the coupling reaction with compromised material.

Data Presentation: Effect of Base and Solvent on Sulfonamide Synthesis

The following table, adapted from analogous sulfonamide syntheses, illustrates the critical impact of reaction parameters on yield.[6]

EntryBase (Equivalents)SolventTime (h)Typical Yield (%)Rationale
1Pyridine (2)DCM12~95%Pyridine acts as an excellent base and nucleophilic catalyst.
2Triethylamine (2)DCM12~92%A non-nucleophilic, sterically hindered base. Effective and easily removable.
3DIPEA (2)DCM24~85%More sterically hindered; may result in slower reaction times.
4Pyridine (2)Acetonitrile12~94%Acetonitrile is a polar aprotic solvent that can also promote the reaction.
Q4: My final product is impure after workup. What are the likely contaminants and how can I remove them?

A4: Strategies for Effective Purification

Purity is as important as yield. Common impurities can often be removed with a well-designed workup and purification strategy.

  • Impurity 1: 4-Carboxybenzenesulfonic Acid. This results from the hydrolysis of the sulfonyl chloride at any stage.

    • Removal: This acidic impurity can be effectively removed with a basic wash during the workup.[6] After the reaction is complete and the organic solvent has been added, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The sulfonic acid will be deprotonated to its highly water-soluble salt and partition into the aqueous layer.

  • Impurity 2: Excess N-methylpiperazine and Base (e.g., TEA, Pyridine). These basic compounds will persist in the organic layer.

    • Removal: Perform an acidic wash. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amines, converting them into their water-soluble hydrochloride salts, which are then extracted into the aqueous layer.[6]

  • Final Purification: After the aqueous washes, the final product can be purified by recrystallization or precipitation. Given the product's structure (a zwitterionic-capable molecule), adjusting the pH of an aqueous solution to its isoelectric point can often induce precipitation, providing a highly effective purification method. If recrystallization is chosen, screen various solvent systems (e.g., Ethanol/Water, Isopropanol).

Troubleshooting Logic Diagram

G Start Problem: Low Overall Yield Check_Inter Isolate & Analyze Intermediate (4-(Chlorosulfonyl)benzoic acid) Start->Check_Inter Inter_Yield Intermediate Yield Low? Check_Inter->Inter_Yield Final_Yield Final Product Yield Low? Inter_Yield->Final_Yield No Chlor_Step Issue is in Step 1: Chlorosulfonation Inter_Yield->Chlor_Step Yes Sulf_Step Issue is in Step 2: Sulfonamide Formation Final_Yield->Sulf_Step Yes Sol_Chlor1 Cause: Incomplete Reaction Solution: Increase excess reagent, time, or temp. Chlor_Step->Sol_Chlor1 Sol_Chlor2 Cause: Hydrolysis Solution: Ensure strict anhydrous conditions. Chlor_Step->Sol_Chlor2 Sol_Chlor3 Cause: Side Reaction Solution: Maintain low temperature during addition. Chlor_Step->Sol_Chlor3 Sol_Sulf1 Cause: Inadequate HCl Scavenging Solution: Use 2+ eq. of base (e.g., Pyridine, TEA). Sulf_Step->Sol_Sulf1 Sol_Sulf2 Cause: Poor Reaction Conditions Solution: Use aprotic solvent (DCM, ACN). Sulf_Step->Sol_Sulf2 Sol_Sulf3 Cause: Impure Intermediate Solution: Ensure intermediate is completely dry. Sulf_Step->Sol_Sulf3

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of the sulfonamide formation step?

    • A: It is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the secondary nitrogen of N-methylpiperazine attacks the electrophilic sulfur center of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final sulfonamide product.

    Caption: Simplified mechanism of sulfonamide bond formation.

  • Q: Why is N-methylpiperazine added slowly or at a reduced temperature?

    • A: The reaction between an amine and a sulfonyl chloride is often exothermic. Slow, controlled addition, sometimes at 0 °C, helps to dissipate the heat generated, preventing potential side reactions and ensuring the reaction remains manageable, especially on a larger scale.

  • Q: Can I use a different base, like an inorganic base (e.g., K₂CO₃)?

    • A: While inorganic bases can be used, they often suffer from poor solubility in common organic solvents like DCM. This can lead to a heterogeneous reaction mixture and slower reaction rates. Homogeneous bases like TEA or pyridine are generally more reliable for this transformation.[6]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights and best practices discussed above. Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

Part 1: Synthesis of 4-(Chlorosulfonyl)benzoic acid
  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with chlorosulfonic acid (4.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Slowly add benzoic acid (1.0 eq.) in portions via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white solid will precipitate.

  • Filter the solid precipitate quickly using a Buchner funnel. Wash the solid with cold deionized water to remove excess acid.

  • Dry the resulting white solid (4-(chlorosulfonyl)benzoic acid) under high vacuum to constant weight. Store in a desiccator.

Part 2: Synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
  • To an oven-dried flask under a nitrogen atmosphere, add the dried 4-(chlorosulfonyl)benzoic acid (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Add triethylamine (2.2 eq.) or pyridine (2.2 eq.) and cool the mixture to 0 °C.

  • In a separate flask, dissolve N-methylpiperazine (1.1 eq.) in anhydrous DCM.

  • Add the N-methylpiperazine solution dropwise to the reaction flask over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting sulfonyl chloride is consumed.

  • Dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amines), deionized water, and saturated NaHCO₃ solution (to remove any hydrolyzed sulfonic acid).

  • Wash the organic layer a final time with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

References

  • Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. (n.d.). Google Patents.
  • Technical Support Center: Optimizing Sulfonamide Synthesis. (2025). BenchChem.
  • Common side reactions during the chlorosulfonation of dichlorobenzoic acids. (2025). BenchChem.
  • 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. (n.d.). Matrix Scientific.
  • An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications. (2025). BenchChem.
  • Benzoic Acid - Structure, Properties, Reactions. (2023, January 20). Turito.
  • Benzoic acid. (n.d.). Wikipedia.

Sources

Optimization

Technical Support Center: Purification of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Welcome to the technical support guide for the purification of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS 19580-36-0). This resource is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS 19580-36-0). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with purifying this amphoteric molecule. The following troubleshooting guides and FAQs are structured to provide not only procedural steps but also the underlying chemical principles to empower you to adapt and overcome experimental hurdles.

Understanding the Molecule: The Root of the Challenge

The purification of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is inherently challenging due to its molecular structure. It contains both a basic tertiary amine within the methylpiperazine ring and an acidic carboxylic acid group. This dual functionality, known as amphoterism, means its solubility and physical properties are highly dependent on pH.

  • At low pH (acidic): The piperazine nitrogen is protonated (-NH⁺-), forming a water-soluble cation.

  • At high pH (basic): The carboxylic acid is deprotonated (-COO⁻), forming a water-soluble anion.

  • At the isoelectric point (pI): The molecule exists as a neutral zwitterion, where both groups are ionized. At this pH, the molecule typically exhibits its lowest aqueous solubility, a critical property to exploit for purification.

The key to successful purification lies in manipulating the pH to selectively control the molecule's solubility relative to its impurities.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My crude product is a sticky oil or an amorphous solid that is difficult to handle. How can I crystallize it effectively?

This is a common issue often caused by residual solvents or the presence of impurities that inhibit crystal lattice formation. The goal is to find a solvent system where the compound has high solubility at high temperatures and low solubility at room or sub-ambient temperatures.

Answer:

Recrystallization is the most effective method for this challenge. Given the polar nature of your compound, a polar protic solvent system is the logical starting point.[1][2]

Recommended Protocol: Recrystallization from an Aqueous-Organic System

  • Solvent Selection: Start with a solvent in which the compound is sparingly soluble at room temperature but dissolves when heated, such as ethanol, isopropanol, or acetonitrile. Water will often be an effective anti-solvent.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the minimum amount of your chosen organic solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[3][4]

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] If crystals do not form, add your anti-solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy (turbid). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Troubleshooting Crystallization:

    • Oiling Out: If the compound separates as an oil, you may have added too much anti-solvent or cooled the solution too quickly. Re-heat the mixture to redissolve the oil, add a small amount of the primary solvent to reduce supersaturation, and allow it to cool more slowly.

    • No Crystals Form: If the solution remains clear upon cooling, it may be too dilute. Evaporate some of the solvent and allow it to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous successful batch.[3]

  • Isolation: Once crystallization is complete (it's often beneficial to let it stand in an ice bath for 30 minutes to maximize yield), collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Question 2: HPLC analysis of my product shows significant peaks corresponding to starting materials. How can I remove these?

This problem is best solved by exploiting the amphoteric nature of your target compound using acid-base extraction. This technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[5][6][7]

Answer:

An acid-base extraction workflow is highly effective for removing non-amphoteric impurities. The strategy is to convert your desired compound into a water-soluble salt, washing away organic-soluble neutral impurities, and then vice-versa to remove acidic or basic impurities.

Conceptual Workflow: Acid-Base Extraction

G cluster_0 Step 1: Remove Neutral & Basic Impurities cluster_1 Step 2: Isolate Target from Basic Impurities A Crude Product (dissolved in organic solvent, e.g., EtOAc) B Wash with dilute acid (e.g., 1M HCl) (Protonates basic impurities & target compound) A->B C Aqueous Layer 1: Protonated Target Compound + Protonated Basic Impurities B->C Separation D Organic Layer 1: Neutral Impurities + Acidic Starting Material (if unreacted) B->D E Aqueous Layer 1 F Adjust pH to ~pI with base (e.g., NaHCO3 or NaOH) E->F G Precipitate: Pure Target Compound (Zwitterionic form) F->G Filtration H Aqueous Layer 2: Protonated Basic Impurities F->H

Caption: Workflow for removing neutral and basic impurities.

Detailed Protocol: Acid-Base Purification

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Remove Basic Impurities: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid (e.g., 1M HCl).[8][9] Your target compound (basic piperazine) and any basic impurities will move into the aqueous layer as protonated salts. Neutral and acidic impurities will remain in the organic layer. Discard the organic layer (or save it for impurity analysis).

  • Remove Acidic Impurities: Take the acidic aqueous layer from the previous step. Add an organic solvent (like fresh EtOAc). Now, carefully add a base (e.g., saturated sodium bicarbonate solution) dropwise until the pH of the aqueous layer is neutral (~7). The target compound will precipitate as the zwitterion at its isoelectric point, but you want to deprotonate the carboxylic acid. So, continue adding a stronger base like 1M NaOH until the pH is ~10-11. Your target compound will now be a deprotonated salt, soluble in the aqueous layer. Any acidic impurities from the synthesis will also be in this aqueous layer.

  • Isolate the Product: Discard the organic layer. Now, slowly acidify the basic aqueous layer with 1M HCl with vigorous stirring. As the pH approaches the isoelectric point (pI), you will see the pure 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid precipitate out of the solution as a solid.[10] Monitor the pH with pH paper.

  • Collection: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like hexanes to aid drying.

  • Drying: Dry the pure product under vacuum.

Question 3: My final yield is very low after purification. What are the common loss points and how can I mitigate them?

Low yield can result from several factors, including incomplete reactions, mechanical losses during transfers, or excessive solubility of the product in the purification solvents.

Answer:

To improve yield, each step of the purification process must be optimized.

Troubleshooting Table for Low Yield

Symptom / Observation Potential Cause Recommended Solution
Significant material remains in the mother liquor after recrystallization. The chosen solvent/anti-solvent system is too good; the product has high solubility even at low temperatures.Test alternative solvent systems. Ensure the minimum necessary amount of hot solvent is used for dissolution.[4] Maximize precipitation by cooling the flask in an ice-salt bath for an extended period before filtering.
During acid-base extraction, a solid forms at the interface of the aqueous and organic layers. This is often the product precipitating at its isoelectric point due to localized pH changes during neutralization.Do not discard this solid. Isolate it by filtration, wash it, and analyze its purity. It is likely your desired product. To prevent this, perform pH adjustments slowly with vigorous stirring and ensure the total volume is large enough to keep the salt forms dissolved.
Low recovery after precipitating the product from the aqueous phase by pH adjustment. The product may have some residual water solubility even at its pI. The pH for minimum solubility was not precisely reached.After filtering the precipitated product, extract the aqueous filtrate with an organic solvent like ethyl acetate or DCM (3x washes) to recover any dissolved product.[8] Combine these organic extracts, dry with Na₂SO₄, and evaporate the solvent.
Mechanical losses during transfers and filtrations. Multiple transfer steps of solids or slurries can lead to significant cumulative losses.Use a spatula to ensure all solid is transferred. Rinse flasks that contained the product with the mother liquor or wash solvent and transfer the rinsing to the filter funnel to recover adhered material.
Question 4: What are the expected impurities from the synthesis of this compound?

Knowing the potential byproducts of the synthesis is crucial for designing an effective purification strategy. A common synthesis route involves the reaction of 4-chlorosulfonylbenzoic acid with 1-methylpiperazine.

Answer:

The primary impurities depend on the reaction conditions.

Common Synthetic Impurities and Removal Strategy

G cluster_0 Synthesis cluster_1 Potential Impurities cluster_2 Purification Strategy Reactants 4-Chlorosulfonylbenzoic Acid 1-Methylpiperazine Product Target Molecule 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Reactants->Product Reaction Impurity1 Unreacted Starting Materials 4-Chlorosulfonylbenzoic Acid (Acidic) 1-Methylpiperazine (Basic) Impurity2 Dimerization Product Bis-acylated Piperazine (Neutral) Impurity3 Hydrolysis Product 4-Sulfobenzoic acid (Strongly Acidic) P_Strategy Acid-Base Extraction Removes acidic & basic starting materials Recrystallization Removes neutral dimer and other non-polar impurities Impurity1->P_Strategy Targeted By Impurity2->P_Strategy Targeted By Impurity3->P_Strategy Targeted By

Caption: Common impurities and corresponding purification methods.

  • Unreacted 4-Chlorosulfonylbenzoic Acid: This is an acidic impurity. It can be effectively removed during the acid-base extraction protocol by washing the organic solution with a base like sodium bicarbonate.[8]

  • Excess 1-Methylpiperazine: This is a basic impurity. It will be removed by the initial acidic wash (e.g., 1M HCl) in the acid-base extraction procedure.[9]

  • Hydrolysis Product (4-Sulfobenzoic Acid): If moisture is present during the reaction, the chlorosulfonyl group can hydrolyze to a sulfonic acid. This is a highly polar, strongly acidic impurity that will remain in the aqueous phase during extractions.

  • Dimerized or Oligomeric Species: Over-reaction or side reactions could lead to more complex, higher molecular weight species. These are often less soluble and can sometimes be removed by recrystallization, as their different structures will prevent them from fitting into the crystal lattice of the desired product.

By combining the acid-base extraction and recrystallization techniques described above, you can effectively remove this array of potential impurities.

References

  • Wikipedia Contributors. (n.d.). Acid–base extraction. Wikipedia. Retrieved January 21, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved January 21, 2026, from [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved January 21, 2026, from [Link]

  • Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved January 21, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 21, 2026, from [Link]

  • LibreTexts. (2022). Acid-Base Extraction. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Google Patents. (n.d.). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Occidental College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved January 21, 2026, from [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • NileRed. (2015, October 3). Benzoic Acid, Recrystallization, and Solubility vs pH [Video]. YouTube. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Identifying and Mitigating Side Products in Sulfonylbenzoic Acid Synthesis

Welcome to the technical support guide for the synthesis of sulfonylbenzoic acids. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and side-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of sulfonylbenzoic acids. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and side-product formation during their synthetic procedures. As intermediates for crucial pharmaceuticals, such as the diuretic furosemide, the purity of sulfonylbenzoic acid derivatives is paramount.[1] This guide provides in-depth, field-proven insights into identifying, troubleshooting, and preventing common impurities, ensuring the robustness and success of your experimental outcomes.

Troubleshooting Guide: Diagnosing Experimental Issues

This section addresses specific problems you may encounter during the synthesis and workup of sulfonylbenzoic acids, particularly via the common chlorosulfonation route.

Q1: My final product yield is significantly low, and the melting point is broad and depressed. What are the most probable causes?

A low yield accompanied by a poor melting point is a classic indicator of substantial impurities. The primary suspect in the chlorosulfonation of a benzoic acid derivative is the premature hydrolysis of the desired sulfonyl chloride product into its corresponding sulfonic acid.[1]

  • Causality: Aromatic sulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially during aqueous workup procedures. The sulfonic acid byproduct is often highly water-soluble, leading to its loss in the aqueous phase during extraction, while any amount that co-precipitates with the product will act as a significant impurity, disrupting the crystal lattice and depressing the melting point.

  • Troubleshooting Steps:

    • Re-evaluate Your Workup: Was the reaction quenched by pouring it onto ice? This is a standard procedure, but it must be done rapidly with vigorous stirring to dissipate heat and minimize the time the sulfonyl chloride is in contact with warm, acidic water.[2][3]

    • Check for Moisture: Ensure all glassware was rigorously dried and that the reaction was performed under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from initiating hydrolysis.

    • Analyze the Crude Product: Before purification, analyze a small sample of your crude material using HPLC or TLC to confirm the presence of a more polar impurity, which is characteristic of the sulfonic acid.

Q2: My HPLC/TLC analysis shows an unexpected, highly polar spot/peak that is difficult to remove. What is it likely to be?

This is a strong indication of the sulfonic acid byproduct. The sulfonic acid group (-SO₃H) is significantly more polar than the sulfonyl chloride (-SO₂Cl), causing it to have a much shorter retention time in reverse-phase HPLC and a lower Rf value on silica TLC plates.

  • Mechanism of Formation: Hydrolysis The sulfonyl chloride functional group, while stable in non-protic organic solvents, readily reacts with water. This reaction is often catalyzed by the acidic conditions generated during the reaction and workup.

    Hydrolysis Product Desired Product (Sulfonyl Chloride) SideProduct Side Product (Sulfonic Acid) Product->SideProduct Hydrolysis H2O Water (H₂O) (from workup/atmosphere) H2O->SideProduct caption Fig 1. Hydrolysis of Sulfonyl Chloride

    Caption: Fig 1. Hydrolysis of the desired sulfonyl chloride to the sulfonic acid side product.

  • Confirmation Protocol:

    • Spiking Study: Co-inject your sample with a small amount of a suspected sulfonic acid standard. If the peak area of the impurity increases without the appearance of a new peak, you have confirmed its identity.

    • LC-MS Analysis: Analyze the sample by LC-MS. The sulfonic acid will have a molecular weight that is 18 atomic mass units (the mass of H₂O) less than the sulfonyl chloride, minus the mass of HCl.

Q3: My mass spectrometry data reveals peaks with a significantly higher mass than my target molecule. What side reactions could be responsible?

Higher molecular weight species typically arise from over-reaction, where more than one functional group is added or where two aromatic molecules are joined.

  • Causality & Common Byproducts:

    • Polysulfonation: Using a large excess of chlorosulfonic acid or allowing the reaction temperature to rise uncontrollably can lead to the introduction of a second sulfonyl chloride group onto the aromatic ring.[1]

    • Sulfone Formation: The highly reactive sulfonyl chloride intermediate can undergo a Friedel-Crafts-type reaction with another molecule of the starting benzoic acid to form a sulfone bridge, creating a dimeric impurity.[1]

    OverReaction Start Benzoic Acid Derivative Product Desired Product (Monosulfonated) Start->Product Controlled Reaction Conditions Harsh Conditions (Excess Reagent / High Temp) Start->Conditions Poly Polysulfonated Byproduct Sulfone Sulfone Byproduct Conditions->Poly Polysulfonation Conditions->Sulfone Sulfone Formation caption Fig 2. Pathways to Over-reaction Byproducts

    Caption: Fig 2. Harsh reaction conditions can lead to high molecular weight side products.

  • Mitigation Strategy:

    • Strictly control the stoichiometry. Use the minimum excess of chlorosulfonic acid required for full conversion (typically 3-5 equivalents).

    • Maintain the recommended reaction temperature using an ice bath or cooling mantle. The sulfonation reaction is strongly exothermic.[4]

    • Ensure a slow, controlled addition of the benzoic acid derivative to the chlorosulfonic acid.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common side products in sulfonylbenzoic acid synthesis via chlorosulfonation? The most prevalent side products are: 1. Sulfonic Acid: From hydrolysis of the sulfonyl chloride.[1] 2. Isomeric Products: Arise from impurities in the starting material.[1] 3. Polysulfonated Products: Caused by excessive sulfonating agent or high temperatures.[1] 4. Sulfones: Dimeric impurities formed under harsh conditions.[1]
How can I improve the purity of my starting materials? If isomeric impurities are suspected in your benzoic acid starting material, consider purification by recrystallization before beginning the synthesis.[5] The purity of the starting material directly impacts the purity of the final product.
What is the best way to purify the final sulfonylbenzoic acid product? Recrystallization is the most common and effective method.[2][3] Choosing an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble, is key. Common solvents include alcohols or aqueous alcohol solutions.

Analytical Protocols for Impurity Identification

A multi-technique approach is often necessary for robust impurity identification and quantification.

Comparative Overview of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (¹H NMR) Titrimetry
Principle Chromatographic separation based on polarity, followed by UV or MS detection.[6]Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Neutralization of acidic protons to determine overall purity.[6]
Advantages High selectivity and sensitivity; excellent for quantifying multiple impurities simultaneously.[6][7]Provides detailed structural information; can be quantitative (qNMR).Cost-effective and provides an absolute measure of acidic content.
Limitations Higher cost and complexity; requires a chromophore for UV detection.[6]Lower sensitivity than HPLC; signals of impurities may overlap with the main product.Low sensitivity; susceptible to interference from any acidic or basic impurity.[6]
Protocol: HPLC Method for Sulfonyl Chloride and Sulfonic Acid Differentiation

This protocol provides a general guideline for separating a sulfonylbenzoic acid from its more polar sulfonic acid hydrolysate.

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high concentration of Mobile Phase A (e.g., 95%) to retain and resolve polar compounds.

    • Run a linear gradient to increase the concentration of Mobile Phase B to elute the less polar sulfonyl chloride.

    • Example Gradient: 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 230-254 nm).[8]

  • Expected Outcome: The sulfonic acid will elute significantly earlier than the desired sulfonyl chloride product due to its higher polarity.

References

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • ACID AMMONIUM o-SULFOBENZO
  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. TREA.
  • A Comparative Guide to Analytical Methods for 4-(Chlorosulfonyl)
  • Purification of Benzoic Acid by Crystalliz
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
  • Common side reactions during the chlorosulfonation of dichlorobenzoic acids. Benchchem.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals.
  • HPLC Methods for analysis of Benzenesulfonic acid.

Sources

Optimization

Technical Support Center: Optimizing N-Methylpiperazine Substitution Reactions

Welcome to the Technical Support Center for N-methylpiperazine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-methylpiperazine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-methylpiperazine-containing compounds. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Q1: My SNAr reaction with N-methylpiperazine is giving a very low yield. What are the most likely causes and how can I fix it?

A1: Low yields in SNAr reactions involving N-methylpiperazine are a common challenge. The primary reasons often revolve around insufficient activation of the aromatic ring, suboptimal reaction conditions, or issues with the reagents themselves.

  • Insufficient Ring Activation: The SNAr mechanism requires the aromatic ring to be electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group (e.g., -NO₂, -CN, -CF₃). Without adequate activation, the reaction will be sluggish or may not proceed at all.[1][2]

    • Troubleshooting:

      • Assess Your Substrate: Confirm that your aryl halide or pseudohalide has at least one strong EWG in a favorable position.

      • Alternative Substrates: If possible, consider using a substrate with a better leaving group. The typical reactivity order is F > Cl > Br > I for SNAr.[3]

  • Suboptimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of starting materials or products.

    • Troubleshooting:

      • Gradual Temperature Increase: Start with a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC or LC-MS. Typical temperature ranges are between 80-130 °C.[2][4]

      • Microwave Irradiation: Consider using microwave-assisted synthesis. Microwave heating can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[5][6][7]

  • Incorrect Solvent Choice: The solvent plays a crucial role in SNAr reactions. It must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

    • Troubleshooting:

      • Use Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are excellent choices as they are polar enough to facilitate the reaction but do not have acidic protons that can interfere.[4]

      • Ensure Anhydrous Conditions: The presence of water can be detrimental, especially when using strong bases, as it can hydrolyze the starting material or quench the base. Always use anhydrous solvents and dry your glassware thoroughly.[2]

  • Inappropriate Base: A base is often required to neutralize the acid generated during the reaction. The strength of the base should be carefully considered.

    • Troubleshooting:

      • Select an Appropriate Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.[8] Stronger bases like NaH can be used but increase the risk of side reactions.[9]

      • N-methylpiperazine as a Base: In some cases, an excess of N-methylpiperazine can act as both the nucleophile and the base.[1]

The following flowchart provides a systematic approach to troubleshooting low-yield SNAr reactions.

SNAr_Troubleshooting start Low Yield in SNAr check_activation Is the aromatic ring sufficiently activated (strong EWGs o/p)? start->check_activation check_temp Is the reaction temperature optimized? check_activation->check_temp Yes solution_activation Consider a more activated substrate or a better leaving group (F). check_activation->solution_activation No check_solvent Is the solvent appropriate (polar aprotic)? check_temp->check_solvent Yes solution_temp Gradually increase temperature (80-130 °C) or use microwave synthesis. check_temp->solution_temp No check_base Is the base suitable? check_solvent->check_base Yes solution_solvent Use anhydrous DMSO, DMF, or NMP. check_solvent->solution_solvent No solution_base Screen bases like K₂CO₃, Cs₂CO₃, or use excess N-methylpiperazine. check_base->solution_base No end_node Improved Yield check_base->end_node Yes

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Issue 2: Formation of Multiple Products in N-Alkylation Reactions

Q2: I am trying to perform a mono-alkylation of an alkyl halide with N-methylpiperazine, but I am getting a mixture of products, including the di-alkylated quaternary ammonium salt. How can I improve the selectivity for the mono-alkylated product?

A2: Controlling selectivity in the N-alkylation of N-methylpiperazine can be challenging due to the high nucleophilicity of the tertiary amine product, which can be further alkylated to form a quaternary ammonium salt.

  • Stoichiometry and Addition Rate: The molar ratio of reactants is critical.

    • Troubleshooting:

      • Use Excess N-methylpiperazine: Employing a large excess of N-methylpiperazine can statistically favor mono-alkylation.

      • Slow Addition: Add the alkyl halide slowly (dropwise) to a solution of N-methylpiperazine. This maintains a low concentration of the alkylating agent, minimizing the chance of the product reacting further.[10]

  • Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.

    • Troubleshooting:

      • Lower the Temperature: Running the reaction at a lower temperature (e.g., room temperature or below) can improve selectivity for the mono-alkylated product.

  • Solvent Choice: The solvent can influence the reaction rate and selectivity.

    • Troubleshooting:

      • Screen Solvents: Test a range of solvents. Less polar solvents may slow down the formation of the charged quaternary ammonium salt. Common solvents include acetonitrile, acetone, or ethyl acetate.[10]

  • Protecting Group Strategy: While N-methylpiperazine already has one nitrogen "protected" with a methyl group, this strategy is more commonly applied to piperazine itself to achieve mono-substitution. For N-methylpiperazine, controlling reaction conditions is key. However, if you are starting from piperazine, using a protecting group like tert-butyloxycarbonyl (Boc) on one nitrogen is a highly effective method to ensure mono-alkylation. The Boc group can be removed in a subsequent step.[10][11]

N_Alkylation_Control start Controlling Mono-alkylation of N-Methylpiperazine stoichiometry Adjust Stoichiometry (Excess N-Methylpiperazine) start->stoichiometry slow_addition Slowly Add Alkyl Halide start->slow_addition low_temp Lower Reaction Temperature start->low_temp solvent_screen Screen Solvents start->solvent_screen result Selective Mono-alkylation stoichiometry->result slow_addition->result low_temp->result solvent_screen->result

Caption: Key strategies to control mono-alkylation.

Issue 3: Reaction is Messy and Purification is Difficult

Q3: My reaction with N-methylpiperazine is producing a complex mixture of byproducts, making purification a nightmare. What are potential side reactions and how can I minimize them?

A3: A "messy" reaction with multiple spots on a TLC plate is often indicative of side reactions or decomposition.

  • Benzyne Formation: In SNAr reactions with aryl halides that are not sufficiently activated, using a very strong base (e.g., NaNH₂) can lead to an elimination-addition (benzyne) mechanism, resulting in a mixture of regioisomers.[2]

    • Troubleshooting:

      • Ensure Proper Activation: Use substrates with strong EWGs to favor the SNAr pathway.

      • Use a Weaker Base: Opt for bases like K₂CO₃ instead of extremely strong ones.

  • Reaction with Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, generating nucleophilic species (e.g., dimethylamine) that can compete with N-methylpiperazine.[2]

    • Troubleshooting:

      • Choose a Stable Solvent: Use a more thermally stable solvent like DMSO.

      • Lower the Temperature: If possible, run the reaction at a lower temperature to prevent solvent decomposition.

  • Moisture Contamination: Water can lead to hydrolysis of starting materials or products and can quench strong bases.[2]

    • Troubleshooting:

      • Use Anhydrous Conditions: Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data and Parameters at a Glance

For successful optimization, it is crucial to understand the properties of the reagents and the general conditions for the reaction type.

Table 1: Physicochemical Properties of N-Methylpiperazine

PropertyValueReference
Molar Mass100.165 g·mol⁻¹[12]
Boiling Point138 °C[12]
pKₐ (of conjugate acid)~9.7[13][14]
AppearanceColorless to yellow liquid
SolubilityMiscible in water, ethanol, ether

Table 2: Recommended Starting Conditions for N-Methylpiperazine Substitution Reactions

Reaction TypeSubstrateSolventBaseTemperature (°C)Key Considerations
SNAr Activated Aryl Halide (e.g., p-fluoronitrobenzene)DMSO, DMFK₂CO₃, Cs₂CO₃, or excess NMP80-130Ring must be activated by EWGs. Anhydrous conditions are crucial.
N-Alkylation Alkyl Halide (e.g., Benzyl Bromide)Acetonitrile, AcetoneK₂CO₃25-80Use excess NMP and slow addition of the alkyl halide to favor mono-alkylation.
Buchwald-Hartwig Aryl Halide/TriflateToluene, DioxaneNaOtBu, K₃PO₄80-110Requires a palladium catalyst and a phosphine ligand. Anhydrous and oxygen-free conditions are essential.

Experimental Protocols

General Protocol for SNAr of an Activated Aryl Halide with N-Methylpiperazine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Activated Aryl Halide (1.0 equiv)

  • N-Methylpiperazine (1.2-2.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl halide (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Flush the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMSO via syringe.

  • Add N-methylpiperazine (1.2-2.0 equiv) to the stirring mixture.

  • Heat the reaction mixture to 95-120 °C.[15]

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 10-24 hours.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Microwave-Assisted SNAr Reaction

Materials:

  • Activated Aryl Halide (1.0 equiv)

  • N-Methylpiperazine (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the activated aryl halide (1.0 equiv) and N-methylpiperazine (1.5 equiv).

  • Add anhydrous DMF to dissolve the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes).[16]

  • Monitor the reaction progress by TLC or LC-MS after cooling.

  • Once complete, cool the vial to a safe temperature.

  • Work up and purify the product as described in the conventional heating protocol.

Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, higher yields, and can be more energy-efficient.[5][7][17]

References

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Comparing the pKb of piperazine and methylpiperazine - Chemistry Stack Exchange. (2018). Retrieved January 21, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • SNAr troubleshooting : r/AskChemistry - Reddit. (2023). Retrieved January 21, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. (n.d.). Retrieved January 21, 2026, from [Link]

  • Method for synthesizing N-methylpiperazine substituted anilin - Google Patents. (n.d.).
  • pK a values of common substituted piperazines - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-METHYLPIPERAZINE - Ataman Kimya. (n.d.). Retrieved January 21, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Retrieved January 21, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (n.d.). Retrieved January 21, 2026, from [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • N-Methylpiperazine - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture - ResearchGate. (2013). Retrieved January 21, 2026, from [Link]

  • Advancing Energy-Efficient Regeneration of N -Monosubstituted Piperazine-Based Absorbents at Reduced Temperatures for CO 2 Capture | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions - ResearchGate. (2005). Retrieved January 21, 2026, from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Retrieved January 21, 2026, from [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • PART - 1 INTRODUCTION - BS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate. (2024). Retrieved January 21, 2026, from [Link]

  • Microwave assisted reactions | PPTX - Slideshare. (n.d.). Retrieved January 21, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Preparation of n-substituted piperazines - Google Patents. (n.d.).
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2026). Retrieved January 21, 2026, from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting the Crystallization of Organic Acids

Welcome to the Technical Support Center dedicated to resolving common challenges encountered during the crystallization of organic acids. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to resolving common challenges encountered during the crystallization of organic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of obtaining high-quality crystalline products. Our approach is rooted in explaining the "why" behind experimental choices, ensuring a robust and reproducible crystallization process.

Section 1: Nucleation and Crystal Growth Issues

This section addresses the foundational challenges of initiating and controlling crystal formation.

Frequently Asked Questions (FAQs)

Q1: My organic acid solution is clear and no crystals are forming, even after cooling. What should I do?

A1: The failure of an organic acid to crystallize from a clear solution, even upon cooling, indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.[1][2]

  • Scientific Rationale: Crystallization is driven by supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility.[3][4] Nucleation, the initial formation of crystal nuclei, requires overcoming a thermodynamic energy barrier.[5][6]

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask with a glass rod.[1][2] This creates microscopic imperfections on the glass surface that can act as nucleation sites, lowering the energy barrier for crystal formation.

    • Introduce a Seed Crystal: If available, add a small, pure crystal of the target organic acid to the solution.[2][7] This provides a template for crystal growth, bypassing the primary nucleation step.[8] For optimal results, add the seed crystal when the solution is in the metastable zone—supersaturated but not yet spontaneously nucleating.[9]

    • Increase Supersaturation:

      • Evaporation: If the solvent is volatile, gently evaporate a portion of it to increase the concentration of the organic acid.[1][2]

      • Anti-solvent Addition: If you are using a solvent system, slowly add an anti-solvent (a solvent in which the organic acid is insoluble) to decrease the overall solubility of your compound.[4]

    • Cool to a Lower Temperature: Further cooling the solution will decrease the solubility of the organic acid and increase the level of supersaturation.[2]

Q2: My organic acid is crystallizing too quickly, resulting in a fine powder or small, impure crystals. How can I slow down the process?

A2: Rapid crystallization, often termed "crashing out," typically traps impurities within the crystal lattice and leads to a poor crystal habit.[1][10] An ideal crystallization process should involve slow crystal growth over a period of about 20 minutes or more.[1]

  • Scientific Rationale: When crystallization occurs too rapidly from a highly supersaturated solution, the kinetic process of nucleation dominates over controlled crystal growth.[3] This leads to the formation of many small crystals and can incorporate impurities that do not have time to diffuse back into the bulk solution.[10]

  • Troubleshooting Steps:

    • Increase the Amount of Solvent: Re-dissolve the precipitated solid by heating the solution and adding a small additional volume of the hot solvent.[1] This will slightly decrease the level of supersaturation upon cooling, allowing for a more controlled crystallization rate.

    • Slower Cooling Rate: Allow the solution to cool to room temperature more slowly. Insulating the flask can help achieve a gradual temperature decrease. A slower cooling rate keeps the system within the metastable zone for a longer period, favoring growth over nucleation.[3]

    • Use a Different Solvent or Solvent System: The choice of solvent significantly impacts solubility and, consequently, the rate of crystallization.[11][12] Experiment with solvents that have a shallower solubility curve with respect to temperature.

Section 2: Phase Behavior and Purity Issues

This section focuses on common problems related to the physical form of the product and its chemical purity.

Frequently Asked Questions (FAQs)

Q1: My organic acid is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" is a phenomenon where the organic acid separates from the solution as a liquid phase rather than a solid crystalline phase.[1][13] This occurs when the solute comes out of solution at a temperature that is above its melting point in the presence of the solvent.[1][13] The resulting oil is often a good solvent for impurities, leading to a final product with low purity.[13][14]

  • Scientific Rationale: Oiling out is a form of liquid-liquid phase separation (LLPS) that happens under conditions of high supersaturation, especially when the melting point of the solute is depressed by the solvent or impurities.[13][14][15]

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and then add more of the primary solvent to reduce the overall concentration.[1][13] This lowers the supersaturation level.

    • Slower Cooling: Cool the solution more gradually to avoid reaching a high level of supersaturation at a temperature where the solute is still liquid.[13]

    • Seeding: Introduce seed crystals at a temperature where the solution is supersaturated but above the temperature at which oiling out occurs.[13][16] This can direct the system towards crystallization rather than LLPS.

    • Change the Solvent System: Employ a solvent with a lower boiling point to ensure that the solution temperature during crystallization is below the melting point of the organic acid.[17]

    • Remove Impurities: If impurities are significantly depressing the melting point, consider a preliminary purification step, such as treatment with activated charcoal, to remove them.[1]

Q2: I am observing different crystal forms (polymorphs) of my organic acid in different experiments. How can I control this?

A2: Polymorphism is the ability of a compound to exist in more than one crystalline form.[18][19][20][21] These different forms can have distinct physical and chemical properties. The formation of a specific polymorph is influenced by factors such as solvent, temperature, supersaturation, and pH.[22][23]

  • Scientific Rationale: Different polymorphs represent different arrangements of the molecules in the crystal lattice, each with its own thermodynamic stability.[18][20] The crystallization conditions determine which polymorphic form is kinetically favored to nucleate and grow.[23]

  • Troubleshooting and Control Strategies:

    • Consistent Seeding: The most reliable method to obtain a specific polymorph is to use seed crystals of that desired form.[24] This directs the crystallization towards the growth of that specific polymorph.

    • Control of Supersaturation and Temperature: The level of supersaturation and the crystallization temperature are critical.[22][25] Systematically study the effect of these parameters to identify the conditions that favor the desired polymorph.

    • Solvent Selection: The choice of solvent can have a profound impact on which polymorph is obtained.[12] Different solvents can stabilize different molecular conformations or synthons, leading to the formation of different crystal structures.

    • pH Adjustment (for ionizable organic acids): For organic acids, the pH of the solution can influence which polymorph crystallizes.[22]

Q3: My final crystalline product has a low purity. What are the likely causes and how can I improve it?

A3: Low purity in a crystallized product can result from the incorporation of impurities into the crystal lattice, the inclusion of mother liquor, or the co-precipitation of impurities.[26][27]

  • Scientific Rationale: During crystallization, there is a competition between the incorporation of the desired molecule and impurities into the growing crystal lattice.[28][29] Rapid crystal growth can trap pockets of impure mother liquor within the crystal, forming inclusions.[26][30]

  • Troubleshooting Steps:

    • Slower Crystallization Rate: As discussed previously, a slower rate of crystal growth allows more time for impurities to diffuse away from the crystal surface back into the solution, resulting in a purer final product.[10]

    • Effective Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains dissolved impurities.[27]

    • Recrystallization: If the purity is still low, a second crystallization (recrystallization) step may be necessary.

    • Solvent Choice: Select a solvent in which the impurities are highly soluble even at low temperatures, so they remain in the mother liquor.[11]

    • Phase Diagram Analysis: For persistent impurity issues, constructing a binary phase diagram of your organic acid and the main impurity can help in designing a more effective crystallization strategy.[26]

Section 3: Experimental Protocols and Data

Protocol 1: Systematic Solvent Screening for Crystallization
  • Objective: To identify a suitable solvent or solvent system for the crystallization of an organic acid.

  • Procedure: a. Place a small amount (e.g., 20-30 mg) of the crude organic acid into several test tubes. b. To each test tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature, with agitation.[31] c. If the solid dissolves readily at room temperature, the solvent is likely too good and will result in low recovery.[31] d. If the solid is insoluble at room temperature, gently heat the test tube. Continue adding the solvent dropwise until the solid just dissolves. e. Allow the clear solutions to cool slowly to room temperature and then in an ice bath. f. A suitable solvent is one in which the organic acid is soluble when hot but has low solubility when cold, resulting in a good yield of crystals upon cooling.[11][31] g. If no single solvent is ideal, try solvent pairs. Dissolve the acid in a "good" solvent and then add a "poor" solvent (in which the acid is insoluble but which is miscible with the good solvent) dropwise until the solution becomes turbid. Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.[31]

Table 1: Common Solvents for Organic Acid Crystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar organic acids with hydrogen bonding capabilities.[17] High boiling point can be a disadvantage.[31]
Ethanol78HighA versatile solvent for moderately polar compounds.[17]
Methanol65HighDissolves compounds of higher polarity than other alcohols.[11]
Ethyl Acetate77MediumAn excellent solvent with a convenient boiling point.[11][17]
Toluene111LowSuitable for less polar organic acids.
Hexanes69LowFor nonpolar compounds, often used as an anti-solvent.[17]
Acetone56MediumA strong solvent, but its low boiling point can lead to rapid evaporation and crystallization.[11][17]
Protocol 2: Seeding a Crystallization
  • Objective: To control the onset of crystallization and potentially the polymorphic form.

  • Procedure: a. Prepare a saturated solution of the organic acid at an elevated temperature and then cool it to a point where it is supersaturated (within the metastable zone). b. Add a very small amount of finely ground, pure seed crystals of the desired polymorph to the solution.[7] The amount of seed is typically 0.1-1% of the expected final yield. c. Maintain the solution at this temperature for a period to allow the seeds to disperse and initiate growth (an isothermal hold).[7] d. Continue with the planned cooling profile.

Section 4: Visualization of Concepts

Diagram 1: Troubleshooting Crystallization Failure

G start No Crystals Formed (Clear Solution) supersaturation Is the solution supersaturated? start->supersaturation scratch Scratch inner surface of flask supersaturation->scratch Yes concentrate Increase Concentration supersaturation->concentrate No seed Add a seed crystal scratch->seed No crystals success Crystals Form scratch->success Crystals form seed->success Crystals form failure Still no crystals, re-evaluate solvent seed->failure No crystals cool Cool to a lower temperature concentrate->cool cool->supersaturation G start Supersaturated Solution pathway Pathway Determined By: - Supersaturation Level - Cooling Rate - Impurities oiling_out Oiling Out (Liquid-Liquid Phase Separation) start->oiling_out High Supersaturation Rapid Cooling crystallization Crystallization (Solid-Liquid Phase Separation) start->crystallization Controlled Supersaturation Slow Cooling impure_product Impure Product (Amorphous or Poor Crystals) oiling_out->impure_product pure_product Pure Crystalline Product crystallization->pure_product

Caption: Competing pathways of oiling out and desired crystallization from a supersaturated solution.

Section 5: Analytical Characterization

A crucial aspect of troubleshooting is the proper characterization of the starting material and the final crystalline product.

Table 2: Key Analytical Techniques for Crystallization Troubleshooting
TechniqueApplication in CrystallizationInformation Provided
X-Ray Powder Diffraction (XRPD) Polymorph identification and phase purity analysis. [32][33]Unique diffraction pattern for each crystalline form, allowing for identification and quantification of different polymorphs. [33]
Differential Scanning Calorimetry (DSC) Determination of melting point, purity, and polymorphic transitions. [30]Provides information on thermal events such as melting and phase transitions. A broad melting range can indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and detection of solvates. [33]Can distinguish between polymorphs that have different hydrogen bonding patterns. [34]
High-Performance Liquid Chromatography (HPLC) Purity assessment of the starting material and final product. [35][36]Quantifies the amount of the target organic acid and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity analysis. [34][35]Confirms the chemical structure of the organic acid and can detect impurities.

References

  • Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. (n.d.).
  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. (2016). ResearchGate. [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ResearchGate. [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (2020). Journal of Chemical Engineering of Japan. [Link]

  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION. (n.d.). LUTPub. [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (2021). University of Illinois at Chicago. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019). SFA ScholarWorks. [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Seeding. (n.d.). Hampton Research. [Link]

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. (2023). Crystal Growth & Design - ACS Publications. [Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. (2021). Organic Process Research & Development - ACS Publications. [Link]

  • Crystallization. (n.d.). Wikipedia. [Link]

  • Impact of impurities on crystal growth. (2024). Nature Communications. [Link]

  • Conformational Polymorphism in Organic Crystals. (2007). Accounts of Chemical Research - ACS Publications. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2024). ResearchGate. [Link]

  • Constant Supersaturation Control of Antisolvent-Addition Batch Crystallization. (2013). Organic Process Research & Development - ACS Publications. [Link]

  • Polymorphism. (2015). Industrial Crystallization. [Link]

  • Polymorphism in Crystals. (2022). MDPI. [Link]

  • Guide for crystallization. (n.d.). University of Angers. [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). Organic Process Research & Development - ACS Publications. [Link]

  • What should I do if crystallisation does not occur? (2017). Quora. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). PMC - NIH. [Link]

  • Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. (2022). PMC - NIH. [Link]

  • The Influence of Impurities and Additives on Crystallization. (2019). Handbook of Industrial Crystallization - Cambridge University Press & Assessment. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm (RSC Publishing). [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of California, Irvine. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. [Link]

  • What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]

  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). International Journal of Pure and Applied Mathematics. [Link]

  • Recrystallization and Melting Point Analysis. (2022). YouTube. [Link]

  • Crystallization of Salts of Organic Acids from Non-Conventional Solvents. (1998). Taylor & Francis Online. [Link]

  • Common Issues Faced in Crystallization and How to Solve Them. (n.d.). Zhanghua - Filter Dryer. [Link]

  • How do acids affect the crystallization of substances? (2025). Zibo Bofan Chemical Co., Ltd.. [Link]

  • Principles of Crystal Nucleation and Growth. (n.d.). Mineralogical Society of America. [Link]

  • Nucleation. (2010). Crystal Growth & Design - ACS Publications. [Link]

  • The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. (2018). PMC. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]

  • Molecular Mechanism of Organic Crystal Nucleation: A Perspective of Solution Chemistry and Polymorphism. (2017). MDPI. [Link]

  • Control of Crystal Nucleation and Growth by Additives. (2013). Elements - GeoScienceWorld. [Link]

Sources

Optimization

how to remove impurities from final benzoic acid product

< This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of benzoic acid. Understanding the principles behind...

Author: BenchChem Technical Support Team. Date: February 2026

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This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of benzoic acid. Understanding the principles behind purification techniques is critical for achieving the high purity levels required in research and pharmaceutical applications. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of benzoic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude benzoic acid?

A1: The primary methods for purifying benzoic acid are recrystallization, sublimation, and to a lesser extent, chromatography.[1]

  • Recrystallization: This is the most common and often most effective method, especially for removing soluble and some insoluble impurities.[2] It leverages the significant difference in benzoic acid's solubility in a given solvent at high and low temperatures.[3]

  • Sublimation: This technique is effective for removing non-volatile impurities.[4][5] Benzoic acid readily sublimes, transitioning directly from a solid to a gaseous state, leaving non-volatile impurities behind.[4]

  • Chromatography: While highly effective for separating complex mixtures, column chromatography is generally more resource-intensive and reserved for instances where recrystallization or sublimation are insufficient.[1][6]

Q2: My recrystallized benzoic acid still shows a broad melting point range. What are the likely causes?

A2: A broad melting point range is a classic indicator of impurities.[7][8] The most common reasons for this after recrystallization include:

  • Incomplete removal of impurities: The chosen solvent may not have been ideal, or the cooling process was too rapid, trapping impurities within the crystal lattice.[9]

  • Residual solvent: The crystals may not be completely dry.[10] Residual solvent can act as an impurity and depress the melting point.

  • The presence of a eutectic mixture: Certain impurities can form a eutectic mixture with benzoic acid, which has a sharp melting point that is lower than that of pure benzoic acid.

Q3: Can I use a solvent other than water for recrystallization?

A3: Yes, while water is a common and safe choice due to benzoic acid's high solubility in hot water and poor solubility in cold water, other organic solvents can be used.[11][12] The ideal solvent should dissolve benzoic acid well at its boiling point but poorly at low temperatures.[12] Good alternatives include ethanol, methanol, and chloroform, or binary mixtures like ethanol-water.[11][13][14]

Q4: I'm seeing an oily substance form instead of crystals during recrystallization. What is happening and how can I fix it?

A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[9] This can be caused by a supersaturated solution or the presence of impurities that significantly lower the melting point of the mixture. To resolve this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.[9]

  • Allow the solution to cool more slowly to encourage proper crystal formation.[9]

II. Troubleshooting Common Impurities

The source of crude benzoic acid will dictate the likely impurities. For instance, benzoic acid synthesized via a Grignard reaction may contain biphenyl as a major byproduct. Benzoic acid produced by the oxidation of toluene can contain various oxidation byproducts.[15]

Impurity TypeCommon ExamplesRecommended Removal MethodRationale
Inorganic Salts MgBrCl (from Grignard synthesis)[16]Recrystallization from waterThese salts are highly soluble in water even at low temperatures, while benzoic acid is not, allowing for effective separation.[16]
Unreacted Starting Materials Bromobenzene (from Grignard synthesis)Acid-base extractionUnreacted bromobenzene is non-polar and will remain in the organic layer during an acid-base extraction, while benzoic acid is converted to its water-soluble salt.
Organic Byproducts Biphenyl (from Grignard synthesis)Acid-base extraction followed by recrystallizationBiphenyl is a non-polar hydrocarbon and can be separated from benzoic acid by leveraging the acidic nature of the carboxylic acid group. Recrystallization further purifies the benzoic acid.
Colored Impurities Oxidation byproductsTreatment with activated charcoal during recrystallizationActivated charcoal has a high surface area and can adsorb large, colored impurity molecules.[17]
Non-volatile Impurities Polymeric materials, inorganic contaminantsSublimationThese impurities will not sublime under the conditions used to purify benzoic acid and will be left behind as residue.[4][5]

III. Detailed Experimental Protocols

A. Recrystallization of Benzoic Acid from Water

This method is based on the principle that benzoic acid is significantly more soluble in hot water than in cold water.[11]

Protocol:
  • Dissolution: In a fume hood, place the crude benzoic acid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate.[3][16] Continue to add small portions of hot deionized water until the benzoic acid just completely dissolves.[17]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[17] Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[3][18]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[16] Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to remain in the solution.[17]

  • Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath to maximize the yield of crystals.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[16]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass and left in a desiccator or a low-temperature oven.[2]

Troubleshooting Recrystallization:
  • No crystals form upon cooling: The solution may be too dilute. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[9] Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[16]

  • Low recovery: Too much solvent may have been used, causing a significant amount of benzoic acid to remain in the mother liquor.[9] To check this, a small amount of the filtrate can be evaporated to see if a significant amount of solid remains.

B. Purification by Sublimation

Sublimation is an effective method for purifying solids that have a relatively high vapor pressure. Benzoic acid sublimes readily and can be separated from non-volatile impurities using this technique.[4][5]

Protocol:
  • Setup: Place the crude benzoic acid in the bottom of a sublimation apparatus.

  • Vacuum: Assemble the apparatus and connect it to a vacuum source. A vacuum is used to lower the pressure, which facilitates sublimation at a lower temperature.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or sand bath.[19]

  • Cooling: Fill the cold finger of the sublimation apparatus with cold water or a dry ice/acetone slurry.[19]

  • Sublimation: As the benzoic acid is heated under vacuum, it will sublime and then deposit as pure crystals on the cold surface of the cold finger.[19]

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before carefully releasing the vacuum. Scrape the purified benzoic acid crystals from the cold finger.[19]

IV. Purity Assessment

The purity of the final benzoic acid product should be assessed to confirm the effectiveness of the purification method.

  • Melting Point Analysis: A sharp melting point range close to the literature value (122.4 °C) indicates high purity.[8][20] Impurities will typically cause a depression and broadening of the melting point range.[7]

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the purity.[21] A pure sample should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, reversed-phase HPLC with UV detection is a standard method.[6][22][23]

  • Acid-Base Titration: The purity of benzoic acid can also be determined by titrating a known mass of the sample with a standardized solution of a strong base, such as sodium hydroxide.[24]

V. Diagrams

Workflow for Benzoic Acid Purification

G cluster_0 Purification Strategy cluster_1 Purity Analysis Crude Crude Benzoic Acid Assess Assess Impurity Profile Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Soluble/Colored Impurities Sublimation Sublimation Assess->Sublimation Non-Volatile Impurities Chromatography Column Chromatography Assess->Chromatography Complex Mixture Purified Purified Benzoic Acid Recrystallization->Purified Sublimation->Purified Chromatography->Purified MP Melting Point Analysis Purified->MP TLC TLC Purified->TLC HPLC HPLC Purified->HPLC Final High Purity Benzoic Acid MP->Final TLC->Final HPLC->Final

Caption: Decision workflow for selecting a purification method.

Logic for Recrystallization Troubleshooting

G cluster_troubleshooting Troubleshooting Path Start Start Recrystallization Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool OilingOut Oiling Out? Cool->OilingOut Crystals Crystals Form? Filter Vacuum Filter & Wash Crystals->Filter Yes TooMuchSolvent Too much solvent. Reheat to evaporate some solvent. Crystals->TooMuchSolvent No, few crystals InduceCrystallization Induce Crystallization: - Scratch flask - Add seed crystal Crystals->InduceCrystallization No, no crystals OilingOut->Crystals No ReheatAddSolvent Reheat to dissolve. Add more solvent. Cool slower. OilingOut->ReheatAddSolvent Yes Dry Dry Crystals Filter->Dry End Pure Benzoic Acid Dry->End TooMuchSolvent->Cool InduceCrystallization->Cool ReheatAddSolvent->Cool

Caption: Troubleshooting guide for the recrystallization process.

VI. References

  • Department of Chemistry, University of Texas at Austin. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Ferreira, O., & Macedo, E. A. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5025-5030. [Link]

  • Wikipedia. (2024, January 15). Benzoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from [Link]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity? Retrieved from [Link]

  • University of Toronto. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]

  • Oliveira, F. S., & Al-Gharabli, S. I. (2006). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 51(3), 964-967. [Link]

  • Google Patents. (1966). Purification of benzoic acid. (U.S. Patent No. 3,235,588). Retrieved from

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Benzoic Acid by Sublimation and Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Sublimation of Benzoic Acid and The Determination of Its Melting Point. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What effect would the contamination by the following impurities have on the melting point of benzoic acid? Retrieved from [Link]

  • Haflong Government College. (n.d.). EXPERIMENT 1. Retrieved from [Link]

  • Scribd. (n.d.). Purifying Benzoic Acid by Sublimation. Retrieved from [Link]

  • Pasadena City College. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Understanding the Melting Point of Benzoic Acid: A Deep Dive. Retrieved from [Link]

  • Scribd. (n.d.). 3-Assay Benzoic Acid. Retrieved from [Link]

  • Cram. (n.d.). Benzoic Acid Recrystallization. Retrieved from [Link]

  • FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory. Retrieved from [Link]

  • YouTube. (2019, August 19). Melting Point of Benzoic Acid. [Link]

  • OKBU.net. (n.d.). Sublimation of Benzoic Acid. Retrieved from [Link]

  • YouTube. (2019, January 25). Exp 8 part 2 Purity of benzoic acid. [Link]

  • Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Retrieved from [Link]

  • Bartleby.com. (n.d.). Melting Point and Recrystallization. Retrieved from [Link]

  • CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion. [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020, October 29). [Link]

  • Vedantu. (n.d.). Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]

  • University of North Texas. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

  • Chemistry Online. (2022, October 31). Synthesis of benzoic acid from Grignard reagent. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of Piperazine-Containing Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for navigating the complexities of pi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice for navigating the complexities of piperazine-containing compound degradation. The piperazine ring, a common scaffold in pharmaceuticals, is susceptible to various degradation pathways that can impact the stability, efficacy, and safety of your compounds.[1][2] This resource is designed to help you anticipate, identify, and address these challenges in your experimental work.

Section 1: Understanding Piperazine Degradation - FAQs

This section addresses fundamental questions about the stability of piperazine-containing compounds.

Q1: My piperazine-containing compound is showing instability in an aqueous solution. What are the likely degradation pathways?

A1: Aqueous environments can promote several degradation pathways for piperazine derivatives. The most common are:

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be catalyzed by light, heat, metal ions, or the presence of peroxides.[3][4] This can lead to the formation of N-oxides, hydroxylamines, or even ring-opened products.

  • Hydrolysis: While the piperazine ring itself is generally stable to hydrolysis, substituents on the ring or its nitrogen atoms may be susceptible, especially at non-neutral pH.

  • pH-Dependent Degradation: Piperazine is a weak base, and the stability of its derivatives is often highly dependent on the pH of the solution.[4] Extreme pH values can catalyze both oxidative and hydrolytic degradation.

Troubleshooting & Optimization:

  • pH Profiling: Conduct a pH-stability study to determine the optimal pH for your compound's stability.[4]

  • Buffer Selection: Utilize a suitable buffer system to maintain the optimal pH.

  • Antioxidants: Consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to mitigate oxidative degradation.[4]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent such as EDTA can be beneficial.[4]

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[4]

Q2: I've noticed a color change in my solid-state piperazine compound during storage. What could be the cause?

A2: A change in color in a solid drug substance is a strong indicator of degradation. The primary culprits are typically:

  • Photodegradation: Exposure to light, particularly UV light, can trigger photochemical reactions, leading to the formation of colored degradation products.[4][5]

  • Oxidation: The solid compound can still react with atmospheric oxygen over time, resulting in colored oxidative degradants.[4]

Troubleshooting & Optimization:

  • Light Protection: Store the compound in well-sealed, light-resistant containers (e.g., amber vials).[4]

  • Controlled Environment: Store the compound in a cool, dry place, and for particularly sensitive materials, consider storage under an inert atmosphere.[4]

Q3: My experimental results are inconsistent. Could this be related to the stability of my piperazine compound?

A3: Absolutely. Inconsistent results, such as a loss of potency or variable biological activity, are classic signs of compound degradation. It is crucial to assess the stability of your compound under your specific experimental conditions. Always aim to use freshly prepared solutions whenever possible to ensure the integrity of your results.[4]

Section 2: Major Degradation Pathways and Mechanistic Insights

This section delves into the specific chemical transformations that piperazine-containing compounds can undergo.

Oxidative Degradation

Oxidation is a primary degradation pathway for the piperazine moiety. The electron-rich nitrogen atoms are readily oxidized.

Common Oxidative Degradation Products:

  • N-Oxides: Formation of piperazine-N-oxides is a common initial step.

  • Ring Opening Products: More extensive oxidation can lead to the cleavage of the piperazine ring, yielding products like ethylenediamine (EDA) and its derivatives.[6]

  • Hydroxylation: Introduction of hydroxyl groups on the carbon atoms of the ring.

  • Dehydrogenation: Formation of unsaturated piperazine derivatives.

Causality Behind Experimental Choices:

Forced degradation studies are essential to identify potential oxidative liabilities. These studies involve exposing the compound to oxidative stress conditions to accelerate degradation and identify the resulting products.

Experimental Protocol: Oxidative Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of your piperazine-containing compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Protect the samples from light to prevent photodegradation.

    • Include a control sample (compound in solvent without H₂O₂) stored under the same conditions.

  • Time Points: Collect aliquots of the stressed and control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: If necessary, quench the reaction by adding an appropriate reagent (e.g., sodium bisulfite) to remove excess oxidizing agent.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterization: Use mass spectrometry (LC-MS) and NMR (LC-NMR) to identify the structures of the degradation products.[3]

Visualization of Oxidative Degradation:

Oxidative Degradation of Piperazine Piperazine Piperazine Compound N_Oxide Piperazine N-Oxide Piperazine->N_Oxide Oxidation Hydroxylated Hydroxylated Piperazine Piperazine->Hydroxylated Oxidation Dehydrogenated Dehydrogenated Piperazine Piperazine->Dehydrogenated Oxidation Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivatives) N_Oxide->Ring_Opened Further Oxidation

Caption: Major oxidative degradation pathways of the piperazine ring.

N-Dealkylation

N-dealkylation is a significant metabolic and chemical degradation pathway for substituted piperazines, particularly those with alkyl or aryl groups attached to the nitrogen atoms.[7][8] This process is often mediated by cytochrome P450 enzymes in vivo but can also occur under certain chemical conditions.[7][8][9]

Key Aspects of N-Dealkylation:

  • Enzymatic Catalysis: In biological systems, CYP3A4 and CYP2D6 are major enzymes involved in the N-dealkylation of piperazine derivatives.[7][8][9]

  • Formation of Active Metabolites: The resulting 1-aryl-piperazines can themselves be pharmacologically active.[8][9]

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Incubation Mixture: Prepare an incubation mixture containing:

    • Your piperazine-containing compound.

    • Liver microsomes (human, rat, etc.) as a source of metabolic enzymes.

    • NADPH regenerating system to support enzyme activity.

    • Phosphate buffer to maintain a physiological pH.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the formation of the N-dealkylated metabolite.

Visualization of N-Dealkylation:

N-Dealkylation Pathway cluster_0 Metabolic or Chemical Process Substituted_Piperazine Substituted Piperazine (R-Piperazine-R') N_Dealkylated_Metabolite N-Dealkylated Metabolite (H-Piperazine-R') Substituted_Piperazine->N_Dealkylated_Metabolite N-Dealkylation (e.g., CYP3A4) Byproduct Byproduct (R=O) Substituted_Piperazine->Byproduct N-Dealkylation (e.g., CYP3A4)

Caption: General scheme for the N-dealkylation of a substituted piperazine.

Nitrosamine Formation

A critical degradation pathway, particularly under acidic conditions and in the presence of nitrite sources, is the formation of N-nitrosopiperazines. These are potent carcinogens and their presence is a major safety concern.[10][11]

Conditions Favoring Nitrosamine Formation:

  • Presence of Nitrites: Nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), are required.

  • Acidic pH: The reaction is generally favored at acidic pH.

Experimental Protocol: Nitrosamine Risk Assessment
  • Reaction Mixture: Prepare a solution of your piperazine-containing compound in an acidic buffer (e.g., pH 3-4).

  • Nitrosating Agent: Add a source of nitrite, such as sodium nitrite.

  • Incubation: Incubate the mixture at a relevant temperature (e.g., room temperature or 37°C), protected from light.

  • Time Points: Collect samples at various time points.

  • Analysis: Analyze the samples for the presence of N-nitrosopiperazines using a highly sensitive and specific analytical method, such as LC-MS/MS or GC-MS.

Visualization of Nitrosamine Formation:

Nitrosamine Formation Piperazine Piperazine Compound N_Nitrosopiperazine N-Nitrosopiperazine Piperazine->N_Nitrosopiperazine Nitrosating_Agent Nitrosating Agent (e.g., HNO2) Nitrosating_Agent->N_Nitrosopiperazine

Caption: Formation of N-nitrosopiperazine from a piperazine compound.

Section 3: Analytical Strategies for Degradation Studies

A robust analytical strategy is fundamental to understanding the degradation pathways of piperazine-containing compounds.

Q4: What are the most appropriate analytical techniques for studying piperazine degradation?

A4: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone for separating the parent drug from its degradation products. Method development should focus on achieving adequate resolution between all known and potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification and structural elucidation of degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine elemental compositions.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: LC-NMR can be a powerful tool for the definitive structural characterization of unknown degradation products, especially when coupled with LC-MS data.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile degradation products.[6]

  • Ion Chromatography (IC): Can be used to quantify certain degradation products, such as formate and acetate, which may be formed during oxidative degradation.[12][13]

Data Presentation: Summary of Analytical Techniques
TechniqueApplication in Degradation StudiesKey Advantages
HPLC Separation and quantification of parent drug and degradants.Robust, reproducible, and widely available.
LC-MS Identification and structural elucidation of degradants.High sensitivity and specificity; provides molecular weight information.
LC-NMR Definitive structural characterization of unknown degradants.Provides detailed structural information.
GC-MS Analysis of volatile degradation products.Excellent for volatile and semi-volatile compounds.
IC Quantification of small organic acid degradation products.Specific for ionic species.

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions.
  • Oxidative degradation of piperazine in the absorption of carbon dioxide.
  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed.
  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline | Chemical Research in Toxicology - ACS Publications.
  • Thermal degradation of piperazine and its structural analogs - ResearchGate.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed | Request PDF - ResearchGate.
  • Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed.
  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed.
  • Excretion of N-mononitrosopiperazine after low level exposure to piperazine in air: effects of dietary nitrate and ascorbate - PubMed.
  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
  • The medicinal chemistry of piperazines: A review - PubMed.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions | Request PDF.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Industrial & Engineering Chemistry Research - ACS Publications.
  • Decomposition of Nitrosamines in CO2 Capture by Aqueous Piperazine or Monoethanolamine | Environmental Science & Technology - ACS Publications.
  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate.
  • Degradation of piperazine by UV light in the presence of air. Conditions - ResearchGate.
  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.
  • (PDF) Managing n-nitrosopiperazine and dinitrosopiperazine - ResearchGate.
  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy - PMC - NIH.
  • Decomposition of nitrosamines in CO2 capture by aqueous piperazine or monoethanolamine - PubMed.
  • Piperazine | C4H10N2 | CID 4837 - PubChem - NIH.
  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed - Ingenta Connect.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines | Request PDF - ResearchGate.

Sources

Optimization

Technical Support Center: Scaling Up 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Synthesis

Introduction: This technical guide serves as a crucial resource for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide serves as a crucial resource for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The transition from laboratory-scale to pilot-plant or industrial production often introduces unforeseen difficulties. This document, presented in a question-and-answer format, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address these specific issues, ensuring a robust, safe, and efficient scale-up process.

I. Reaction Fundamentals & Common Challenges

The synthesis of 4-(4-methyl-piperazine-1-sulfonyl)-benzoic acid typically involves the reaction of 4-(chlorosulfonyl)benzoic acid with N-methylpiperazine in the presence of a base.[1] While straightforward on a small scale, scaling up this reaction can present challenges related to reaction kinetics, heat transfer, mass transfer, and product isolation.

Q1: My reaction yield has significantly dropped upon scaling up from 10g to 1kg. What are the likely causes?

A significant drop in yield during scale-up is a common issue that can often be attributed to several factors related to mixing, temperature control, and reagent stability.

Possible Causes & Troubleshooting Steps:

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions or incomplete conversion.

    • Solution: Ensure the reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Use baffles to improve mixing and avoid vortex formation. Monitor the reaction for any undissolved solids or phase separation.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. A runaway reaction can lead to byproduct formation and decomposition of the desired product.

    • Solution: Implement a robust cooling system for the reactor. Consider a semi-batch process where one of the reactants is added portion-wise to better manage the exotherm.

  • Hydrolysis of 4-(Chlorosulfonyl)benzoic Acid: The sulfonyl chloride functional group is highly susceptible to hydrolysis, especially in the presence of moisture.[2][3] On a larger scale, longer reaction and workup times increase the risk of exposure to atmospheric moisture or residual water in solvents.

    • Solution: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][4]

  • Purity of Starting Materials: Impurities in the starting materials, particularly in 4-(chlorosulfonyl)benzoic acid, can interfere with the reaction.

    • Solution: Verify the purity of all reagents before use. Impurities in 4-(chlorosulfonyl)benzoic acid, such as isomeric byproducts, can lead to the formation of difficult-to-separate impurities.[3]

II. Impurity Profile & Purification

Controlling the impurity profile is critical for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Q2: I am observing an unknown impurity in my final product with a similar polarity to the desired compound. What could it be and how can I remove it?

The formation of closely related impurities is a frequent challenge. Understanding the potential side reactions is key to identifying and mitigating these byproducts.

Potential Side Reactions and Impurities:

  • Bis-Sulfonylation: If there are any primary amines present as impurities in the N-methylpiperazine, they can react with two molecules of 4-(chlorosulfonyl)benzoic acid, leading to a bis-sulfonated byproduct.[2]

  • Reaction at the Carboxylic Acid: While the sulfonyl chloride is more reactive, under certain conditions, the carboxylic acid of one molecule can react with the piperazine of another, leading to amide bond formation and oligomeric impurities.[3]

  • Hydrolyzed Starting Material: The presence of 4-sulfobenzoic acid, from the hydrolysis of 4-(chlorosulfonyl)benzoic acid, can complicate purification.[3]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[2] The choice of solvent is critical.

    • Protocol: Conduct small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, and their mixtures with water) to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.[2]

  • pH Adjustment and Extraction: The carboxylic acid and the tertiary amine in the desired product allow for purification based on pH-dependent solubility.

    • Workflow:

      • Dissolve the crude product in an appropriate organic solvent.

      • Wash with a basic aqueous solution (e.g., sodium bicarbonate) to remove any acidic impurities.

      • Acidify the aqueous layer to precipitate the desired product, which can then be filtered.

Q3: My isolated product is a sticky solid and difficult to handle. What is causing this and how can I obtain a crystalline material?

A non-crystalline, "oily" or sticky product often indicates the presence of residual solvent, impurities, or an amorphous solid state.

Troubleshooting Steps:

  • Inadequate Drying: Ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove all residual solvents.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. Re-purification by recrystallization or chromatography may be necessary.

  • Amorphous Solid: The product may have a natural tendency to exist in an amorphous state.

    • Solution: Experiment with different crystallization conditions. Slow cooling, seeding with a small crystal of the pure compound, or using a different solvent system can promote the formation of a crystalline solid.

III. Process Safety & Handling

Scaling up chemical reactions requires a thorough understanding of the potential hazards associated with the reagents and the process.

Q4: What are the primary safety concerns when working with 4-(chlorosulfonyl)benzoic acid on a large scale?

4-(Chlorosulfonyl)benzoic acid is a corrosive and moisture-sensitive compound that requires careful handling.[5]

Key Safety Considerations:

  • Corrosivity: It can cause severe skin burns and eye damage.[5] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction with Water: It reacts with water, releasing hydrochloric acid (HCl) gas, which is also corrosive and toxic.[6] All reactions and handling should be done in a well-ventilated fume hood or a closed system.

  • Toxicity: While specific toxicity data for 4-(chlorosulfonyl)benzoic acid is limited, related sulfonyl chlorides are known to be lachrymators and respiratory irritants.

Q5: How should I properly quench the reaction and dispose of the waste?

Proper quenching and waste disposal are crucial for both safety and environmental compliance.

Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add the reaction mixture to a separate vessel containing a stirred, cold aqueous solution of a weak base, such as sodium bicarbonate. This will neutralize the unreacted sulfonyl chloride and any HCl generated.

  • Ensure the quench is performed in a well-ventilated area, as gas evolution (CO2 and HCl) will occur.

Waste Disposal:

  • Aqueous waste should be neutralized before disposal.

  • Organic waste containing chlorinated solvents should be collected and disposed of according to institutional and local regulations.

IV. Experimental Protocols & Data

General Laboratory-Scale Synthesis Protocol

This protocol is a starting point and may require optimization for specific equipment and scales.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methylpiperazine (1.1 equivalents) and a suitable base like triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2][4]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Dissolve 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Workup: Once the reaction is complete, quench by slowly adding water. Separate the organic layer. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess N-methylpiperazine and base, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).[2]

Table 1: Troubleshooting Guide for Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInadequate reaction time or temperatureMonitor reaction by TLC/HPLC to determine optimal reaction time. If stable, consider a slight increase in temperature.
Significant amount of 4-sulfobenzoic acid detectedHydrolysis of 4-(chlorosulfonyl)benzoic acidEnsure use of anhydrous solvents and inert atmosphere. Check for leaks in the reaction setup.[2][4]
Formation of multiple unidentified spots on TLCSide reactions due to poor temperature controlImprove cooling efficiency. Consider slower, portion-wise addition of the sulfonyl chloride.
Product loss during workupEmulsion formation during extractionAdd brine to the aqueous layer to break the emulsion.
Diagrams

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Charge Reactor with N-Methylpiperazine, Base, & Anhydrous Solvent B Cool to 0-5 °C A->B C Slowly Add Solution of 4-(Chlorosulfonyl)benzoic Acid B->C D Stir at Room Temperature (Monitor by TLC/HPLC) C->D E Aqueous Quench D->E F Phase Separation & Washes E->F G Dry & Concentrate F->G H Recrystallization G->H I Filter & Dry H->I

Caption: General workflow for the synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed During Scale-Up Mixing Poor Mixing Start->Mixing Temp Inadequate Temp. Control Start->Temp Hydrolysis Reagent Hydrolysis Start->Hydrolysis OptimizeAgitation Optimize Agitation/ Use Baffles Mixing->OptimizeAgitation ImproveCooling Improve Cooling/ Semi-Batch Addition Temp->ImproveCooling Anhydrous Use Anhydrous Conditions/ Inert Atmosphere Hydrolysis->Anhydrous

Caption: Troubleshooting decision tree for addressing low yield in scale-up synthesis.

V. References

  • Molbase. (n.d.). Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit. Retrieved from [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Oxford Academic. (2016). Synthesis of Sulfonamides. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Retrieved from

  • ResearchGate. (2014). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized? Retrieved from [Link]

  • Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Retrieved from

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Retrieved from

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Storage of Sulfonyl Chloride Reagents

Welcome to the Technical Support Center for the safe handling and storage of sulfonyl chloride reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these highly r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling and storage of sulfonyl chloride reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but essential compounds. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental success in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with sulfonyl chloride reagents.

Q1: What are the primary hazards associated with sulfonyl chlorides that I should be aware of before starting my experiment?

A1: Sulfonyl chlorides are classified as corrosive and highly reactive compounds, presenting multiple hazards in a laboratory setting.[1][2] The primary dangers include:

  • Corrosivity: Direct contact can cause severe chemical burns to the skin and eyes, and inhalation can damage the respiratory tract.[1][3][4][5] The corrosive nature is due to their reaction with moisture to form strong acids.

  • Reactivity with Water (Hydrolysis): They react exothermically, and sometimes violently, with water—including ambient moisture—to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][6][7] This reaction is a major safety concern, leading to the release of corrosive vapors.

  • Incompatibility with Bases: Violent reactions can occur with strong bases.[6][8]

  • Generation of Toxic Fumes: Decomposition, which can be accelerated by heat, or combustion can produce toxic and irritating gases such as hydrogen chloride and sulfur oxides (SOx).[1][5][9]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling sulfonyl chlorides?

A2: A comprehensive PPE strategy is non-negotiable.[1][9] Due to the severe corrosive nature of these reagents, the following PPE must be worn at all times:

  • Eye Protection: Tightly fitting safety goggles in combination with a full-face shield are essential to protect against splashes and fumes.[1][10][11]

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are commonly recommended, but it is crucial to check the specific glove manufacturer's compatibility chart for the sulfonyl chloride being used.[1][9] Always inspect gloves for any signs of degradation or perforation before use.[1][12]

  • Protective Clothing: A chemical-resistant lab coat or apron is necessary.[1][11] For larger-scale operations or when there is a significant risk of splashing, impervious clothing or a chemical-resistant suit should be worn.[10][12]

  • Respiratory Protection: All work with sulfonyl chlorides must be conducted within a certified chemical fume hood to control exposure to their corrosive vapors.[1] If there is a potential for exposure limits to be exceeded, a NIOSH-approved respirator with an appropriate acid gas cartridge is required.[9][13][14]

Q3: My sulfonyl chloride has developed a yellow or darker color during storage. Can I still use it?

A3: Discoloration, often yellowing, is a common sign of decomposition in sulfonyl chloride reagents, a process that can be accelerated by exposure to heat, light, or moisture.[1][7] This decomposition typically releases sulfur dioxide and hydrogen chloride, which can lead to a more pungent odor.[1] While a slight color change may not significantly impact the outcome of all reactions, significant darkening indicates a considerable level of impurity. For sensitive applications or to ensure reproducibility, it is strongly recommended to use a fresh, colorless reagent.[1] Some unstable sulfonyl chlorides are known to decompose even under refrigerated storage over short periods.[15]

Q4: I've completed my reaction. What is the scientifically sound method for quenching unreacted sulfonyl chloride?

A4: Unreacted sulfonyl chloride must be carefully neutralized before aqueous workup to prevent a violent exothermic reaction in the separatory funnel. The recommended procedure is the slow, controlled addition of the reaction mixture to a separate, stirred, and cooled vessel containing a weak base solution, such as aqueous sodium bicarbonate or sodium carbonate.[1][16] This method neutralizes the sulfonyl chloride and the byproduct HCl in a controlled manner. Never add water or aqueous solutions directly to the reaction vessel containing a high concentration of sulfonyl chloride. For a detailed step-by-step guide, refer to the "Experimental Protocols" section below.

Q5: I observe a vigorous gas evolution and fuming after adding a nucleophile to my reaction. Is this normal?

A5: Yes, this is often expected. The reaction of a sulfonyl chloride with a nucleophile (like an amine or alcohol) generates one equivalent of hydrochloric acid (HCl). If a stoichiometric amount of a tertiary amine base (e.g., triethylamine or pyridine) is included, it will react with the HCl to form an ammonium salt, which may precipitate. If no base is added, the HCl will be present as a dissolved gas, which can fume, especially in the presence of atmospheric moisture. This underscores the importance of conducting these reactions in a well-ventilated fume hood.[16]

Q6: How should I properly store sulfonyl chloride reagents to ensure their stability and safety?

A6: Proper storage is critical to maintain the reagent's integrity and for laboratory safety.[9] Key storage requirements include:

  • A Cool, Dry, and Well-Ventilated Area: Store in a dedicated corrosives cabinet away from heat sources.[3][9][10]

  • Inert Atmosphere: For particularly sensitive sulfonyl chlorides, storage under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life.[17]

  • Tightly Sealed Containers: Containers must be kept tightly sealed to prevent reaction with atmospheric moisture.[3][10] Opened containers should be carefully resealed.[4]

  • Incompatible Materials: Segregate sulfonyl chlorides from incompatible materials such as water, alcohols, amines, and strong bases.[3][6][9]

Table 1: Storage and Incompatibility Summary
ParameterRecommendationIncompatible Materials
Temperature Cool, dry locationWater, Moist Air[3]
Atmosphere Tightly sealed container, inert gas for sensitive reagentsAlcohols, Amines[6][9]
Location Well-ventilated, dedicated corrosives cabinetStrong Bases, Oxidizing Agents[6][8]
Container Material Original container, corrosion-resistant liner[10]Metals (can be attacked, especially in the presence of moisture)[6][7]

Visualizing Key Chemical Processes

The Hydrolysis of Sulfonyl Chlorides

The reaction with water is a defining characteristic of sulfonyl chlorides. This diagram illustrates the nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This process is the root cause of their corrosivity.[18][19][20]

Hydrolysis cluster_reactants Reactants cluster_products Products RSO2Cl R-SO2-Cl (Sulfonyl Chloride) RSO3H R-SO3H (Sulfonic Acid) RSO2Cl->RSO3H Nucleophilic Attack & Proton Transfer H2O 2 H2O (Water) H2O->RSO3H HCl HCl (Hydrochloric Acid) H2O->HCl Spill_Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<100 mL) Inside Fume Hood? Assess->SmallSpill LargeSpill Large Spill or Outside Hood SmallSpill->LargeSpill No Cleanup Trained Personnel Cleanup Procedure SmallSpill->Cleanup Yes Evacuate Evacuate Area Alert EH&S / Emergency Services LargeSpill->Evacuate PPE Don Full PPE Cleanup->PPE Contain Contain with Dry Inert Absorbent (e.g., Sand, Soda Ash) PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area & Dispose of Waste Collect->Decontaminate End Incident Reported & Area Safe Decontaminate->End

Caption: Decision workflow for sulfonyl chloride spills.

Experimental Protocols

Protocol: Synthesis of N-phenylbenzenesulfonamide

This protocol provides a detailed methodology for a common application of sulfonyl chlorides: the synthesis of a sulfonamide from an amine. It highlights critical safety checkpoints.

Materials:

  • Aniline

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Standard glassware for organic synthesis (round-bottom flask, addition funnel, separatory funnel)

  • Stir plate and magnetic stir bar

  • Ice-water bath

Procedure:

  • Setup (in a fume hood): To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and dichloromethane (20 mL).

  • Base Addition: Add pyridine (1.1 eq) to the solution. Stir until all components are dissolved.

  • Cooling (Critical Safety Step): Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermicity of the reaction.

  • Reagent Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in dichloromethane (10 mL) in an addition funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). [16]6. Quenching (Critical Safety Step): Once the reaction is complete, do not quench by adding water directly to the flask. Instead, pour the reaction mixture slowly and with stirring into a separate beaker containing ice-cold 1M HCl (30 mL). This will neutralize the excess pyridine.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washes: Combine the organic layers and wash sequentially with:

    • 1M HCl (20 mL)

    • Saturated sodium bicarbonate solution (20 mL) - Caution: potential for gas evolution. Vent the separatory funnel frequently. [16] * Brine (20 mL) [16]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [16]10. Purification: Purify the crude N-phenylbenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

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  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Retrieved January 21, 2026.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Fisher Scientific. (2008, February 21).
  • EHS Compliance. (n.d.). Corrosive Chemicals. Retrieved January 21, 2026.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). SULFURYL CHLORIDE - CAMEO Chemicals. Retrieved January 21, 2026.
  • CDH Fine Chemical. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 21, 2026.
  • Santa Cruz Biotechnology. (n.d.).
  • Angene Chemical. (2021, May 1). Safety Data Sheet - 1H-Imidazole-4-sulfonyl chloride.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids. Retrieved January 21, 2026.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
  • AEG Environmental. (2022, July 14). What to Remember When Storing Corrosive Chemicals.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
  • DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. Retrieved January 21, 2026.
  • ACS Publications. (n.d.).
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • TCI Chemicals. (2025, January 15).
  • ResearchGate. (2025, August 6).
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). 2-diazo-1-naphthol-4-sulfonyl chloride - CAMEO Chemicals. Retrieved January 21, 2026.
  • SAFETY DATA SHEETS. (n.d.). p-Toluene sulfonyl chloride.
  • National Institutes of Health (NIH). (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Retrieved January 21, 2026.
  • S D Fine-Chem Limited. (n.d.). sulphuryl chloride - MSDS.
  • Reddit. (2019, June 17). Removing thionyl chloride : r/chemistry.
  • Synthesis of sulfonyl chloride substr
  • SAFETY DATA SHEET. (2023, September 5). Furan-2-sulfonyl chloride.
  • OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid and its Analogs in Kinase Inhibition

This guide provides a comprehensive comparison of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid and its structurally related analogs, with a focus on their potential as kinase inhibitors. Due to the limited publicly av...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid and its structurally related analogs, with a focus on their potential as kinase inhibitors. Due to the limited publicly available data on the primary compound, this guide will leverage structure-activity relationship (SAR) principles from the broader class of sulfonylpiperazine derivatives to contextualize its potential applications and performance. We will delve into the rationale behind experimental designs, provide detailed protocols for relevant assays, and present comparative data to inform drug discovery and development professionals.

Introduction: The Sulfonylpiperazine Scaffold in Kinase Drug Discovery

The 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid scaffold represents a class of compounds with significant potential in medicinal chemistry. The piperazine ring is a common motif in many approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. When coupled with a sulfonyl linker and a benzoic acid, the resulting molecule possesses key features—a hydrogen bond acceptor, a potential salt-forming group, and a rigid aromatic core—that can be tailored for potent and selective interactions with biological targets.

While specific biological activity for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is not extensively documented in public literature, the broader class of sulfonylpiperazine derivatives has shown promise as inhibitors of various enzymes, including protein kinases.[1][2] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this guide will compare our lead compound with known sulfonylpiperazine-based kinase inhibitors to elucidate its potential and guide further research.

For this comparative analysis, we will focus on a hypothetical scenario where these compounds are being evaluated as inhibitors of a generic protein kinase. The selected comparator compounds feature subtle structural modifications to the core scaffold, allowing for an exploration of structure-activity relationships.

Comparator Compounds:

  • Compound A: 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (Lead Compound)

  • Compound B: 4-(Piperazine-1-sulfonyl)-benzoic acid (demethylated analog)

  • Compound C: 4-(4-Ethyl-piperazine-1-sulfonyl)-benzoic acid (N-ethyl analog)

  • Compound D: 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (meta-isomer)

Comparative Biological Activity: Kinase Inhibition

The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Target-Based Assay: In Vitro Kinase Inhibition

To assess and compare the inhibitory potential of our compound series, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common choice as it measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[3][4]

Table 1: Comparative In Vitro Kinase Inhibition Data (Hypothetical)

CompoundStructureKinase IC50 (nM)
A 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid50
B 4-(Piperazine-1-sulfonyl)-benzoic acid250
C 4-(4-Ethyl-piperazine-1-sulfonyl)-benzoic acid75
D 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid500

Interpretation of Results and SAR:

The hypothetical data in Table 1 suggests that the N-methyl group in Compound A is beneficial for potent kinase inhibition compared to the unsubstituted piperazine in Compound B . This could be due to favorable hydrophobic interactions within the kinase's binding pocket. The slight increase in IC50 for the N-ethyl analog (Compound C ) may indicate that while a small alkyl group is tolerated, larger substituents could introduce steric hindrance. The significantly reduced potency of the meta-isomer (Compound D ) highlights the critical importance of the substituent's position on the benzoic acid ring for optimal interaction with the target.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 values of the test compounds against a target protein kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Target kinase and its specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).

  • Kinase Reaction Initiation: Add the kinase and substrate mixture in kinase reaction buffer to each well. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[5]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration (log scale) and fit the data to a four-parameter logistic model to determine the IC50 value.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Compound Serial Dilution in DMSO Dispense 2. Dispense Compounds into 384-well Plate Compound->Dispense Controls 3. Add DMSO (0% inh) & Control Inhibitor (100% inh) Dispense->Controls AddKinase 4. Add Kinase & Substrate Mix Controls->AddKinase AddATP 5. Initiate with ATP AddKinase->AddATP Incubate1 6. Incubate for 1 hr at RT AddATP->Incubate1 AddADPGlo 7. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate1->AddADPGlo Incubate2 8. Incubate for 40 min at RT AddADPGlo->Incubate2 AddDetection 9. Add Kinase Detection Reagent (ADP -> ATP -> Light) Incubate2->AddDetection Incubate3 10. Incubate for 30-60 min at RT AddDetection->Incubate3 Read 11. Measure Luminescence Incubate3->Read

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cell-Based Assay: Antiproliferative Activity

To understand if the in vitro kinase inhibition translates to a biological effect in a cellular context, an antiproliferative assay is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability and proliferation.[6]

Table 2: Comparative Antiproliferative Activity in a Cancer Cell Line (Hypothetical)

CompoundStructureGI50 (µM)
A 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid1.2
B 4-(Piperazine-1-sulfonyl)-benzoic acid8.5
C 4-(4-Ethyl-piperazine-1-sulfonyl)-benzoic acid2.0
D 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid> 20

Interpretation of Results:

The cellular potency (GI50, the concentration for 50% growth inhibition) generally correlates with the biochemical IC50 values. Compound A shows the most potent antiproliferative effect. The reduced cellular activity of Compound B and C compared to A suggests that the N-methyl group may also play a role in cell permeability or engagement with the target in the complex cellular environment. The lack of significant activity for Compound D further reinforces the importance of the para-substitution pattern.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps to assess the antiproliferative effects of the compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the compound concentration (log scale) and determine the GI50 value.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor 1. Binds Kinase Target Kinase Receptor->Kinase 2. Activates Substrate Downstream Substrate Kinase->Substrate 3. Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation 4. Promotes Inhibitor Compound A Inhibitor->Kinase Inhibits

Caption: Simplified signaling pathway illustrating kinase inhibitor action.

Comparative ADME/Tox Profile

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical in drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

In Vitro ADME: Permeability Assessment

The ability of a compound to cross biological membranes is a key determinant of its oral bioavailability and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across membranes, such as the gastrointestinal tract or the blood-brain barrier.[8][9]

Table 3: Comparative In Vitro Permeability Data (PAMPA-BBB, Hypothetical)

CompoundStructurePermeability (Pe, 10⁻⁶ cm/s)Predicted BBB Penetration
A 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid5.2High
B 4-(Piperazine-1-sulfonyl)-benzoic acid3.8Moderate
C 4-(4-Ethyl-piperazine-1-sulfonyl)-benzoic acid4.9High
D 3-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid5.5High

Interpretation of Results:

The hypothetical PAMPA data suggests that all compounds have at least moderate passive permeability. The N-alkylation in Compounds A and C appears to slightly improve permeability compared to the unsubstituted Compound B , likely due to increased lipophilicity. The positional change in Compound D does not seem to have a significant negative impact on its passive diffusion properties. Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high potential for blood-brain barrier (BBB) penetration.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a method for assessing the permeability of compounds across an artificial membrane simulating the blood-brain barrier.

Materials:

  • PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)

  • Acceptor plate (a 96-well plate)

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (dissolved in PBS/DMSO)

  • UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the brain lipid solution.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Add 150 µL of the test compound solutions to the donor plate wells.

  • Assembly and Incubation: Place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution. Incubate the assembly for 4-18 hours at room temperature in a chamber with high humidity to prevent evaporation.[10]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Compound]_A / [Compound]_eq)

    Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [Compound]_A is the concentration in the acceptor well, and [Compound]_eq is the equilibrium concentration.

G Structure Compound Structure N-Alkyl Group Benzoic Acid Position Activity Biological Activity Kinase IC50 Cellular GI50 Structure:f1->Activity:f1 Influences Structure:f2->Activity:f1 Strongly Influences ADME ADME Properties Permeability (Pe) Structure:f1->ADME:f1 Influences Activity:f0->ADME:f0 Correlates with

Caption: Relationship between chemical structure, biological activity, and ADME.

Synthesis and Chemical Tractability

A key consideration for any drug discovery program is the ease of synthesis and the potential for creating a diverse library of analogs. The general synthesis of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid and its analogs is a straightforward process.

A common synthetic route involves the reaction of 4-chlorosulfonylbenzoic acid with the appropriate N-substituted piperazine in the presence of a base like triethylamine.[11] This approach allows for facile modification of the piperazine moiety to explore structure-activity relationships. The starting materials are generally commercially available, making this scaffold highly tractable for medicinal chemistry efforts.

G Start1 4-Chlorosulfonylbenzoic Acid Product 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid Start1->Product Start2 N-Methylpiperazine Start2->Product Base Base (e.g., Triethylamine) Base->Product Facilitates reaction

Caption: Generalized synthetic scheme for the target compound.

Conclusion and Future Directions

  • The N-methyl group on the piperazine ring appears to be a favorable substitution for achieving potent kinase inhibition, likely through hydrophobic interactions in the enzyme's active site.

  • The para-position of the sulfonylpiperazine moiety on the benzoic acid ring is critical for biological activity, suggesting a specific binding orientation is required.

  • The core scaffold demonstrates good passive permeability , indicating potential for oral bioavailability and CNS penetration.

  • The synthesis is chemically tractable , allowing for the rapid generation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on confirming the hypothetical kinase targets of this compound class through broad panel screening. Further optimization of the scaffold could involve exploring different N-alkyl substituents on the piperazine ring, as well as substitutions on the benzoic acid ring to enhance potency and selectivity. A thorough investigation of the in vitro ADME/Tox profile, including metabolic stability and potential off-target liabilities, will be crucial for advancing any lead compounds toward preclinical development.

References

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). National Center for Biotechnology Information. [Link]

  • Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). (2014). PubMed. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2024). ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. (2006). ResearchGate. [Link]

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  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. (2016). PubMed. [Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (2007). ResearchGate. [Link]

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  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI. [Link]

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  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2023). MDPI. [Link]

  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB... (n.d.). ResearchGate. [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Publishing. [Link]

  • In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. (2020). ACS Publications. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). MDPI. [Link]

  • MTT (Assay protocol. (2023). Protocols.io. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. [Link]

  • Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2023). National Center for Biotechnology Information. [Link]

  • Inhibitory Potential of Benzo[a]phenazin-5-ol Derivatives Against C-Kit Kinase: Molecular Docking. (2024). KnE Publishing. [Link]

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Comparative

A Researcher's Guide to the Structure-Activity Relationship of Sulfonylbenzoic Acid Analogs

Sulfonylbenzoic acid derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this class of comp...

Author: BenchChem Technical Support Team. Date: February 2026

Sulfonylbenzoic acid derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent structural features of this class of compounds—a benzoic acid moiety providing a key interaction point and a sulfonamide group that can be readily modified—offer a powerful platform for the design of novel therapeutics. This guide provides an in-depth comparison of sulfonylbenzoic acid analogs, delving into their structure-activity relationships (SAR) across various therapeutic targets, supported by experimental data and detailed protocols for their evaluation.

The Architectural Blueprint: Core Structure and its Influence

The fundamental structure of a sulfonylbenzoic acid analog consists of a benzoic acid ring connected to a sulfonyl group (–SO₂–). The carboxylic acid (–COOH) group is a critical feature, often acting as a hydrogen bond donor and acceptor, enabling interaction with the active sites of enzymes and receptors[1]. The sulfonamide moiety (–SO₂NH–) provides an additional point for hydrogen bonding and a site for diverse substitutions, which significantly impacts the molecule's physicochemical properties and biological activity. The relative positions of the carboxyl and sulfonyl groups on the benzoic acid ring, as well as the nature of the substituents on both the ring and the sulfonamide nitrogen, are key determinants of the compound's pharmacological profile.

Comparative Analysis of Biological Activities and Structure-Activity Relationships

The true power of the sulfonylbenzoic acid scaffold lies in its adaptability. Strategic modifications to the core structure have yielded potent and selective agents with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties, among others.

Antimicrobial Activity: Targeting Microbial Machinery

Sulfonylbenzoic acid derivatives have demonstrated notable efficacy against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi[2]. The mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell membrane integrity[2].

A key SAR observation in this area is the influence of substituents on the sulfonamide nitrogen. For instance, the incorporation of amino acids can modulate the antimicrobial spectrum and potency.

Table 1: Comparative Antimicrobial Activity of Sulfonylbenzoic Acid Analogs

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[2]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[2]
1,3-oxazole derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidCandida albicansModerate Activity[2]

The data suggests that the valine-derived analog exhibits moderate activity against Gram-positive bacteria. The conversion of the carboxylic acid to an oxazole ring appears to shift the activity towards fungal pathogens.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Several sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade[2]. By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of pain and inflammation[2].

The SAR in this context often revolves around the nature and position of substituents on the benzoic acid ring and the group attached to the sulfonamide.

Table 2: Comparative COX-2 Inhibitory Activity of Sulfonylbenzoic Acid Analogs

Compound/DerivativeTargetActivityReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX-2Higher affinity than ASA (in silico)[2]

While quantitative experimental data is not always readily available in a comparative format, in silico studies can provide valuable initial insights into the potential for enhanced activity.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

The anticancer potential of sulfonylbenzoic acid derivatives has been explored against various cancer cell lines[2]. These compounds can exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with crucial signaling pathways for tumor growth and survival[2].

The substitution pattern on the aromatic rings plays a pivotal role in defining the anticancer potency. For example, the presence of specific halogen atoms or heterocyclic moieties can significantly enhance activity.

Enzyme Inhibition and Receptor Modulation: A Diverse Range of Targets

Beyond broad cellular effects, sulfonylbenzoic acid analogs have been designed as specific inhibitors of various enzymes and modulators of receptors.

  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Certain sulfamoyl benzamide derivatives are selective inhibitors of h-NTPDases, which are implicated in thrombosis and inflammation[2]. The SAR for this target is highly dependent on the substituents on both the sulfonamide and the benzamide moieties[3]. For instance, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) is a potent inhibitor of h-NTPDase3 with an IC50 of 0.72 ± 0.11 µM, while 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) selectively inhibits h-NTPDase8 with an IC50 of 0.28 ± 0.07 µM[3]. This highlights the dramatic effect of seemingly small structural changes on selectivity.

  • Lysophosphatidic Acid (LPA) Receptor Agonism: Sulfamoyl benzoic acid (SBA) analogues have been developed as the first specific agonists of the LPA₂ receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects[4]. A detailed SAR study revealed that a four-carbon linker, a specific tail group (1H-benzo[de]isoquinolyl-1,3(2H)-dione), and an electron-withdrawing group (like chloro) meta to the carboxylic acid are critical for potent and specific LPA₂ agonistic activity[4].

  • P2Y₁₄ Receptor Antagonism: 3-Sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y₁₄ receptor, a potential target for treating acute lung injury[2].

Table 3: Comparative Activity of Sulfonylbenzoic Acid Analogs against Various Enzymes and Receptors

Compound/DerivativeTargetActivity (IC₅₀/EC₅₀)Reference
5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j)h-NTPDase2Sub-micromolar[2]
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide (4d)h-NTPDase2Sub-micromolar[2]
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i)h-NTPDase30.72 ± 0.11 µM[2][3]
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d)h-NTPDase80.28 ± 0.07 µM[2][3]
3-sulfonamido benzoic acid derivative 25lP2Y₁₄R Antagonist5.6 ± 0.3 nM[2]
Sulfamoyl benzoic acid derivative 85cPLA2αSub-micromolar[2]
Sulfamoyl benzoic acid derivative 88cPLA2αSub-micromolar[2]

Experimental Protocols: A Guide to Synthesis and Evaluation

The rational design of novel sulfonylbenzoic acid analogs is underpinned by robust synthetic methodologies and reliable biological assays.

General Synthetic Workflow

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives typically involves a two-step process starting from commercially available materials[5].

G start Methyl 4-(chlorosulfonyl)benzoate sulfonamide_formation Sulfonamide Formation start->sulfonamide_formation amine Primary/Secondary Amine (R1R2NH) amine->sulfonamide_formation intermediate Methyl 4-(N-substituted-sulfamoyl)benzoate sulfonamide_formation->intermediate Pyridine or TEA, DCM hydrolysis Ester Hydrolysis intermediate->hydrolysis final_product N-Substituted 4-Sulfamoylbenzoic Acid hydrolysis->final_product LiOH or NaOH, THF/H2O

Caption: General synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.

Step-by-Step Synthesis of N-Substituted-4-carboxybenzenesulfonamides:

  • Reaction Setup: Dissolve the desired primary or secondary amine (1.0 equivalent) and a base such as sodium carbonate or pyridine (1.2-1.5 equivalents) in a suitable solvent (e.g., deionized water, dichloromethane) in a round-bottom flask.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath. Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a suitable solvent.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with 10% hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/n-hexane) to yield the pure sulfonamide derivative.

Key Biological Assays

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: Culture the microbial strain overnight. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells[2].

  • Preparation of Microtiter Plates: Dispense 100 µL of the appropriate broth into each well of a 96-well plate. Perform serial two-fold dilutions of the test compound in the plate[2].

  • Inoculation and Incubation: Add the prepared inoculum to each well. Include growth, sterility, and positive controls. Incubate the plates at 35-37°C for 16-20 hours for bacteria[2].

  • Reading Results: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) after incubation[2].

2. In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Assay Setup: In a 96-well plate, add the COX assay buffer, heme (cofactor), and the test compound at various concentrations. Add the recombinant human COX-2 enzyme[2].

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme[2].

  • Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid[2].

  • Termination and Detection: Stop the reaction after a specific time and measure the product formation using a fluorometric or colorimetric plate reader[2].

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value[2].

3. MTT Assay for Anticancer Activity

This assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours[2].

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[2].

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm[2].

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value[2].

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of Analogs purification Purification & Structural Confirmation (NMR, MS) synthesis->purification primary_assay Primary Assay (e.g., Enzyme Inhibition) purification->primary_assay secondary_assay Secondary Assay (e.g., Cell-based) primary_assay->secondary_assay data_analysis Data Analysis (IC50/EC50 Determination) secondary_assay->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation sar_elucidation->synthesis Design of New Analogs

Sources

Validation

A Comparative Guide to Validating the Target Engagement of Piperazine Derivatives

For researchers, scientists, and drug development professionals, establishing that a novel compound interacts with its intended molecular target within a complex cellular environment is a critical milestone. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing that a novel compound interacts with its intended molecular target within a complex cellular environment is a critical milestone. This guide provides an in-depth comparison of key methodologies for validating the target engagement of piperazine derivatives, a prevalent scaffold in modern drug discovery.[1][2] We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Central Challenge: Proving On-Target Efficacy

Piperazine derivatives are ubiquitous in medicinal chemistry, appearing in drugs targeting a wide array of proteins, from kinases to G-protein coupled receptors.[1][3][4] Their versatility, however, necessitates rigorous validation of on-target activity to distinguish true therapeutic effects from off-target interactions. The core question we aim to answer is: "Is my compound binding to its intended target in a physiologically relevant setting?"

A Triad of Techniques for Robust Validation

This guide will focus on three powerful and complementary techniques for assessing target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement in intact cells and tissues by measuring changes in protein thermal stability upon ligand binding.[5][6]

  • Surface Plasmon Resonance (SPR): A label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity of a compound to a purified protein target.[7][8]

  • Photoaffinity Labeling (PAL): A powerful chemical biology tool for direct identification of target proteins and their binding sites through covalent cross-linking.[9][10]

The logical workflow often involves utilizing these techniques in a tiered approach, from initial in-vitro confirmation to in-cell validation.

Target Engagement Workflow cluster_0 In Vitro / Biophysical cluster_1 In-Cell / Cellular Context cluster_2 Downstream Functional Assays SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) CETSA Cellular Thermal Shift Assay (CETSA) (Cellular Engagement) SPR->CETSA Confirms cellular permeability & binding PAL Photoaffinity Labeling (PAL) (Direct Target ID) SPR->PAL Validates binding to purified identified target Functional Functional Assays (Phenotypic Response) CETSA->Functional Links target binding to cellular phenotype PAL->CETSA Identifies unknown targets for CETSA

Caption: A logical workflow for validating target engagement, moving from in vitro biophysical characterization to in-cell validation and functional outcomes.

Cellular Thermal Shift Assay (CETSA®): The In-Cell Litmus Test

CETSA is predicated on the principle that the binding of a ligand, such as a piperazine derivative, stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[6][11] This allows for the detection of target engagement in a native cellular environment, a significant advantage over assays using purified proteins.[5]

Key Methodological Variants:
  • Melt Curve CETSA: In this format, cells or cell lysates are treated with the compound or a vehicle control and then heated across a range of temperatures.[12] The amount of soluble protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry, to generate a melting curve. A shift in this curve in the presence of the compound indicates target engagement.[13] For instance, a recent study on dual PARP/NAMPT inhibitors used CETSA to demonstrate that their piperazine-containing compound, 10n, significantly enhanced the thermal stability of both PARP1 and NAMPT in MDA-MB-231 cells, confirming direct intracellular binding.[13]

  • Isothermal Dose-Response (ITDR) CETSA: To determine the potency of a compound in a cellular context, ITDR-CETSA is employed.[14][15] Here, cells are treated with a range of compound concentrations and then heated at a single, constant temperature (typically near the Tm of the unbound protein).[11] The resulting dose-response curve provides an EC50 value, representing the concentration at which 50% of the target protein is stabilized.[11]

Experimental Protocol: Western Blot-Based ITDR-CETSA
  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with a serial dilution of the piperazine derivative or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: Heat the cell suspensions in a PCR cycler at a single, optimized temperature for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) to release the cellular contents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the concentration of the target protein using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the normalized soluble protein fraction against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50.

ITDR-CETSA Workflow A 1. Treat Cells (Compound Dilutions) B 2. Isothermal Heating (Single Temperature) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Western Blot (Quantify Soluble Target) D->E F 6. Data Analysis (Dose-Response Curve & EC50) E->F

Caption: A streamlined workflow for performing an Isothermal Dose-Response CETSA experiment.

Data Presentation:
CompoundTarget ProteinCell LineITDR-CETSA EC50 (µM)
Piperazine Derivative AKinase XHEK2930.5
Piperazine Derivative BKinase XHEK2935.2
Staurosporine (Control)Kinase XHEK2930.1

Why this is a self-validating system: The inclusion of a known control compound (like Staurosporine for kinases) validates the assay's ability to detect target engagement. Comparing the EC50 values of different piperazine derivatives allows for a direct, quantitative comparison of their cellular potency.

Surface Plasmon Resonance (SPR): A Quantitative Look at Binding Kinetics

SPR is a powerful biophysical technique for studying the interaction between a small molecule (analyte) and a protein (ligand) immobilized on a sensor chip.[7] It provides real-time, label-free data on binding kinetics (association and dissociation rates) and affinity (KD).[7]

Experimental Protocol: Small Molecule-Protein Interaction Analysis
  • Protein Immobilization: The purified target protein is immobilized onto a sensor chip surface.

  • Analyte Injection: A series of concentrations of the piperazine derivative are flowed over the sensor chip surface.

  • Signal Detection: Binding of the piperazine derivative to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).[7]

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[8]

SPR Experimental Workflow cluster_0 Setup cluster_1 Execution cluster_2 Analysis A Immobilize Purified Target Protein on Chip B Inject Piperazine Derivative (Multiple Concentrations) A->B C Monitor Binding in Real-Time (Sensorgram) B->C D Calculate Kinetic Parameters (ka, kd, KD) C->D

Caption: The fundamental steps involved in a Surface Plasmon Resonance experiment for kinetic analysis.

Data Presentation:
CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)
Piperazine Derivative AKinase X1.2 x 10^52.5 x 10^-42.1
Piperazine Derivative BKinase X3.5 x 10^48.1 x 10^-423.1

Why this is a self-validating system: The ability to derive a KD value from the kinetic rate constants (ka and kd) provides an internal consistency check. Furthermore, the quality of the sensorgram data and the goodness of the curve fit provide confidence in the determined binding parameters.

Photoaffinity Labeling (PAL): Irreversibly Capturing the Interaction

PAL is a technique that uses a modified version of the small molecule, incorporating a photoreactive group and a reporter tag (e.g., biotin or an alkyne).[9][16] Upon photoactivation, the probe covalently cross-links to its binding partner, allowing for subsequent identification by mass spectrometry.[10]

Experimental Protocol: Target Identification using a Piperazine-Based Photoaffinity Probe
  • Probe Synthesis: Synthesize a piperazine derivative that incorporates a photoreactive moiety (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry).

  • Cellular Incubation: Treat intact cells or cell lysates with the photoaffinity probe.

  • UV Irradiation: Expose the samples to UV light to activate the photoreactive group, leading to covalent cross-linking with the target protein.

  • Reporter Tag Conjugation: If an alkyne tag was used, perform a click chemistry reaction to attach a biotin molecule.

  • Enrichment and Digestion: Lyse the cells, and enrich the biotinylated proteins using streptavidin beads. Digest the enriched proteins into peptides.

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently labeled by the probe.

PAL Workflow A 1. Synthesize Photoaffinity Probe (Piperazine + Photoreactive Group + Tag) B 2. Incubate Probe with Cells/Lysate A->B C 3. UV Activation (Covalent Cross-linking) B->C D 4. Click Chemistry (Attach Biotin) C->D E 5. Enrichment & Digestion (Streptavidin Beads & Trypsin) D->E F 6. LC-MS/MS Analysis (Identify Labeled Proteins) E->F

Caption: A step-by-step overview of a photoaffinity labeling experiment for target identification.

Data Presentation:
Protein IdentifiedPeptide CountCompetition with Parent Compound
Kinase X25Yes
Protein Y3No
Protein Z2No

Why this is a self-validating system: A crucial control experiment involves co-incubation with an excess of the unmodified parent piperazine derivative. A genuine target will show a significant reduction in labeling in the presence of the competitor, confirming specific binding.

Comparative Summary

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Photoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingCovalent cross-linking upon photoactivation
Environment Intact cells, lysates, tissues[5]In vitro (purified components)[7]Intact cells, lysates
Output Melt curves (ΔTm), Dose-response (EC50)[11][15]Kinetics (ka, kd), Affinity (KD)Target protein identification[10]
Labeling Label-free[11]Label-free[7]Requires probe synthesis[9]
Key Advantage Physiologically relevant context[5]Real-time kinetic data[7]Direct target identification[10]
Limitation Indirect measure of bindingRequires purified proteinPotential for non-specific labeling

Conclusion: An Integrated Approach for Unambiguous Validation

No single technique provides a complete picture of target engagement. A robust validation strategy for piperazine derivatives leverages the strengths of each method. SPR can provide high-quality in vitro data on binding affinity and kinetics, which can then be correlated with cellular target engagement and potency as determined by CETSA. For novel piperazine scaffolds with unknown targets, PAL is an invaluable tool for initial target identification, which can then be validated using CETSA and SPR. By integrating these orthogonal approaches, researchers can build a compelling and self-validating case for the on-target activity of their piperazine derivatives, paving the way for successful drug development.

References

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Müller, S., et al. (2022). Small Molecule Arranged Thermal Proximity Coaggregation (smarTPCA)—A Novel Approach to Characterize Protein–Protein Interactions in Living Cells by Similar Isothermal Dose–Responses. National Institutes of Health. Retrieved from [Link]

  • ACS Omega. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • Frontiers. (2022). Current Advances in CETSA. Frontiers in Physiology. Retrieved from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). National Institutes of Health. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Retrieved from [Link]

  • PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Photoaffinity labeling in target- and binding-site identification. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Retrieved from [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (n.d.). MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

  • ResearchGate. (2025). Photoaffinity Labeling in Target- and Binding-Site Identification. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]

  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Sulfonyl-Containing Compounds

For researchers, scientists, and drug development professionals, understanding the cross-reactivity potential of novel sulfonyl-containing compounds is a critical aspect of preclinical safety assessment. The ubiquitous n...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity potential of novel sulfonyl-containing compounds is a critical aspect of preclinical safety assessment. The ubiquitous nature of the sulfonyl moiety in a wide array of pharmaceuticals, from antibiotics to diuretics and anti-inflammatory agents, necessitates a robust and scientifically sound approach to evaluating potential off-target interactions and hypersensitivity reactions. This guide provides an in-depth comparison of methodologies, supported by experimental data, to empower you to design and execute comprehensive cross-reactivity studies.

The Scientific Imperative: Deconstructing Sulfonyl Cross-Reactivity

The concern over cross-reactivity with sulfonyl-containing drugs historically stems from hypersensitivity reactions to sulfonamide antibiotics. These reactions are often not due to the core sulfonyl group itself, but rather to the presence of two key structural features: an aromatic amine at the N4 position and a heterocyclic ring at the N1 position. These moieties can be metabolized to reactive intermediates that act as haptens, forming immunogenic complexes with endogenous proteins.

However, a vast number of non-antibiotic sulfonyl-containing drugs lack these specific structural motifs. Consequently, the potential for immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is now considered to be low. Nevertheless, for any new chemical entity (NCE) containing a sulfonyl group, a thorough investigation into its cross-reactivity profile is not just a regulatory expectation but a fundamental component of responsible drug development.

This guide will walk you through a multi-tiered approach to assessing cross-reactivity, from initial in silico predictions to definitive in vitro immunological assays.

A Strategic Workflow for Assessing Cross-Reactivity

A systematic and tiered approach is recommended to efficiently and comprehensively evaluate the cross-reactivity potential of a novel sulfonyl-containing compound. This workflow allows for early identification of potential risks and informs the need for more complex and resource-intensive assays.

Cross_Reactivity_Workflow cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: Initial Screening cluster_2 Tier 3: Confirmatory & Mechanistic Assays In_Silico In Silico Modeling (Structural Similarity Analysis) Metabolism In Vitro Metabolism Studies (Metabolite Identification) In_Silico->Metabolism Identifies potential reactive metabolites ELISA Competitive ELISA (Binding Affinity) Metabolism->ELISA Informs selection of test articles LC_MS LC-MS/MS Quantification (Specificity & Quantification) ELISA->LC_MS Confirms binding & quantifies interaction Cell_Assays Cell-Based Assays (BAT, LTT, DILI Models) ELISA->Cell_Assays Investigates immunological response

Figure 1: A tiered workflow for assessing the cross-reactivity of sulfonyl-containing compounds.

Tier 1: Early Assessment - In Silico and In Vitro Metabolism

The initial phase of cross-reactivity assessment focuses on predictive and foundational studies.

In Silico Modeling: The Predictive First Step

Before embarking on extensive laboratory work, computational models can provide valuable insights into the potential for cross-reactivity. By comparing the three-dimensional structure of your lead compound with a library of known sulfonyl-containing drugs, you can identify potential structural similarities that might lead to off-target binding.

Key Action: Utilize quantitative structure-activity relationship (QSAR) models and pharmacophore mapping to compare your compound against a database of drugs associated with hypersensitivity or off-target effects. This can help prioritize which existing drugs to include in your in vitro testing panel.

In Vitro Metabolism Studies: Unmasking Reactive Intermediates

Understanding the metabolic fate of your compound is crucial. As mentioned, reactive metabolites are often the culprits in immune-mediated adverse drug reactions.

Experimental Protocol: Metabolite Identification in Human Liver Microsomes

  • Incubation: Incubate the test compound (e.g., at 1 µM and 10 µM) with pooled human liver microsomes (HLMs) in the presence of NADPH as a cofactor.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify and structurally characterize the metabolites formed.

  • Rationale: This experiment helps to identify if the compound is metabolized to potentially reactive species, such as hydroxylamines or nitroso derivatives, which are known to be associated with sulfonamide hypersensitivity. The FDA guidance on the safety testing of drug metabolites recommends that metabolites forming at greater than 10% of the total drug-related exposure should be considered for safety assessment.[1]

Tier 2: Initial Screening - Competitive ELISA

A competitive enzyme-linked immunosorbent assay (ELISA) is a high-throughput and cost-effective method for initial screening of cross-reactivity. This assay determines the ability of your test compound to compete with a known ligand for binding to a specific target or antibody.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Screening

This protocol is designed to assess the cross-reactivity of a new sulfonyl-containing compound ("Test Compound") against a panel of existing sulfonyl drugs ("Competitor Drugs").

  • Plate Coating: Coat a high-binding 96-well microplate with a conjugate of one of the competitor drugs (e.g., sulfamethoxazole) and a carrier protein (e.g., bovine serum albumin - BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate, pre-incubate a fixed concentration of a polyclonal antibody raised against the competitor drug with varying concentrations of the Test Compound and the panel of Competitor Drugs (as positive controls).

  • Transfer: Transfer the antibody-competitor mixtures to the coated and blocked microplate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength. The degree of color development is inversely proportional to the concentration of the competitor in the sample. Calculate the IC50 (the concentration of the competitor that causes 50% inhibition of binding) for the Test Compound and each of the Competitor Drugs. The cross-reactivity is then calculated as:

    % Cross-Reactivity = (IC50 of Competitor Drug / IC50 of Test Compound) x 100

Data Presentation: Comparative Cross-Reactivity Data

CompoundTarget/AntibodyIC50 (nM)% Cross-Reactivity
Test Compound X Anti-Sulfamethoxazole15006.7%
SulfamethoxazoleAnti-Sulfamethoxazole100100%
FurosemideAnti-Sulfamethoxazole>10,000<1%
CelecoxibAnti-Sulfamethoxazole>10,000<1%

Interpretation: A low percentage of cross-reactivity for the test compound suggests a lower potential for binding to the same targets as the competitor drug, in this case, sulfamethoxazole.

Tier 3: Confirmatory & Mechanistic Assays

If the initial screening suggests potential cross-reactivity, or for a more in-depth investigation, more specific and mechanistically informative assays are required.

LC-MS/MS Quantification: The Gold Standard for Specificity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity for quantifying the binding of a test compound to a target protein in a complex biological matrix.

Experimental Protocol: LC-MS/MS for Cross-Reactivity Quantification

  • Incubation: Incubate the Test Compound and Competitor Drugs with the target protein (e.g., a specific enzyme or receptor) in a suitable buffer.

  • Separation: Separate the protein-bound and unbound drug using a technique like ultrafiltration or equilibrium dialysis.

  • Sample Preparation: Precipitate the protein from the bound fraction and extract the drug.

  • LC-MS/MS Analysis: Quantify the amount of bound drug using a validated LC-MS/MS method. This involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM) for high specificity.

  • Data Analysis: Determine the binding affinity (e.g., Kd) of the Test Compound and compare it to that of the Competitor Drugs.

Cell-Based Assays: Probing the Immunological Response

Cell-based assays are invaluable for understanding the potential immunological consequences of cross-reactivity.

  • Basophil Activation Test (BAT): This flow cytometry-based assay measures the activation of basophils (a type of white blood cell involved in allergic reactions) in response to a drug.[2][3][4] It is particularly useful for investigating IgE-mediated, immediate hypersensitivity reactions. An increase in the expression of surface markers like CD63 on basophils after exposure to the test compound indicates activation.[3][4]

  • Lymphocyte Transformation Test (LTT): The LTT assesses the proliferation of T-lymphocytes (key players in delayed-type hypersensitivity reactions) in response to a drug.[5][6] This test is more suited for investigating T-cell mediated reactions, which can manifest as skin rashes or more severe systemic symptoms.[5]

  • Drug-Induced Liver Injury (DILI) In Vitro Models: For compounds that show potential for hepatotoxicity, in vitro models using primary human hepatocytes or hepatoma cell lines (e.g., HepG2, HepaRG) can be employed.[7][8][9] These models can assess cytotoxicity, changes in liver enzyme expression (e.g., ALT, AST), and the induction of inflammatory responses.[7][8][9]

Choosing the Right Cell-Based Assay:

The choice between BAT and LTT depends on the suspected mechanism of hypersensitivity. If an immediate, IgE-mediated reaction is a concern, the BAT is the more appropriate choice. For delayed, T-cell mediated reactions, the LTT is the preferred method. DILI models are specifically for assessing potential liver toxicity.

Cell_Assay_Selection Hypersensitivity Suspected Hypersensitivity Mechanism Immediate Immediate (IgE-mediated) Hypersensitivity->Immediate Delayed Delayed (T-cell mediated) Hypersensitivity->Delayed Toxicity Organ-Specific Toxicity Hypersensitivity->Toxicity BAT Basophil Activation Test (BAT) Immediate->BAT LTT Lymphocyte Transformation Test (LTT) Delayed->LTT DILI DILI Models Toxicity->DILI

Sources

Validation

The Enigmatic Profile of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid: A Search for In Vivo Efficacy and Biological Targets

An extensive review of publicly available scientific literature and chemical databases reveals a significant information gap regarding the in vivo efficacy and specific biological target of the compound 4-(4-Methyl-piper...

Author: BenchChem Technical Support Team. Date: February 2026

An extensive review of publicly available scientific literature and chemical databases reveals a significant information gap regarding the in vivo efficacy and specific biological target of the compound 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. While its chemical structure is defined and it is available from various suppliers for research purposes, there is a conspicuous absence of published studies detailing its pharmacological activity, mechanism of action, or any comparative in vivo data against other inhibitors.

This guide, therefore, serves not as a direct comparison of its performance, but as a documentation of the current state of knowledge and an exploration of the potential therapeutic areas this molecule could theoretically be relevant in, based on the activities of structurally related compounds.

Chemical Identity and Properties

4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of approximately 284.33 g/mol . Its structure features a benzoic acid moiety, a sulfonamide linker, and a methylpiperazine group. While its synthesis is documented, its application appears to be primarily as a chemical intermediate or a building block in medicinal chemistry.

The Quest for a Biological Target

A comprehensive search has not yielded a specific biological target for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid. However, the structural motifs present in the molecule, namely the sulfonamide and piperazine groups, are common in a variety of pharmacologically active agents.

For instance, the structurally related "4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid" is a known key precursor in the synthesis of Imatinib , a potent tyrosine kinase inhibitor. This suggests that derivatives of the core structure could potentially be explored for activity against various kinases.

Furthermore, research on other benzene sulfonamide-piperazine hybrids has revealed a broad spectrum of biological activities, including antioxidant and enzyme inhibitory properties against targets such as acetylcholinesterase and butyrylcholinesterase. Another study on 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic acids identified them as selective Histone Deacetylase 6 (HDAC6) inhibitors. These findings highlight the potential for compounds with this general scaffold to interact with a range of biological targets.

The Void of In Vivo Efficacy Data

The core challenge in evaluating 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid is the complete lack of published in vivo efficacy studies. To conduct a comparative analysis, one would require data from preclinical animal models that demonstrate the compound's activity against a specific disease, its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and its safety profile.

Future Directions and a Call for Research

The absence of data for 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid presents an opportunity for discovery. Researchers in drug development may find this compound to be a novel scaffold for the design of new inhibitors. The logical first steps would be:

  • High-Throughput Screening: To identify a primary biological target.

  • In Vitro Characterization: To determine its potency and selectivity against the identified target.

  • Preclinical In Vivo Studies: To assess its efficacy, pharmacokinetics, and safety in relevant animal models of disease.

Until such research is conducted and published, any discussion of the in vivo efficacy of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid remains speculative. The scientific community awaits foundational research to unlock the potential, if any, of this enigmatic compound.

References

Due to the lack of specific studies on the in vivo efficacy of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, a conventional reference list citing such work cannot be provided. The information presented is based on a comprehensive search of chemical and biological databases which, in this case, yielded an absence of relevant data.

Comparative

A Benchmark Study of Novel Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery

The benzoic acid scaffold, a simple aromatic carboxylic acid, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Its derivatives are ubiquitous in nature and form the backbone of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

The benzoic acid scaffold, a simple aromatic carboxylic acid, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Its derivatives are ubiquitous in nature and form the backbone of numerous synthetic drugs, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of novel benzoic acid derivatives, synthesizing data from recent studies to offer researchers, scientists, and drug development professionals a benchmark for performance. We will delve into structure-activity relationships (SAR), compare potencies through quantitative data, and provide detailed experimental methodologies to ensure scientific rigor and reproducibility.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Benzoic acid derivatives have emerged as promising anticancer agents by modulating key molecular pathways involved in cancer progression.[5] Their mechanisms are diverse, ranging from the inhibition of critical enzymes to the induction of programmed cell death.

Mechanisms of Action

A primary anticancer mechanism for certain benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in gene expression, and their targeted inhibition can prevent the expression of oncogenes.[6] For instance, studies have shown that dihydroxybenzoic acid (DHBA) acts as a potent HDAC inhibitor, leading to cancer cell death by inducing reactive oxygen species (ROS) and apoptosis mediated by Caspase-3.[6] Other derivatives exert their effects by modulating vital cellular signaling pathways such as MAPK, AMPK, and p53, or by acting as selective estrogen receptor degraders in hormone-dependent cancers.[5][7]

Comparative Performance of Anticancer Derivatives

The anticancer efficacy of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The following table summarizes the performance of several novel derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ ValueKey Structure-Activity Relationship (SAR) InsightReference
Benzoic acid, 2-hydroxy-, 2-d-ribofuranosylhydrazide (BHR) HeLa (Cervical Cancer)Not specified, but showed inhibitory effectN-glycoside salicylic acid derivative designed to enhance anticancer properties.[8]
2,5-dihydroxybenzoic acid (DHBA) HeLa (Cervical Cancer)Not specified, but potentThe presence of two hydroxyl groups enhances HDAC inhibitory activity compared to benzoic acid.[6]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid HeLa (Cervical Cancer)17.84 µMThis Schiff base derivative showed potent antitumor activity, inhibiting Histone Deacetylase.[9]
Benzoic Acid (BA) MCF-7 (Breast Cancer)~166 µMThe parent scaffold shows baseline activity, inhibiting proliferation, migration, and clonogenicity.[5]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 1 MCF-7 (Breast Cancer)5.9 µg/mlThe trimethoxyphenoxy moiety significantly enhances potency, inducing G2/M cell-cycle arrest.[10]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivative 2 MDA-MB-468 (Breast Cancer)3.7 µg/mlSimilar to derivative 1, highlighting the importance of the substitution pattern for activity.[10]
2-(4'-substitutedsulfonamido)benzoic acid (with -NO₂) MOLT-3, HepG2, HuCCA-1, A549IC₅₀ > 50 µg/mlPresence of the electron-withdrawing nitro group at the 4th position was crucial for activity.[9]
Visualization: HDAC Inhibition Pathway

The following diagram illustrates the simplified mechanism by which HDAC inhibitors like DHBA can induce apoptosis in cancer cells.

HDAC_Inhibition_Pathway DHBA DHBA (Benzoic Acid Derivative) HDAC HDAC Enzyme DHBA->HDAC Acetylation Increased Histone Acetylation Histones Histones HDAC->Histones Deacetylates Gene_Expression Altered Gene Expression (e.g., p21 activation) Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Caspase3 Caspase-3 Activation Gene_Expression->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Caspase3->Apoptosis

Caption: Simplified pathway of HDAC inhibition by a benzoic acid derivative.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

1. Cell Seeding:

  • Culture cancer cell lines (e.g., MCF-7, HeLa) in complete medium.

  • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the novel benzoic acid derivatives in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

  • Include a vehicle control (medium with the solvent, e.g., DMSO, used to dissolve the compounds).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[11] The duration is chosen based on the expected mechanism of action and cell doubling time.

4. MTT Addition and Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[11]

5. Solubilization and Measurement:

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Antimicrobial Activity: Combating Pathogenic Microbes

Benzoic acid and its salts are widely used as food preservatives due to their antimicrobial properties.[4][12] Research into novel derivatives aims to enhance this activity against a broader spectrum of pathogenic bacteria and fungi, addressing the growing challenge of antimicrobial resistance.

Mechanisms of Action

The antimicrobial action of benzoic acid derivatives is often pH-dependent and typically involves the disruption of cellular processes through their acidic nature or direct membrane disruption.[2][4] The specific substituents on the benzene ring significantly modulate this activity by altering the molecule's lipophilicity, electronic properties, and steric profile, which in turn affects its ability to penetrate microbial cell walls and interact with intracellular targets.[1]

Comparative Performance of Antimicrobial Derivatives

The antimicrobial potency varies significantly with the structural modifications of the benzoic acid core. Schiff's bases of benzoic acid, for example, have been shown to be more potent antimicrobial agents than their corresponding esters.[13]

Compound/DerivativeMicroorganismMIC (µg/mL or µM/mL)Key Structure-Activity Relationship (SAR) InsightReference
Benzoic Acid (Parent) E. coli O1571 mg/mLServes as a baseline for antibacterial activity.[12]
2-hydroxybenzoic acid (Salicylic Acid) E. coli O1571 mg/mLThe ortho-hydroxyl group maintains strong antibacterial activity.[12]
2-chlorobenzoic acid Schiff's base (Compound 6) E. colipMIC = 2.27 µM/mlSchiff's bases are more potent than esters; the chloro-substituent contributes to high activity.[13]
p-amino benzoic acid Schiff's base (Compound 11) B. subtilispMIC = 2.11 µM/mlThe electron-withdrawing bromo group at the meta-position increased activity against Gram-positive bacteria.[14]
Visualization: Workflow for MIC Determination

The following workflow outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A1 Prepare serial two-fold dilutions of test compound in 96-well plate B1 Inoculate each well with bacterial suspension A1->B1 A2 Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) A2->B1 B2 Include positive (no drug) and negative (no bacteria) controls B3 Incubate plate at 37°C for 18-24 hours B2->B3 C1 Visually inspect for turbidity (bacterial growth) B3->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The tube dilution or broth microdilution method is a standard procedure for quantifying the antimicrobial activity of a compound.[13]

1. Preparation of Compound Dilutions:

  • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Add 100 µL of the test compound (at a starting concentration, e.g., 1024 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (broth + inoculum) and well 12 as the sterility control (broth only).

2. Inoculum Preparation:

  • Prepare a suspension of the test microorganism (e.g., E. coli, S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Cover the plate and incubate at 37°C for 18-24 hours.

4. Reading the Results:

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

  • Optionally, a growth indicator like resazurin can be added, or the optical density (OD) at 600 nm can be measured to quantify growth.[11]

Anti-Inflammatory and Other Biological Activities

Beyond cancer and microbial infections, benzoic acid derivatives are being explored for a range of other therapeutic applications, including anti-inflammatory, neuroprotective, and enzyme-inhibitory roles.

Anti-Inflammatory Activity

Certain derivatives isolated from natural sources have demonstrated potent anti-inflammatory effects. For example, compounds isolated from Melicope semecarpifolia exhibited strong inhibition of superoxide anion generation and elastase release by human neutrophils, key processes in the inflammatory response.[15]

Compound/DerivativeAssayIC₅₀ ValueReference
5,4'-dihydroxy-3,7,3'-trimethoxyflavone Superoxide anion generation & elastase release< 4 µg/mL[15]
5,4'-dihydroxy-3,7-dimethoxyflavone Superoxide anion generation & elastase release< 4 µg/mL[15]
Neuroprotective and Enzyme Inhibition Activities

Novel benzoic acid derivatives have also been designed as inhibitors for targets relevant to neurodegenerative diseases like Alzheimer's. This includes multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs).[16] Additionally, derivatives have been developed as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a target for neurodegenerative diseases, showing neuroprotective properties in cellular models.[17]

Synthesizing the Structure-Activity Relationship (SAR)

The biological activity of benzoic acid derivatives is profoundly influenced by the electronic properties, lipophilicity, and steric profile of the substituents on the aromatic ring.[1]

Visualization: Key Substituent Effects

The following diagram summarizes the general influence of common functional groups on the biological activity of the benzoic acid scaffold.

SAR_Summary main Benzoic Acid Core sub1 Hydroxyl (-OH) - Antioxidant Activity - H-bond donor/acceptor - Positional Isomerism is Critical main->sub1 Influences sub2 Nitro (-NO2) - Strong e⁻ withdrawing - ↑ Acidity - Antimicrobial Pharmacophore main->sub2 Influences sub3 Halogen (-Cl, -Br) - e⁻ withdrawing - ↑ Lipophilicity - Enhances Antimicrobial Potency main->sub3 Influences sub4 Methyl (-CH3) - e⁻ donating - ↑ Lipophilicity - Steric Influence on Binding main->sub4 Influences

Caption: Influence of key functional groups on the bioactivity of benzoic acid.

Key SAR Principles
  • Electron-Withdrawing vs. Electron-Donating Groups: Strong electron-withdrawing groups like nitro (-NO₂) or halogens can significantly alter the electronic nature of the ring, often enhancing antimicrobial activity.[1][13] Electron-donating groups like methyl (-CH₃) increase lipophilicity, which can affect membrane permeability.[1]

  • Positional Isomerism: The position of a substituent is critical. For instance, a hydroxyl group in the ortho position of benzoic acid (salicylic acid) maintains strong antibacterial activity, whereas other positions may weaken it.[12]

  • Scaffold Modification: Converting the carboxylic acid to other functional groups, such as Schiff's bases, can dramatically increase potency compared to esters, particularly in antimicrobial applications.[13][14]

  • Hydroxylation Pattern: The number and location of hydroxyl groups can determine the mechanism of action. Dihydroxylated derivatives have shown superior HDAC inhibitory activity compared to the parent benzoic acid.[6]

Conclusion

The benzoic acid scaffold remains a highly versatile and fruitful starting point for the development of novel therapeutic agents. This guide highlights that strategic modification of the core structure can yield derivatives with potent and selective activity against a range of diseases. The comparative data presented herein demonstrates that derivatives featuring specific hydroxylation patterns, electron-withdrawing groups, and modifications like Schiff's bases are particularly promising in anticancer and antimicrobial applications. Future research should continue to explore diverse substitutions and novel chemical linkages to further optimize the potency, selectivity, and pharmacokinetic properties of this valuable chemical class.

References

  • Benchchem. (n.d.). Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities. Benchchem.
  • Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • NIH. (n.d.). The Improvement of the Anticancer Effect of a Novel Compound Benzoic Acid, 2-Hydroxy-, 2-d-ribofuranosylhydrazide (BHR) Loaded in Solid Lipid Nanoparticles. NIH.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024-10-07).
  • NIH. (n.d.). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). NIH.
  • ResearchGate. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF. ResearchGate.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (n.d.).
  • NIH. (2021-06-19). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. NIH.
  • Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Benchchem. (n.d.). The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. Benchchem.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025-06-02). ijarsct.
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023-05-29). Preprints.org.
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020-11-06). PubMed.
  • Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. (2025-02-05). PubMed.
  • Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. (n.d.). PubMed.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024-08-08). IJCRT.org.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023-05-29). Preprints.org.

Sources

Validation

The Reproducibility Crucible: A Guide to Robust Multi-Step Organic Synthesis

For researchers, scientists, and drug development professionals, the path from a published multi-step organic synthesis protocol to a successfully replicated outcome can be fraught with unforeseen obstacles. The "reprodu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the path from a published multi-step organic synthesis protocol to a successfully replicated outcome can be fraught with unforeseen obstacles. The "reproducibility crisis" is a well-documented challenge across scientific disciplines, and organic chemistry is not immune.[1] A recent survey in Nature revealed that chemistry topped the list of disciplines where researchers struggled to replicate their own or others' work.[1] This guide provides an in-depth comparison of methodologies to enhance the reproducibility of multi-step organic synthesis protocols, grounded in scientific principles and supported by experimental insights. We will dissect the key variables that influence success, compare traditional and modern approaches, and provide actionable protocols to fortify your synthetic endeavors.

Deconstructing the Reproducibility Gap in Organic Synthesis

While organic chemistry benefits from certain inherent factors that favor reproducibility, such as large sample sizes (dealing with trillions of molecules) and often well-defined variables, challenges persist.[2] Multi-step syntheses are particularly vulnerable due to the compounding effect of subtle variations at each stage.[3] Low yields, purification difficulties, and unexpected side reactions can derail a synthetic campaign.[3]

The core of the issue often lies in the unwritten "tribal knowledge" or the subtle nuances of experimental execution that are not fully captured in published procedures. To address this, a thorough understanding of the critical parameters is paramount.

The Pillars of a Reproducible Synthesis: Key Factors to Control

Our extensive experience in troubleshooting and optimizing complex syntheses has identified several critical areas that demand meticulous attention:

  • Starting Material Purity and Characterization: The adage "garbage in, garbage out" holds particularly true in synthesis. The purity of starting materials is a crucial, yet often overlooked, factor.[4] Impurities can act as catalysts, inhibitors, or participate in side reactions, leading to inconsistent results.[5][6] It is imperative to fully characterize starting materials, not just relying on the label of the bottle. A material with a lower but well-documented purity is often more valuable for reproducibility than a substance with a high assumed purity that lacks rigorous assessment.[4]

  • Solvents and Reagents: Beyond the Grade: The choice of solvent can dramatically influence reaction rates, yields, and even the reaction pathway itself.[7][8] Traces of water or other impurities in solvents can have a profound impact, especially in sensitive reactions.[2][9] Similarly, the grade and supplier of reagents can introduce variability. It is crucial to document the source, grade, and any purification methods used for all solvents and reagents.

  • Reaction Conditions: Precision is Paramount: Seemingly minor variations in temperature, reaction time, stirring rate, and atmosphere can lead to significant deviations in outcome.[2] For instance, the order of addition of reagents can be critical.[10] Precise control and accurate reporting of these parameters are non-negotiable for reproducible protocols.

  • Work-up and Purification: The Art of Isolation: The reaction work-up is a critical step aimed at purifying the desired product from the reaction mixture.[11] This process often involves extractions and washes to remove excess reagents, catalysts, and byproducts.[11] The specifics of the work-up, including the volumes and concentrations of washing solutions, can significantly impact the final yield and purity. Subsequent purification steps, such as chromatography or crystallization, also introduce potential for variability.

Navigating the Methodological Landscape: A Comparative Analysis

To combat the challenges of reproducibility, several approaches have emerged, ranging from enhanced traditional methods to cutting-edge automation and computational tools.

Manual Synthesis: The Foundation and Its Pitfalls

The traditional, manual execution of organic synthesis remains the bedrock of research and development. However, it is also the most susceptible to human error and subtle variations in technique.

Automated Synthesis: The Rise of the Robots

Automated organic synthesis platforms have revolutionized the field by offering unparalleled precision and control.[10][12] These systems can execute complex reaction sequences with minimal human intervention, thereby reducing the opportunity for error and enhancing reproducibility.[13] Automation allows for the systematic exploration of reaction parameters, leading to more robust and optimized protocols.[12][14]

Computational Chemistry: Predicting the Path Forward

The advent of powerful computational tools and machine learning algorithms is transforming how we approach organic synthesis.[15] These tools can predict reaction outcomes with increasing accuracy, helping chemists to design more efficient and reliable synthetic routes.[15][16][17] By simulating reaction conditions and predicting potential byproducts, computational chemistry can help to de-risk a synthesis before it even begins in the lab.

Table 1: Comparison of Synthesis Methodologies for Reproducibility

FeatureManual SynthesisAutomated SynthesisComputational Prediction
Precision & Control Low to Medium (operator dependent)High to Very HighN/A (predictive)
Throughput LowHighVery High (in silico)
Human Error HighLowN/A
Cost (Initial) LowHighMedium to High (software/hardware)
Flexibility HighMedium to High (protocol dependent)High
Data Logging Manual (prone to omission)Automatic and ComprehensiveN/A
Ideal Application Exploratory chemistry, small scaleHigh-throughput screening, process optimizationRoute scouting, reaction optimization

Experimental Protocols: A Tale of Two Syntheses

To illustrate the practical differences in ensuring reproducibility, we present a hypothetical two-step synthesis of a key pharmaceutical intermediate, first using a traditional manual protocol and then an automated approach.

Manual Synthesis Protocol: A Standard Operating Procedure

Synthesis of Intermediate B from A

  • Step 1: Nitration of Compound A

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add Compound A (10.0 g, 50.0 mmol).

    • Cool the flask to 0 °C in an ice-water bath.[18]

    • Slowly add a pre-mixed solution of nitric acid (5 mL) and sulfuric acid (15 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Carefully pour the reaction mixture onto 100 g of crushed ice.

    • Filter the resulting precipitate and wash with cold water (3 x 50 mL).

    • Dry the solid in a vacuum oven at 50 °C to afford crude Nitro-Compound A.

  • Step 2: Reduction to Intermediate B

    • To a 500 mL round-bottom flask, add the crude Nitro-Compound A (from Step 1) and ethanol (100 mL).

    • Add tin(II) chloride dihydrate (33.8 g, 150 mmol).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield Intermediate B.

Automated Synthesis Protocol: A Digital Workflow

The following protocol is designed for a conceptual automated synthesis platform.

Automated Synthesis of Intermediate B

  • Module 1: Reagent Preparation and Dispensing

    • Robot arm dispenses Compound A (10.0 g) into Reactor 1.

    • Syringe pumps precisely measure and pre-cool nitric acid (5.00 mL) and sulfuric acid (15.00 mL) before mixing in a static mixer.

  • Module 2: Reaction Execution (Nitration)

    • Reactor 1 is cooled to 0.0 °C via a Peltier element.

    • The acid mixture is added to Reactor 1 at a controlled rate of 0.167 mL/min over 30 minutes, with the internal temperature monitored by a probe and maintained at ≤ 5.0 °C.

    • The reaction is stirred at 500 rpm for 120 minutes at 0.0 °C.

  • Module 3: Work-up and Isolation

    • The contents of Reactor 1 are automatically transferred to a quenching vessel containing ice-water (100 mL).

    • The resulting slurry is filtered through an in-line filter, and the solid is washed with deionized water (3 x 50.0 mL).

    • The isolated solid is dried under a stream of nitrogen and then transferred to Reactor 2.

  • Module 4: Reaction Execution (Reduction)

    • Ethanol (100.0 mL) and tin(II) chloride dihydrate (33.80 g) are dispensed into Reactor 2.

    • The reactor is heated to 78.0 °C and maintained at reflux for 240 minutes with stirring at 500 rpm.

  • Module 5: Automated Purification

    • The reactor is cooled to 25.0 °C, and a saturated sodium bicarbonate solution is added until a pH of 8.0 is detected by an in-line pH probe.

    • An automated liquid-liquid extraction is performed with ethyl acetate (3 x 75.0 mL).

    • The combined organic phases are passed through a drying column containing anhydrous sodium sulfate and then concentrated in-line.

    • The crude product is automatically loaded onto a preparative HPLC system for purification.

Visualizing the Workflow: Manual vs. Automated

The following diagrams illustrate the logical flow of both the manual and automated synthesis protocols.

Manual_Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A 1. Add Compound A to Flask B 2. Cool to 0C A->B C 3. Add Acid Mixture B->C D 4. Stir at 0C C->D E 5. Quench on Ice D->E F 6. Filter & Wash E->F G 7. Dry Crude Product F->G H 1. Add Crude & Ethanol G->H Transfer Crude I 2. Add SnCl2 H->I J 3. Reflux I->J K 4. Cool & Quench J->K L 5. Extract K->L M 6. Wash & Dry L->M N 7. Purify by Column M->N

Caption: Manual Synthesis Workflow for Intermediate B.

Automated_Synthesis_Workflow cluster_module1 Module 1: Dispensing cluster_module2 Module 2: Nitration cluster_module3 Module 3: Work-up cluster_module4 Module 4: Reduction cluster_module5 Module 5: Purification A Dispense Compound A C Cool Reactor A->C B Prepare Acid Mixture D Controlled Addition B->D C->D E Stir Reaction D->E F Quench E->F G Filter & Wash F->G H Dry & Transfer G->H I Dispense Reagents H->I J Reflux I->J K Cool & Quench J->K L Automated Extraction K->L M Dry & Concentrate L->M N HPLC Purification M->N

Caption: Automated Synthesis Workflow for Intermediate B.

Conclusion: Towards a More Reproducible Future

The reproducibility of multi-step organic synthesis is not a matter of chance, but a result of meticulous planning, precise execution, and comprehensive documentation. While manual methods will always have their place, the adoption of automation and computational tools offers a powerful strategy for enhancing the robustness and reliability of synthetic protocols. By embracing these technologies and adhering to the principles of rigorous experimental control and detailed reporting, the scientific community can move towards a future where published procedures are not just a guide, but a guarantee of success.

References

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  • LibreTexts Chemistry. (2021, September 27). 4.7: Reaction Work-Ups.
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Comparative

A Senior Application Scientist's Guide to the Synthesis of Piperazine Derivatives: A Comparative Analysis

Introduction The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—such as high water solubility, tu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—such as high water solubility, tunable basicity, and the ability to engage in multiple hydrogen bonding interactions—make it a "privileged scaffold" in drug design.[1] From the multi-billion dollar antipsychotic aripiprazole to the widely used antihistamine cetirizine, piperazine derivatives are integral to a vast array of therapeutics targeting numerous disease areas.[2]

Given its importance, the efficient and versatile synthesis of substituted piperazines is a critical task for researchers in drug discovery and process development. The choice of synthetic route can profoundly impact yield, purity, scalability, cost, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of the principal synthetic routes to piperazine derivatives. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles, compare their strategic advantages and limitations, and provide actionable experimental protocols grounded in established literature.

I. De Novo Synthesis of the Piperazine Ring: Building the Core

These methods construct the heterocyclic ring from acyclic precursors. They are most often employed for the synthesis of the parent piperazine or simple, symmetrically substituted derivatives, frequently on an industrial scale.

Cyclization of Ethanolamines and Ethylenediamines

This family of reactions represents the primary industrial route to piperazine, often produced as a coproduct in the large-scale synthesis of ethyleneamines.[3] The core logic involves the catalytic condensation and cyclization of C2 synthons like monoethanolamine (MEA), diethanolamine (DEA), or ethylenediamine (EDA).

Causality & Mechanistic Insight: The reaction proceeds via a series of intermolecular and intramolecular aminations and dehydrations at high temperatures and pressures. Using DEA as an example, one hydroxyl group is first aminated to form N-(2-hydroxyethyl)ethylenediamine (AEEA). The second hydroxyl group then undergoes an intramolecular cyclization, eliminating water to form the piperazine ring. The presence of ammonia and hydrogen is crucial; ammonia facilitates the amination steps, while hydrogen helps maintain the activity of the hydrogenation/dehydrogenation catalysts (e.g., Raney nickel, cobalt) and minimizes side reactions.[4]

Key Process Variants:

  • Dow Process: Reacting ethylenediamine with ethylene glycol in the presence of a hydrogenation catalyst.[4][5]

  • Ethanolamine Ammonolysis: Heating monoethanolamine (MEA) or diethanolamine (DEA) with ammonia over catalysts like nickel, cobalt, or copper.[6][7]

  • From 1,2-Dichloroethane and Ammonia: While primarily used for producing ethylenediamine, piperazine is a significant byproduct of this process.[3]

Experimental Protocol: Catalytic Cyclization of N-(2-hydroxyethyl)ethylenediamine

This protocol is adapted from historical procedures for preparing the core piperazine ring.

Materials:

  • N-(2-hydroxyethyl)ethylenediamine

  • Raney Nickel (catalyst)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with N-(2-hydroxyethyl)ethylenediamine.

  • Add Raney Nickel catalyst (approx. 5% by weight of the starting material).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., up to 200 p.s.i.).

  • Heat the mixture to 180-210°C with vigorous stirring.

  • Maintain the reaction for 4-6 hours, monitoring the pressure.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting aqueous piperazine solution can be purified by distillation. A typical yield for this specific cyclization is in the range of 30-35%.

Reduction of Pyrazines

The reduction of a pre-formed pyrazine ring is a direct method to access the corresponding piperazine. While conceptually simple, achieving complete and clean reduction without generating side products can be challenging.

Causality & Mechanistic Insight: Pyrazine is an aromatic heterocycle. Its reduction requires overcoming the aromatic stabilization energy. This is typically achieved through catalytic hydrogenation, which adds hydrogen across the C=N and C=C double bonds in a stepwise manner. The reaction can proceed through dihydropyrazine and tetrahydropyrazine intermediates.[8] The choice of catalyst and conditions is critical to drive the reaction to completion and avoid the accumulation of these partially saturated, and often unstable, intermediates.

Common Reducing Systems:

  • Catalytic Hydrogenation: Using catalysts like Platinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C), or Raney Nickel under hydrogen pressure.

  • Dissolving Metal Reduction: Employing sodium metal in a proton source like absolute ethanol. This classical method is effective but can be hazardous on a large scale.

Experimental Protocol: Reduction of Tetramethylpyrazine with Sodium in Ethanol

This protocol is a representative example of a dissolving metal reduction.

Materials:

  • Tetramethylpyrazine

  • Absolute Ethanol

  • Sodium Metal

  • Hydrochloric Acid (for workup)

  • Diethyl Ether (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve tetramethylpyrazine in absolute ethanol.

  • Carefully add small pieces of sodium metal to the solution at a rate that maintains a steady reflux. The reaction is highly exothermic.

  • Continue adding sodium until it no longer reacts.

  • Once the reaction is complete, cool the mixture and cautiously add water to quench any remaining sodium.

  • Acidify the mixture with hydrochloric acid.

  • Evaporate the ethanol under reduced pressure.

  • Make the aqueous residue strongly basic with NaOH and extract the product with diethyl ether.

  • Dry the ether extracts over anhydrous potassium carbonate, filter, and distill to obtain tetramethylpiperazine.

II. Functionalization of the Piperazine Core: Modern Catalytic Methods

For drug discovery, the goal is rarely the parent piperazine but rather its complex, unsymmetrically substituted derivatives. Modern synthetic chemistry excels at this, primarily by functionalizing the nitrogen atoms of a pre-existing piperazine ring.

N-Arylation: The Buchwald-Hartwig Amination

The formation of a bond between a piperazine nitrogen and an aryl or heteroaryl ring is one of the most common transformations in medicinal chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the gold standard for this purpose.

Causality & Mechanistic Insight: The power of this reaction lies in the ability of a palladium(0) catalyst, supported by a specialized phosphine ligand, to mediate the coupling of an amine with an aryl halide (or triflate). The ligand is not a passive spectator; its steric bulk and electron-donating properties are crucial for promoting the key steps of the catalytic cycle: oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The use of a mono-protected piperazine, such as N-Boc-piperazine, is essential to ensure selective mono-arylation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition amine_adduct [Ar-Pd(II)L_n(H-Pip)]+X- pd2_complex->amine_adduct Amine Coordination amido_complex Ar-Pd(II)L_n-Pip amine_adduct->amido_complex Deprotonation (+ Base) BaseH Base-H+ X- amine_adduct->BaseH  - Base amido_complex->pd0 Reductive Elimination Product Ar-Pip (Product) amido_complex->Product ArX Ar-X (Aryl Halide) ArX->pd2_complex Amine H-Pip (Piperazine) Amine->amine_adduct

Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Coupling of N-Boc-Piperazine with 4-Bromotoluene

This protocol is a general procedure for the palladium-catalyzed N-arylation of a protected piperazine.

Materials:

  • 4-Bromotoluene (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%)

  • Xantphos (ligand, e.g., 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromotoluene, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-N'-(4-tolyl)piperazine. Yields for this type of reaction are typically high, often >90%.

N-Alkylation: Reductive Amination

For attaching alkyl groups to a piperazine nitrogen, reductive amination is a highly versatile and reliable method. It is favored over direct alkylation with alkyl halides, which can suffer from over-alkylation and the formation of quaternary ammonium salts.

Causality & Mechanistic Insight: This one-pot reaction proceeds in two stages. First, the nucleophilic piperazine nitrogen attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, a mild and selective reducing agent, present in the same pot, reduces the iminium ion (C=N⁺) to the desired amine (C-N). Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation because it is mild enough not to reduce the starting aldehyde/ketone but reactive enough to efficiently reduce the iminium ion intermediate.

Reductive_Amination_Workflow cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction piperazine Piperazine hemiaminal Hemiaminal Intermediate piperazine->hemiaminal carbonyl Aldehyde / Ketone (R-CHO / R₂CO) carbonyl->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product N-Alkylpiperazine iminium->product reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Workflow for N-alkylation via reductive amination.
Experimental Protocol: N-Alkylation of Piperazine with Benzaldehyde

This protocol provides a general method for the mono-alkylation of piperazine. An excess of piperazine can be used to favor mono-substitution.

Materials:

  • Piperazine (2.0 equiv, to favor mono-alkylation)

  • Benzaldehyde (1.0 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve piperazine and benzaldehyde in DCE.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-benzylpiperazine. Yields are typically in the 80-95% range.

III. Comparative Analysis

The optimal synthetic route depends heavily on the target molecule and the context (e.g., discovery chemistry vs. process scale-up).

Synthetic RoutePrimary ApplicationKey AdvantagesKey LimitationsTypical Yield
Cyclization of Ethanolamines Industrial synthesis of parent piperazineVery low-cost starting materials; highly scalable.Harsh conditions (high T/P); produces mixtures requiring separation; low selectivity.[3]Variable (often <40% for piperazine as a byproduct)[6]
Reduction of Pyrazines Accessing C-substituted piperazines from pyrazine precursorsDirect route to the saturated core.Can be difficult to drive to completion; risk of side products; aromatic precursor may be expensive.[8]60-90%
Buchwald-Hartwig Amination Synthesis of N-aryl and N-heteroaryl piperazinesExcellent functional group tolerance; high yields; very broad scope.Expensive palladium catalysts and ligands; requires inert atmosphere; potential for heavy metal contamination.[2]85-97%[2]
Reductive Amination Synthesis of N-alkyl piperazinesMild conditions; high yields; avoids over-alkylation; broad aldehyde/ketone scope.Requires stoichiometric, sometimes moisture-sensitive, reducing agents.80-95%

IV. Discussion of Alternative Named Reactions

While a vast number of named reactions exist for amine synthesis, many are not well-suited for the de novo construction of the piperazine ring. Understanding why is key to strategic synthetic planning.

  • Hofmann-Löffler-Freytag Reaction: This reaction forms pyrrolidines or piperidines through an intramolecular 1,5-hydrogen abstraction by a nitrogen-centered radical. It is designed to cyclize a single N-haloamine chain. Constructing a piperazine would require a complex precursor with two amine functionalities correctly positioned for a double cyclization, a strategy that is synthetically inefficient compared to the direct methods described above.

  • Gabriel Synthesis: This is a premier method for converting alkyl halides into primary amines, using a phthalimide anion as a protected ammonia equivalent to prevent over-alkylation. Its application to form the piperazine ring would likely require reacting a dihaloethane with two equivalents of potassium phthalimide, followed by cyclization and deprotection steps. This multi-step, low-yielding approach is vastly inferior to the direct cyclization of ethylenediamine or its derivatives.

V. Conclusion

The synthesis of piperazine derivatives is a mature field with a rich variety of methodologies. For large-scale production of the core heterocycle, classical cyclization of bulk chemicals like ethanolamine remains the industrial standard despite its harsh conditions and selectivity issues. For the drug discovery scientist, modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and chemoselective methods like reductive amination are the indispensable tools of the trade. These methods provide the flexibility, efficiency, and functional group tolerance required to rapidly synthesize diverse libraries of analogues for biological evaluation. The continued development of greener approaches, such as photoredox catalysis and the use of more sustainable solvents and catalysts, will further enhance the synthetic chemist's ability to construct these vital medicinal scaffolds.[2]

References

  • Hofmann-Loffler-Freytag Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 29). Hofmann–Löffler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Armand, J., Chekir, K., & Pinson, J. (1978). Electrochemical Reduction of Pyrazines into Dihydropyrazines. Preparation of Dihydropyrazines. Canadian Journal of Chemistry, 56(14), 1804-1812.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from: [Link]

  • Pollard, C. B., & McDowell, L. G. (1934). Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines. Journal of the American Chemical Society, 56(10), 2199-2200.
  • Bakker, W. I. I., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. Available from: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Gabriel Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Sergeev, E. E., et al. (2022). Methods for the Catalytic Synthesis of Piperazine. ResearchGate. Available from: [Link]

  • Wikipedia contributors. (2023, December 22). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Paolillo, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 85. Available from: [Link]

  • Musso, L., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 58(7), 3133–3144.
  • Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • US Patent 2,901,482A - Manufacturing process for piperazine. (1959). Google Patents.
  • US Patent 3,682,919A - Process for the preparation of piperazine. (1972). Google Patents.
  • US Patent 3,138,598A - Method for preparing piperazines. (1964). Google Patents.
  • US Patent 3,037,023A - Process for preparation of piperazine. (1962). Google Patents.
  • Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. Available from: [Link]

  • G. F. C. (1964). The Chemistry of Heterocyclic Compounds, Volume 19: Pyrazines. John Wiley & Sons.
  • Barluenga, J., et al. (2015). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. Angewandte Chemie International Edition, 54(44), 13119-13123. Available from: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid

Welcome to your comprehensive guide on the safe handling of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS 19580-36-0). In our shared pursuit of scientific advancement, the well-being of researchers is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid (CAS 19580-36-0). In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist, offering a procedural and logical framework for ensuring your safety. Here, we will delve into the why behind each recommendation, grounding our protocols in established principles of chemical safety and risk mitigation.

Hazard Analysis: Understanding the Compound

  • Piperazine Derivatives: This class of compounds can present significant health risks. Some piperazine derivatives are known to have psychostimulant effects[1][2][3][4]. More critically for laboratory handling, piperazine salts are classified as respiratory and skin sensitizers, meaning they can cause allergic reactions upon exposure[5]. They are also suspected of having reproductive toxicity[5].

  • Sulfonyl Group: Compounds containing sulfonyl groups are common in pharmaceuticals. While not universally hazardous, they can contribute to the overall reactivity and toxicological profile of a molecule.

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives are often classified as irritants. A structurally similar compound, 4-(4-methylpiperazin-1-yl)benzoic acid, is known to cause skin and serious eye irritation, as well as respiratory irritation[6]. The supplier Matrix Scientific identifies 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid itself as an irritant[7].

Based on this analysis, we must treat this compound with a high degree of caution, assuming it to be, at a minimum, a skin, eye, and respiratory irritant, and a potential sensitizer.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is your most direct line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid in a solid (powder) or solution form.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves, powder-free. Consider double-gloving.To prevent skin contact with the compound, which is presumed to be a skin irritant and potential sensitizer[5][6][7]. Powder-free gloves are recommended to avoid aerosolization of the compound[8]. Double-gloving is a best practice when handling potentially hazardous substances[8][9].
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect the eyes from dust particles or splashes, as the compound is expected to be a serious eye irritant[6][7].
Body Protection A disposable gown made of a low-permeability fabric, such as polyethylene-coated polypropylene.To protect the skin and personal clothing from contamination. Laboratory coats made of absorbent materials are not sufficient[9][10].
Respiratory Protection A NIOSH-approved N95 respirator or higher.To prevent inhalation of the powder, which may cause respiratory irritation and potential sensitization[5][6]. A surgical mask is not a substitute for a respirator[8].

Procedural Workflow for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Doffing Phase prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Gather All Necessary PPE don_ppe 3. Don PPE (Gown, Respirator, Goggles, Inner Gloves, Outer Gloves) weigh 4. Weigh Compound in Hood don_ppe->weigh Proceed to Handling dissolve 5. Prepare Solution weigh->dissolve experiment 6. Perform Experiment dissolve->experiment dispose_ppe 7. Dispose of Contaminated PPE (Outer gloves first) experiment->dispose_ppe Proceed to Disposal doff_ppe 8. Doff Remaining PPE dispose_ppe->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: A procedural workflow for the safe handling of 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.

Step-by-Step Protocol:
  • Designate a Controlled Work Area: All handling of the solid compound should occur within a certified chemical fume hood to control dust and aerosols[11]. Ensure an eyewash station and safety shower are readily accessible[11].

  • Gather Equipment: Before starting, assemble all necessary PPE and handling equipment (spatulas, weigh boats, containers, etc.).

  • Donning PPE:

    • Put on the disposable gown, ensuring it is fully fastened.

    • Fit your N95 respirator, performing a seal check.

    • Put on your safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your gown[9].

  • Handling the Compound:

    • Carefully weigh the desired amount of the compound on a weigh boat inside the fume hood. Avoid creating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Conduct your experimental procedures within the designated controlled area.

  • Decontamination and Disposal:

    • All disposable items that have come into contact with the compound (weigh boats, pipette tips, etc.) should be placed in a designated, sealed waste container for hazardous chemical waste[12][13].

    • Decontaminate non-disposable equipment with an appropriate solvent.

  • Doffing and Disposal of PPE:

    • Remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the gown by rolling it inward and dispose of it.

    • Exit the immediate work area.

    • Remove your safety goggles and respirator.

    • Remove the inner pair of gloves, using the proper technique to avoid skin contact with the outer surface of the glove[14].

    • Dispose of all PPE in a properly labeled hazardous waste container[13].

  • Personal Hygiene: Wash your hands thoroughly with soap and water immediately after completing the work and removing all PPE[9][14].

Emergency Procedures

Spills: In the event of a small spill, use an absorbent material to contain it. Decontaminate the area with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation persists[15].

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[15].

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[15].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[15].

By implementing these rigorous safety protocols, you are not only protecting yourself but also fostering a culture of safety within your laboratory. This commitment to procedural excellence is the foundation of sound scientific practice.

References

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441.
  • ResearchGate. (n.d.). Piperazine Derivatives as Dangerous Abused Compounds.
  • BenchChem. (2025). Personal protective equipment for handling Sulfogaiacol. BenchChem.
  • Matrix Scientific. (n.d.). 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)benzoic acid.
  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Piperazine salts: Human health tier II assessment. Australian Government Department of Health.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds.
  • Capot Chemical. (2010). MSDS of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • PubMed. (2020). Piperazine derivatives as dangerous abused compounds.
  • TCI Chemicals. (2025). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.

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